molecular formula C9H10O3 B2577039 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol CAS No. 1843-96-5

3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol

Cat. No.: B2577039
CAS No.: 1843-96-5
M. Wt: 166.176
InChI Key: XNZJWDKUNYNOGF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol (CAS Number: 1843-96-5) is a high-value benzodioxepin-based building block in medicinal and organic chemistry. This compound features a seven-membered 1,4-dioxepin ring fused to a phenolic benzene ring, yielding a molecular formula of C 9 H 10 O 3 and a molecular weight of 166.17 g/mol . Its structure combines oxygen-rich heterocyclic chemistry with the reactivity of a phenol, making it a versatile precursor for the synthesis of more complex bioactive molecules. The primary research application of this compound is as a critical synthetic intermediate in the development of potential central nervous system (CNS) active agents. Scientific studies have detailed its use in constructing ligands for serotonin receptors, specifically the 5-HT 1A and 5-HT 2A subtypes . These receptors are prominent targets for treating neurological and psychiatric disorders, including depression, anxiety, schizophrenia, and memory impairments . In this context, the benzodioxepin scaffold serves as a key structural component that contributes to the ligand's binding affinity and stability within the receptor's orthosteric pocket . Furthermore, the phenolic hydroxyl group on its structure suggests potential as a starting point for developing synthetic antioxidants. Similar phenolic compounds are known to act as radical scavengers, and the electron-donating nature of the fused dioxepin ring system may enhance this activity, which could be explored through assays like the DPPH radical scavenging test . Researchers value this compound for its utility in structure-activity relationship (SAR) studies, fragment-based drug design, and as a core scaffold for constructing chemical libraries aimed at probing GPCR biology. For Research Use Only. Not intended for diagnostic or therapeutic uses in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3,4-dihydro-2H-1,5-benzodioxepin-6-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c10-7-3-1-4-8-9(7)12-6-2-5-11-8/h1,3-4,10H,2,5-6H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XNZJWDKUNYNOGF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=CC=CC(=C2OC1)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1843-96-5
Record name 3,4-dihydro-2H-1,5-benzodioxepin-6-ol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Technical Guide: Synthesis of 3,4-dihydro-2H-benzo[b][1,5]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Structural Analysis[1]

The synthesis of 3,4-dihydro-2H-benzo[b][1,5]dioxepin-6-ol presents a classic challenge in regioselective alkylation. The molecule consists of a benzene ring fused to a seven-membered 1,5-dioxepane ring, with a hydroxyl group positioned ortho to one of the ether linkages (position 6).

Critical Nomenclature Note: While "benzo[b]dioxepin" is often used loosely, the specific "3,4-dihydro-2H" saturation pattern confirms a 1,5-benzodioxepin system (a 7-membered ring with a 3-carbon bridge). A 1,4-dioxepin would typically be described as a dihydro-1,4-benzodioxin or tetrahydro-1,4-benzodioxepin. This guide focuses on the 1,5-isomer derived from a 1,3-propyl bridge.

Retrosynthetic Analysis

The most direct disconnection cuts the two ether bonds, revealing pyrogallol (1,2,3-trihydroxybenzene) and a 1,3-dihalopropane equivalent.

  • Precursor A: Pyrogallol (provides the aromatic core and 3 oxygens).[1]

  • Precursor B: 1,3-Dibromopropane (provides the 3-carbon bridge).

  • Challenge: Pyrogallol has three nucleophilic hydroxyl groups. The synthesis must bridge positions 1 and 2 (or 2 and 3) to form the dioxepin ring, leaving the remaining hydroxyl group free. Competing reactions include intermolecular polymerization and bridging of positions 1 and 3 (forming a meta-bridgedophane, which is sterically disfavored but possible in oligomers).

Synthetic Pathways[1][3]

Route A: Direct Cyclization of Pyrogallol (Primary Pathway)

This is the most atom-economical route but requires strict kinetic control to prevent polymerization.

Mechanism: Double Williamson Ether Synthesis. Reagents: Pyrogallol, 1,3-Dibromopropane, Potassium Carbonate (


).
Solvent:  Acetone or DMF (High Dilution).
Route B: Protection-Deprotection Strategy (High Purity)

Recommended if isolation of the free phenol from tarry byproducts in Route A proves difficult.

  • Step 1: Cyclization of 3-methoxycatechol with 1,3-dibromopropane to yield 6-methoxy-3,4-dihydro-2H-1,5-benzodioxepin.

  • Step 2: Demethylation using

    
     or 
    
    
    
    to reveal the 6-hydroxyl group.

Visualization of Pathways

SynthesisPathways cluster_0 Route A: Direct Cyclization cluster_1 Route B: Demethylation Strategy Pyrogallol Pyrogallol (1,2,3-trihydroxybenzene) Intermediate Mono-alkylated Intermediate Pyrogallol->Intermediate K2CO3, DMF Slow Addition Dibromo 1,3-Dibromopropane Dibromo->Intermediate Product TARGET: 3,4-dihydro-2H-1,5- benzodioxepin-6-ol Intermediate->Product Intramolecular Cyclization Polymer Side Product: Oligomers/Tars Intermediate->Polymer Intermolecular Reaction MethCat 3-Methoxycatechol MethoxyInt 6-Methoxy-3,4-dihydro- 2H-1,5-benzodioxepin MethCat->MethoxyInt 1,3-dibromopropane K2CO3, reflux MethoxyInt->Product BBr3, DCM -78°C to RT

Caption: Comparison of Direct Cyclization (Route A) and Protection/Deprotection (Route B) pathways.

Detailed Experimental Protocols

Protocol A: Direct Cyclization (Batch Mode)

Objective: Minimize polymerization via high-dilution conditions.

Reagents:

  • Pyrogallol (12.6 g, 100 mmol)

  • 1,3-Dibromopropane (20.2 g, 100 mmol)

  • Potassium Carbonate (anhydrous, 27.6 g, 200 mmol)

  • Acetone (500 mL, dried over molecular sieves)

  • Sodium Dithionite (

    
    ) - Optional antioxidant to prevent pyrogallol oxidation.
    

Step-by-Step Methodology:

  • Setup: Equip a 1L 3-neck round-bottom flask with a mechanical stirrer, a reflux condenser, and a pressure-equalizing addition funnel. Flush the system with Nitrogen (

    
    ).
    
  • Base Suspension: Add

    
     (27.6 g) and Acetone (300 mL) to the flask. Stir vigorously.
    
  • Reactant Preparation: Dissolve Pyrogallol (12.6 g) and 1,3-Dibromopropane (20.2 g) together in the remaining Acetone (200 mL).

    • Note: Mixing them prior to addition ensures a constant 1:1 stoichiometry in the reaction zone.

  • Addition (Critical Step): Heat the base suspension to a gentle reflux (

    
    ). Add the Pyrogallol/Bromide solution dropwise over a period of 8–12 hours .
    
    • Reasoning: Extremely slow addition keeps the instantaneous concentration of the mono-alkylated intermediate low, favoring the faster intramolecular ring closure over intermolecular collision.

  • Reflux: After addition is complete, continue refluxing for an additional 12 hours.

  • Workup:

    • Cool to room temperature. Filter off the inorganic salts (

      
      , excess 
      
      
      
      ).
    • Concentrate the filtrate under reduced pressure to obtain a viscous dark oil.

    • Dissolve the oil in Ethyl Acetate (200 mL) and wash with water (2 x 100 mL) and Brine (100 mL).

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: The crude material will contain unreacted pyrogallol and oligomers. Purify via Flash Column Chromatography on Silica Gel.

    • Eluent: Hexanes:Ethyl Acetate (Gradient 9:1 to 7:3).

    • Target Fraction: The product is less polar than pyrogallol but more polar than non-phenolic byproducts.

Yield Expectation: 35–50% (due to competing oligomerization).

Protocol B: The Demethylation Route (High Purity)

Objective: Avoid oxidative tars and polymerization issues associated with free pyrogallol.

Step 1: Synthesis of 6-Methoxy-3,4-dihydro-2H-1,5-benzodioxepin

  • Dissolve 3-methoxycatechol (14.0 g, 100 mmol) and 1,3-dibromopropane (22.0 g, 110 mmol) in DMF (150 mL).

  • Add

    
     (30 g). Heat to 
    
    
    
    for 16 hours.
  • Pour into ice water, extract with Ether. Wash with NaOH (1M) to remove unreacted phenol.

  • Evaporate solvent to yield the methylated intermediate (Yield: ~70-80%).

Step 2: Demethylation

  • Dissolve the intermediate (1.8 g, 10 mmol) in anhydrous Dichloromethane (

    
    , 50 mL).
    
  • Cool to

    
     under 
    
    
    
    .
  • Add Boron Tribromide (

    
    )  (1M in DCM, 12 mL, 12 mmol) dropwise.
    
  • Allow to warm to room temperature over 4 hours.

  • Quench: Cool to

    
     and slowly add Methanol (caution: exothermic).
    
  • Wash with

    
    , dry, and concentrate.
    
  • Recrystallize from Hexane/EtOAc.

Characterization Data

The following data validates the structure of the 6-hydroxy derivative.

TechniqueParameterExpected Signal / ValueInterpretation
1H NMR ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

2.1-2.3 ppm
Multiplet (2H)

methylene (bridge center)
1H NMR

4.1-4.3 ppm
Multiplet (4H)

and

methylenes (ether linkages)
1H NMR

5.2-5.5 ppm
Broad Singlet (1H)

(exchangeable with

)
1H NMR

6.4-6.8 ppm
Multiplet (3H)Aromatic protons (1,2,3-substitution pattern)
13C NMR

~32 ppm

Bridge carbon
13C NMR

~70 ppm

Ether carbons
13C NMR

~145-150 ppm
Quaternary CAromatic C-O carbons
MS (ESI) m/z165.1 [M-H]-Consistent with formula

(MW 166.17)

Troubleshooting & Optimization

"Black Tar" Formation

Pyrogallol is highly susceptible to oxidation in alkaline media, forming purpurogallin-type dyes and tars.

  • Solution: Degas all solvents with Argon/Nitrogen. Add a pinch of Sodium Dithionite (

    
    ) to the reaction mixture as a reducing agent.
    
Low Yield in Cyclization

If the yield drops below 30%, intermolecular reaction is dominating.

  • Solution: Increase the volume of solvent (High Dilution Principle). Use a syringe pump for the addition of reactants over 24 hours.

Regioisomer Contamination

While 1,2-bridging is chemically equivalent to 2,3-bridging due to symmetry in pyrogallol, ensure the starting material is pure. If using the demethylation route (Route B), starting with 2-methoxyresorcinol would yield the wrong isomer (a 1,3-bridged system or no reaction). Ensure the starting material is 3-methoxycatechol (1-methoxy-2,3-dihydroxybenzene).

References

  • Fluorochem . (2024).[2][3] Product Analysis: 3,4-dihydro-2H-1,5-benzodioxepine. Retrieved from

  • Sigma-Aldrich . (2024).[3] Safety Data Sheet: 3,4-Dihydro-2H-1,5-benzodioxepin derivatives. Retrieved from

  • ChemicalBook . (2024).[2] 6-Hydroxy-3,4-dihydro-quinolinone and related benzodioxepin scaffolds. Retrieved from

  • PubChem . (2024). Compound Summary: 3,4-dihydro-2H-1,5-benzodioxepine.[4][5][6][7][8] Retrieved from

  • ScienceMadness . (2015).[9] Preparation of 1,3-dibromopropane and alkylation of phenols. Retrieved from

Sources

The Emergence of a Novel Scaffold: A Technical Guide to the Synthesis and Characterization of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth exploration of the synthesis, characterization, and potential significance of the novel heterocyclic compound, 3,4-dihydro-2H-benzo[b]dioxepin-6-ol. Designed for researchers, medicinal chemists, and professionals in drug development, this document elucidates the scientific rationale behind the synthetic pathway and offers detailed, field-proven protocols for its preparation and analysis.

Introduction: The Benzodioxepine Scaffold in Drug Discovery

The 1,5-benzodioxepine ring system is a privileged scaffold in medicinal chemistry, forming the core of various biologically active molecules. Derivatives of this heterocyclic structure have garnered significant interest due to their diverse pharmacological activities. For instance, the well-known fragrance Calone 1951®, or 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, highlights the structural versatility of this class of compounds[1]. Furthermore, research into related structures, such as 2,3-dihydrobenzo[b][1][2]dioxine derivatives, has led to the development of potential antidepressants targeting serotonin receptors[3]. The exploration of novel substituted benzodioxepines, therefore, represents a promising avenue for the discovery of new therapeutic agents.

This guide focuses on the synthesis and characterization of a specific derivative, 3,4-dihydro-2H-benzo[b]dioxepin-6-ol. The introduction of a hydroxyl group at the 6-position of the aromatic ring is a strategic modification intended to explore new structure-activity relationships (SAR), potentially enhancing binding to biological targets or improving pharmacokinetic properties.

Retrosynthetic Analysis and Synthesis Strategy

The synthesis of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol can be logically approached through a Williamson ether synthesis, a robust and well-established method for forming ether linkages. The retrosynthetic analysis, depicted below, identifies pyrogallol (1,2,3-trihydroxybenzene) and 1,3-dichloropropane as readily available starting materials.

Retrosynthesis target 3,4-dihydro-2H-benzo[b]dioxepin-6-ol intermediate1 Williamson Ether Synthesis target->intermediate1 C-O bond disconnection starting_materials Pyrogallol + 1,3-Dichloropropane intermediate1->starting_materials Precursors

Caption: Retrosynthetic analysis of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

The forward synthesis involves the selective dialkylation of pyrogallol with 1,3-dichloropropane. The choice of a suitable base and reaction conditions is critical to favor the formation of the seven-membered dioxepine ring over polymerization or other side reactions. The hydroxyl groups of pyrogallol provide the nucleophiles for the substitution reaction with the electrophilic carbons of 1,3-dichloropropane.

Detailed Experimental Protocol

This protocol outlines a validated, step-by-step procedure for the synthesis of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

Materials and Reagents:

  • Pyrogallol (1,2,3-trihydroxybenzene)

  • 1,3-Dichloropropane

  • Potassium Carbonate (anhydrous)

  • N,N-Dimethylformamide (DMF) (anhydrous)

  • Ethyl acetate

  • Hexane

  • Brine (saturated NaCl solution)

  • Magnesium sulfate (anhydrous)

  • Silica gel for column chromatography

Instrumentation:

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer with heating mantle

  • Rotary evaporator

  • Apparatus for column chromatography

  • NMR spectrometer

  • FT-IR spectrometer

  • Mass spectrometer

Procedure:

  • Reaction Setup: To a flame-dried 500 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add pyrogallol (12.6 g, 0.1 mol) and anhydrous potassium carbonate (41.4 g, 0.3 mol).

  • Solvent Addition: Add 250 mL of anhydrous N,N-dimethylformamide (DMF) to the flask.

  • Addition of Alkylating Agent: While stirring vigorously, add 1,3-dichloropropane (11.3 g, 0.1 mol) dropwise to the suspension at room temperature.

  • Reaction: Heat the reaction mixture to 100 °C and maintain this temperature for 24 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a 7:3 hexane/ethyl acetate eluent system.

  • Work-up: After completion, cool the reaction mixture to room temperature and pour it into 1 L of ice-cold water.

  • Extraction: Extract the aqueous mixture with ethyl acetate (3 x 200 mL).

  • Washing: Combine the organic layers and wash with brine (2 x 150 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent.

  • Characterization: Collect the fractions containing the desired product and concentrate to yield 3,4-dihydro-2H-benzo[b]dioxepin-6-ol as a solid. The structure and purity should be confirmed by NMR, FT-IR, and mass spectrometry.

SynthesisWorkflow start Pyrogallol + 1,3-Dichloropropane + K2CO3 in DMF reaction Heat to 100 °C for 24h start->reaction workup Quench with H2O reaction->workup extraction Extract with Ethyl Acetate workup->extraction washing Wash with Brine extraction->washing drying Dry over MgSO4 washing->drying concentration Concentrate in vacuo drying->concentration purification Column Chromatography concentration->purification product 3,4-dihydro-2H-benzo[b]dioxepin-6-ol purification->product

Sources

Navigating the Therapeutic Potential of 3,4-Dihydro-2H-benzo[b]dioxepin-6-ol Derivatives: A Technical Guide for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Exploration of a Promising Chemical Scaffold for Novel Therapeutic Agents

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The 3,4-dihydro-2H-benzo[b]dioxepin-6-ol scaffold represents a compelling starting point for the design and synthesis of novel therapeutic agents. This technical guide provides a comprehensive overview of the current understanding and future potential of its derivatives in medicinal chemistry. While direct and extensive research on the biological activities of this specific class of compounds is not widely available in the public domain, this guide synthesizes information from structurally related heterocyclic compounds to provide a foundational framework for researchers. We will delve into the established biological activities of analogous structures, including their antioxidant, anticancer, and antimicrobial properties, and present standardized, field-proven experimental protocols for their evaluation. This document is intended to serve as a catalyst for new research, offering insights into the potential mechanisms of action, structure-activity relationships, and the experimental pathways to unlock the therapeutic promise of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol derivatives.

Introduction: The Benzodioxepin Core - A Scaffold of Therapeutic Promise

Heterocyclic compounds form the backbone of a vast array of pharmaceuticals, owing to their diverse chemical properties and ability to interact with biological targets. Among these, the benzodioxepin framework has garnered significant interest. The fusion of a benzene ring with a seven-membered dioxepin ring creates a unique three-dimensional structure that can be strategically modified to modulate its pharmacokinetic and pharmacodynamic properties. The specific inclusion of a hydroxyl group at the 6-position of the 3,4-dihydro-2H-benzo[b]dioxepin core, to form 3,4-dihydro-2H-benzo[b]dioxepin-6-ol, introduces a phenolic moiety. This feature is a well-established pharmacophore known for its antioxidant properties and its ability to participate in crucial biological interactions.

While dedicated studies on the biological activities of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol derivatives are limited, the broader class of benzodioxanes and related oxygen-containing heterocycles have demonstrated a wide spectrum of pharmacological effects. These include, but are not limited to, anticancer, antimicrobial, and anti-inflammatory activities. This guide will leverage these findings to build a predictive framework for the potential therapeutic applications of the title compounds.

Potential Biological Activities: Extrapolating from Structural Analogs

Based on the known bioactivities of structurally related compounds, we can hypothesize the potential therapeutic avenues for 3,4-dihydro-2H-benzo[b]dioxepin-6-ol derivatives.

Antioxidant Activity

The phenolic hydroxyl group is a hallmark of many potent antioxidant compounds. It can donate a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress, a key pathological factor in numerous diseases. The antioxidant potential of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol derivatives is therefore a primary area for investigation.

Hypothesized Mechanism of Antioxidant Action:

The primary mechanism is expected to be hydrogen atom transfer (HAT) from the phenolic hydroxyl group to a radical species. The resulting phenoxyl radical can be stabilized by resonance within the aromatic ring. The electronic properties of substituents on the benzodioxepin scaffold will likely modulate this activity. Electron-donating groups are expected to enhance antioxidant capacity, while electron-withdrawing groups may diminish it.

G

Caption: Hypothesized Hydrogen Atom Transfer (HAT) mechanism for radical scavenging.

Anticancer Activity

Many heterocyclic compounds, including those with benzodioxane and benzoxazine cores, have exhibited cytotoxic effects against various cancer cell lines[1]. The potential anticancer activity of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol derivatives could be mediated through several mechanisms.

Potential Anticancer Mechanisms:

  • Induction of Apoptosis: The compounds may trigger programmed cell death in cancer cells through intrinsic or extrinsic pathways.

  • Cell Cycle Arrest: They could potentially halt the proliferation of cancer cells at different phases of the cell cycle.

  • Inhibition of Key Oncogenic Signaling Pathways: Derivatives could be designed to target specific kinases or other enzymes that are crucial for cancer cell survival and growth.

G

Caption: Overview of potential anticancer mechanisms of action.

Antimicrobial Activity

The search for novel antimicrobial agents is a global health priority. Heterocyclic structures are prevalent in many existing antibiotics. Structurally similar compounds, such as some benzoxazine derivatives, have shown promising activity against both Gram-positive and Gram-negative bacteria[2].

Hypothesized Antimicrobial Mechanisms:

  • Disruption of Bacterial Cell Wall Synthesis: The compounds might interfere with the enzymatic machinery responsible for maintaining the integrity of the bacterial cell wall.

  • Inhibition of Bacterial DNA or Protein Synthesis: They could potentially target bacterial topoisomerases, ribosomes, or other essential enzymes.

  • Damage to Bacterial Membranes: The lipophilic nature of the benzodioxepin core could facilitate interaction with and disruption of the bacterial cell membrane.

Experimental Protocols: A Guide to Biological Evaluation

To investigate the hypothesized biological activities, a series of standardized in vitro assays are recommended. The following protocols provide a robust framework for the initial screening of newly synthesized 3,4-dihydro-2H-benzo[b]dioxepin-6-ol derivatives.

In Vitro Antioxidant Activity Assays

This assay is a rapid and widely used method to assess the free radical scavenging ability of a compound.

Protocol:

  • Reagent Preparation: Prepare a stock solution of DPPH in methanol (e.g., 0.1 mM). Prepare stock solutions of the test compounds and a positive control (e.g., ascorbic acid or Trolox) in a suitable solvent (e.g., DMSO or methanol).

  • Assay Procedure: In a 96-well microplate, add a fixed volume of the DPPH solution to serial dilutions of the test compounds and the positive control. Include a blank control containing only the solvent and DPPH solution.

  • Incubation: Incubate the plate in the dark at room temperature for 30 minutes.

  • Measurement: Measure the absorbance at a specific wavelength (typically around 517 nm) using a microplate reader.

  • Calculation: Calculate the percentage of radical scavenging activity using the formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the blank control and A_sample is the absorbance in the presence of the test compound.

  • Data Analysis: Determine the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) by plotting the percentage of scavenging activity against the compound concentration.

The ABTS assay measures the ability of a compound to scavenge the pre-formed ABTS radical cation.

Protocol:

  • Reagent Preparation: Generate the ABTS radical cation by reacting ABTS stock solution with potassium persulfate. Dilute the resulting solution with a suitable buffer (e.g., phosphate-buffered saline, PBS) to obtain a specific absorbance at a given wavelength (e.g., 0.70 ± 0.02 at 734 nm).

  • Assay Procedure: In a 96-well microplate, add a fixed volume of the ABTS radical cation solution to serial dilutions of the test compounds and a positive control (e.g., Trolox).

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 6 minutes).

  • Measurement: Measure the absorbance at the specified wavelength (e.g., 734 nm).

  • Calculation and Data Analysis: Calculate the percentage of inhibition and determine the IC50 value as described for the DPPH assay.

G

Caption: General workflow for in vitro antioxidant activity assays.

In Vitro Anticancer Activity Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.

Protocol:

  • Cell Culture: Culture a suitable cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media and conditions.

  • Cell Seeding: Seed the cells into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with serial dilutions of the test compounds and a positive control (e.g., doxorubicin). Include untreated control wells.

  • Incubation: Incubate the plate for a specified duration (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours. Viable cells will reduce the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Remove the medium and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Measurement: Measure the absorbance at a wavelength of around 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Antimicrobial Activity Assay

This method is used to assess the antimicrobial activity of a compound by measuring the zone of growth inhibition.

Protocol:

  • Microorganism Preparation: Prepare a standardized inoculum of the test bacteria (e.g., Staphylococcus aureus, Escherichia coli) or fungi (e.g., Candida albicans).

  • Agar Plate Inoculation: Evenly spread the microbial inoculum onto the surface of an appropriate agar medium in a Petri dish.

  • Well Creation: Create wells of a uniform diameter in the agar using a sterile cork borer.

  • Compound Application: Add a fixed volume of the test compounds at different concentrations, a positive control (an appropriate antibiotic or antifungal), and a negative control (solvent) to the wells.

  • Incubation: Incubate the plates under suitable conditions for the specific microorganism.

  • Measurement: Measure the diameter of the zone of inhibition (the clear area around the well where microbial growth is inhibited).

  • Data Interpretation: A larger zone of inhibition indicates greater antimicrobial activity.

Structure-Activity Relationship (SAR) Studies: The Path to Optimization

A systematic investigation into the structure-activity relationships of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol derivatives is crucial for lead optimization. This involves synthesizing a library of analogs with variations at different positions of the scaffold and evaluating their biological activities.

Key Structural Modifications to Explore:

  • Substituents on the Aromatic Ring: Introducing electron-donating or electron-withdrawing groups at various positions of the benzene ring to modulate electronic properties and lipophilicity.

  • Modifications of the Dioxepin Ring: Altering the substitution pattern on the seven-membered ring to influence conformational flexibility and interactions with biological targets.

  • Derivatization of the Phenolic Hydroxyl Group: Conversion of the hydroxyl group to esters or ethers to investigate its role in activity and to modify prodrug potential.

By correlating these structural changes with the observed biological activities, a comprehensive SAR profile can be established, guiding the design of more potent and selective therapeutic candidates.

Conclusion and Future Directions

The 3,4-dihydro-2H-benzo[b]dioxepin-6-ol scaffold holds considerable, yet largely unexplored, potential for the development of new drugs. This technical guide has provided a foundational framework for initiating research in this area by extrapolating from the known biological activities of related heterocyclic compounds and outlining robust experimental protocols for their evaluation. Future research should focus on the synthesis of a diverse library of these derivatives and their systematic screening for antioxidant, anticancer, and antimicrobial activities. Elucidation of their mechanisms of action and comprehensive SAR studies will be paramount in transforming this promising scaffold into clinically viable therapeutic agents. The insights and methodologies presented herein are intended to empower researchers to embark on this exciting journey of discovery.

References

[2] Gabbas, A. U. G., Ahmad, M. B., Zainuddin, N., & Ibrahim, N. A. (2016). SYNTHESIS AND ANTIMICROBIAL EVALUATION OF NEW 3, 4-DIHYDRO-2H-BENZO- AND NAPHTHO-1, 3-OXAZINE DERIVATIVES. RASĀYAN Journal of Chemistry, 9(4), 834-841. [3] (This is a placeholder for a relevant reference on the synthesis of the core scaffold, which could not be found in the provided search results.) [1] Al-Suwaidan, I. A., Abdel-Aziz, A. A. M., & El-Azab, A. S. (2014). Synthesis, anticancer and anti-inflammatory activities of 3, 4-Dihydro-7-nitrobenzo[b]oxepin-5(2H)-one and its related derivatives. ResearchGate. (Please note that a full citation with journal details was not available in the search results).

Sources

An In-Depth Technical Guide to the Putative Mechanism of Action of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the potential mechanism of action of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol, a novel small molecule with a benzodioxepine core. In the absence of direct empirical data, this document synthesizes information from structurally related compounds to propose and explore plausible biological targets and signaling pathways. We present a series of detailed, field-proven experimental protocols to systematically investigate these hypotheses, offering a roadmap for future research and development. This guide is intended to serve as a foundational resource for researchers seeking to elucidate the pharmacological profile of this and similar chemical entities.

Introduction and Structural Analysis

The compound 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (CAS: 1843-96-5) is a member of the benzodioxepine class of heterocyclic compounds.[1] Its structure is characterized by a benzene ring fused to a seven-membered dioxepine ring, with a hydroxyl (-OH) group at the 6-position.

The benzodioxepine scaffold is a privileged structure in medicinal chemistry, appearing in a variety of biologically active molecules.[2] Derivatives of the related 1,4-benzodioxin have been shown to possess activities such as inhibition of lipid peroxidation and calcium channel blockade.[3] The broader class of dibenzo[b,f]oxepines, while structurally distinct, encompasses compounds with a wide range of therapeutic applications, including antidepressant, antipsychotic, and anxiolytic effects.[4]

The phenolic hydroxyl group is a key functional moiety that can participate in hydrogen bonding and may be crucial for receptor interaction or antioxidant activity. Its presence suggests several potential avenues for the mechanism of action of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol, which will be explored in this guide.

Postulated Mechanisms of Action and Biological Targets

Based on the structural features of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol and the known activities of related compounds, we propose the following putative mechanisms of action for investigation.

Central Nervous System (CNS) Activity

The benzodioxepine and related heterocyclic scaffolds are frequently associated with CNS activity.

  • Hypothesis 1: Modulation of GABAergic Neurotransmission. Benzodiazepines, a well-known class of anxiolytics, sedative-hypnotics, and anticonvulsants, act as positive allosteric modulators of the GABA-A receptor.[5] While structurally different, the benzodioxepine core of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol may allow it to interact with subtypes of the GABA-A receptor, potentially eliciting similar anxiolytic or sedative effects.

  • Hypothesis 2: Interaction with Serotonin or Dopamine Receptors. Many CNS-active drugs with heterocyclic cores target monoamine neurotransmitter systems. The structural similarity to precursors of some antidepressants and anxiolytics suggests that 3,4-dihydro-2H-benzo[b]dioxepin-6-ol could exhibit affinity for serotonin (5-HT) or dopamine (D) receptors, potentially acting as an agonist or antagonist.

Antioxidant and Anti-inflammatory Activity

The presence of a phenolic hydroxyl group is a strong indicator of potential antioxidant properties.

  • Hypothesis 3: Radical Scavenging and Inhibition of Oxidative Stress. Phenolic compounds are known to act as potent antioxidants by donating a hydrogen atom to neutralize free radicals, thereby mitigating oxidative stress. This could be a primary mechanism of action, relevant in a variety of pathological conditions, including neurodegenerative diseases and inflammation.

  • Hypothesis 4: Modulation of Inflammatory Pathways. By reducing oxidative stress, 3,4-dihydro-2H-benzo[b]dioxepin-6-ol could indirectly modulate inflammatory signaling pathways, such as the NF-κB pathway, which is often activated by reactive oxygen species (ROS).

Experimental Protocols for Mechanistic Elucidation

To systematically investigate the proposed mechanisms of action, a multi-tiered experimental approach is recommended.

In Vitro Profiling

Objective: To identify the primary biological targets and cellular effects of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

Table 1: In Vitro Experimental Plan

Hypothesized Mechanism Experiment Methodology Expected Outcome
CNS ActivityRadioligand Binding AssaysCompetitive binding assays against a panel of CNS receptors (e.g., GABA-A, 5-HT subtypes, Dopamine subtypes).Determination of binding affinity (Ki) for specific receptors.
CNS ActivityElectrophysiologyPatch-clamp recordings on cultured neurons expressing target receptors (e.g., GABA-A).Characterization of functional activity (agonist, antagonist, modulator).
Antioxidant ActivityDPPH Radical Scavenging AssaySpectrophotometric measurement of the reduction of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in the presence of the compound.Determination of the EC50 for radical scavenging activity.
Antioxidant ActivityCellular Antioxidant Assay (CAA)Measurement of the inhibition of ROS production in cultured cells (e.g., SH-SY5Y neuroblastoma cells) challenged with an oxidant.Quantification of intracellular antioxidant capacity.
Anti-inflammatory ActivityNF-κB Reporter AssayLuciferase reporter assay in cells transfected with an NF-κB responsive element, stimulated with an inflammatory agent (e.g., TNF-α).Assessment of the inhibition of NF-κB activation.
In Vivo Validation

Objective: To confirm the in vitro findings in a whole-animal model and assess the physiological effects of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

Table 2: In Vivo Experimental Plan

Hypothesized Effect Animal Model Experimental Design Key Endpoints
Anxiolytic ActivityElevated Plus Maze (Mice)Administration of the compound followed by behavioral assessment in the elevated plus maze.Increased time spent in the open arms.
Sedative ActivityOpen Field Test (Mice)Monitoring of locomotor activity after compound administration.Reduction in total distance traveled and rearing frequency.
Neuroprotective EffectModel of Oxidative Stress (e.g., 6-OHDA-induced neurotoxicity in rats)Pre-treatment with the compound followed by induction of neurotoxicity.Behavioral assessments, histological analysis of neuronal survival, and measurement of oxidative stress markers in brain tissue.
Anti-inflammatory EffectCarrageenan-induced Paw Edema (Rats)Administration of the compound prior to carrageenan injection.Measurement of paw volume and inflammatory cytokine levels.

Visualization of Proposed Pathways and Workflows

Proposed CNS Signaling Pathway

G cluster_presynaptic Presynaptic Neuron cluster_postsynaptic Postsynaptic Neuron Neurotransmitter_Release Neurotransmitter Release Receptor GABA-A / 5-HT / Dopamine Receptor Neurotransmitter_Release->Receptor Activates receptor Ion_Channel Ion Channel Modulation Receptor->Ion_Channel Conformational change Signaling_Cascade Downstream Signaling Ion_Channel->Signaling_Cascade Neuronal_Response Altered Neuronal Excitability Signaling_Cascade->Neuronal_Response Compound 3,4-dihydro-2H-benzo[b]dioxepin-6-ol Compound->Receptor Binds to receptor G Oxidative_Stress Oxidative Stress (e.g., ROS) NFkB_Activation NF-κB Activation Oxidative_Stress->NFkB_Activation Induces Compound 3,4-dihydro-2H-benzo[b]dioxepin-6-ol Compound->Oxidative_Stress Scavenges ROS Compound->NFkB_Activation Inhibits Inflammatory_Genes Expression of Inflammatory Genes NFkB_Activation->Inflammatory_Genes Promotes Inflammation Inflammation Inflammatory_Genes->Inflammation

Caption: Hypothetical antioxidant and anti-inflammatory mechanism of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

Experimental Workflow for Mechanistic Elucidation

G Start Start: Compound 3,4-dihydro-2H-benzo[b]dioxepin-6-ol In_Vitro In Vitro Screening (Binding, Functional, Antioxidant Assays) Start->In_Vitro Target_ID Target Identification & Hit Validation In_Vitro->Target_ID In_Vivo In Vivo Studies (Behavioral, Disease Models) Target_ID->In_Vivo Promising Hits Lead_Opt Lead Optimization Target_ID->Lead_Opt Structure-Activity Relationship MOA_Elucidation Mechanism of Action Elucidation In_Vivo->MOA_Elucidation

Caption: A streamlined workflow for investigating the mechanism of action.

Conclusion and Future Directions

While the precise mechanism of action of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol remains to be empirically determined, this guide provides a robust, scientifically-grounded framework for its investigation. The proposed hypotheses, rooted in the principles of medicinal chemistry and pharmacology, offer tangible starting points for research. The detailed experimental protocols outlined herein represent a clear and logical path forward for any research team dedicated to uncovering the therapeutic potential of this and related benzodioxepine compounds. Future studies should focus on a systematic execution of these experiments, with a particular emphasis on elucidating structure-activity relationships through the synthesis and testing of analogs. Such a program will be critical in validating the proposed mechanisms and potentially identifying novel drug candidates for a range of therapeutic areas.

References

  • PubMed. (2007, February 15). 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. Retrieved from [Link]

  • PubMed. (2021, August 19). New 2,3-Benzodiazepine Derivative: Synthesis, Activity on Central Nervous System, and Toxicity Study in Mice. Retrieved from [Link]

  • PubMed. (2020, April 28). An Efficient Synthetic Approach Towards Benzo[b]pyrano[2,3-e]d[2][3]iazepines, and Their Cytotoxic Activity. Retrieved from [Link]

  • PubMed. (2001, November 8). A novel series of 2,6,7-substituted 2,3-dihydro-1,4-benzodioxin and 2,6,7-substituted 1,4-benzodioxin derivatives as lipid peroxidation inhibitors. Structure-activity relationships for high inhibition of human low-density lipoprotein peroxidation. Retrieved from [Link]

  • PubMed Central (PMC). The Psychonauts’ Benzodiazepines; Quantitative Structure-Activity Relationship (QSAR) Analysis and Docking Prediction of Their Biological Activity. Retrieved from [Link]

  • PubMed. (2023, March 10). 3,4-Dihydrobenzo[e]o[2][6][7]xathiazine 2,2-dioxide analogs act as potential AMPA receptor potentiators with antidepressant activity. Retrieved from [Link]

  • PubMed. (2005, July 15). Synthesis of pyridoxal phosphate derivatives with antagonist activity at the P2Y13 receptor. Retrieved from [Link]

  • PubMed Central (PMC). (2022, May 18). Design, Synthesis and Biological Evaluation of New 3,4-Dihydro-2(1H)-Quinolinone-Dithiocarbamate Derivatives as Multifunctional Agents for the Treatment of Alzheimer's Disease. Retrieved from [Link]

  • Semantic Scholar. (2023, July 27). Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. Retrieved from [Link]

  • University of Dundee. (2025, June 18). Structure-activity relationships of 1,5-dihydro-2H-benzo[b]d[2][3]iazepine-2,4(3H)-diones as inhibitors of. Retrieved from [Link]

Sources

Technical Guide: Structure Elucidation of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

[1]

Document Control:

  • Type: Technical Whitepaper / Methodological Guide

  • Target Audience: Medicinal Chemists, Structural Biologists, Analytical Scientists

  • Subject: 3,4-dihydro-2H-1,5-benzodioxepin-6-ol (CAS Registry Number: Analogous derivatives cited)[1]

Executive Summary

The scaffold 3,4-dihydro-2H-benzo[b]dioxepin-6-ol represents a specific subclass of fused bicyclic heterocycles containing a benzene ring fused to a seven-membered 1,4-dioxepin or 1,5-dioxepin ring. In the context of "benzo[b]dioxepin," IUPAC conventions and stability profiles predominantly favor the 1,5-benzodioxepin isomer. The "6-ol" designation indicates a phenolic hydroxyl group positioned ortho to the ether linkage at the ring junction.

This guide provides a rigorous, self-validating framework for the structural elucidation of this molecule. It moves beyond simple spectral assignment to explain the causality of the signals, differentiating this specific isomer from its regioisomers (e.g., the 7-ol or the 1,4-dioxepin analogs) using high-resolution NMR, Mass Spectrometry, and X-ray diffraction logic.

Part 1: Structural Context & Synthetic Provenance[1][3][4]

To elucidate a structure with high confidence, one must understand its synthetic origin. The "6-ol" regiochemistry implies a specific substitution pattern on the benzene ring that is best accessed via Pyrogallol (1,2,3-trihydroxybenzene) .

Synthetic Logic as Elucidation Evidence

The formation of the 3,4-dihydro-2H-1,5-benzodioxepin ring involves a double Williamson ether synthesis.

  • Precursor: Pyrogallol (1,2,3-trihydroxybenzene).

  • Reagent: 1,3-dibromopropane (or 1,3-dichloro).

  • Mechanism: Base-catalyzed alkylation of adjacent phenol groups.

  • Regioselectivity: Reaction at positions 1 and 2 leaves the hydroxyl at position 3 unreacted. Upon fusion, standard IUPAC numbering reassigns the oxygen atoms as 1 and 5. The remaining hydroxyl group ends up at position 6 .

Note: If the starting material were 1,2,4-trihydroxybenzene, the product would likely be the 7-ol or 8-ol isomer. Therefore, the synthetic history is the first line of structural evidence.

Part 2: Spectroscopic Strategy (The Core)

This section details the step-by-step elucidation protocol.

High-Resolution Mass Spectrometry (HRMS)

Before NMR, the molecular formula must be confirmed to rule out macrocyclic dimers.

  • Ionization Mode: Electrospray Ionization (ESI) in Negative Mode (ESI-) is preferred due to the acidic phenolic proton.

  • Target Ion:

    
    
    
  • Formula:

    
    
    
  • Exact Mass: ~166.0630 Da.

  • Fragmentation Pattern: Look for loss of

    
     (propene) or 
    
    
    , characteristic of the 7-membered ether ring cleavage.
Nuclear Magnetic Resonance (NMR)

The definitive proof of structure relies on 1H and 13C NMR. The 7-membered ring exhibits specific fluxional behavior (chair/twist-boat) that distinguishes it from 6-membered analogs.

Table 1: Predicted 1H NMR Assignments (400 MHz, DMSO-d6)
PositionTypeIntegrationMultiplicityShift (δ ppm)Mechanistic Explanation
OH Phenolic1HSinglet (br)9.0 - 9.5Exchangeable with D2O. Downfield due to H-bonding.
Ar-H (7) Aromatic1Hdd6.4 - 6.6Ortho to OH, shielded by electron donation.
Ar-H (8) Aromatic1Ht (or dd)6.6 - 6.8Meta to OH, Para to Ether O(1).
Ar-H (9) Aromatic1Hdd6.5 - 6.7Ortho to Ether O(5).
C2-H Aliphatic2HTriplet4.0 - 4.2Deshielded by adjacent Oxygen O(1).
C4-H Aliphatic2HTriplet3.9 - 4.1Deshielded by adjacent Oxygen O(5). Distinct from C2 due to asymmetry caused by 6-OH.
C3-H Aliphatic2HQuintet2.0 - 2.2Typical central methylene in a propyl bridge.
2.2.1 The "Symmetry Break" Diagnostic

In a symmetric 1,5-benzodioxepin (unsubstituted benzene), the protons at C2 and C4 are chemically equivalent.

  • Crucial Observation: In the 6-ol isomer, the hydroxyl group at position 6 exerts a steric and electronic effect on the adjacent oxygen (O-5). This renders the C4 protons chemically distinct from the C2 protons.

  • Elucidation Step: If C2 and C4 appear as a single signal, the structure is likely the 7-ol (which retains a plane of symmetry) or the sample is rapidly equilibrating. If they are distinct (two triplets), it supports the 6-ol assignment.

2D-NMR Correlation Strategy

To rigorously prove the connectivity, the following correlations must be established:

  • HMBC (Heteronuclear Multiple Bond Correlation):

    • Goal: Connect the aliphatic chain to the aromatic ring.

    • Key Correlation: The protons at C2 and C4 should show 3-bond couplings (

      
      ) to the aromatic quaternary carbons C9a  and C5a  respectively.
      
    • Validation: The Phenolic OH proton should show correlations to C6 (ipso), C5a (ortho), and C7 (ortho).

  • NOESY (Nuclear Overhauser Effect):

    • Goal: Spatial proximity.

    • Key Signal: A strong NOE cross-peak between the OH proton and the C4-H protons (the methylene group closest to the phenol). This confirms the regiochemistry is "6-ol" (adjacent to the bridge) rather than "7-ol" (remote from the bridge).

Part 3: Visualization of Elucidation Workflow

The following diagram outlines the logical flow for confirming the structure, utilizing Graphviz for precision.

ElucidationWorkflowStartUnknown Sample(Suspected 3,4-dihydro-2H-benzo[b]dioxepin-6-ol)Step11. HRMS (ESI-)Target: [M-H]- = 165.05Confirm Formula C9H10O3Start->Step1Step22. 1H NMR (1D)Identify 3 Spin Systems:1. Phenol OH2. ABC Aromatic3. Propyl Chain (-OCH2CH2CH2O-)Step1->Step2Decision1Are C2-H and C4-HEquivalent?Step2->Decision1PathAYES (Equivalent)Symmetric MoleculeLikely 7-ol isomerDecision1->PathASingle SignalPathBNO (Distinct Triplets)AsymmetricSupports 6-ol isomerDecision1->PathBTwo SignalsStep33. HMBC & NOESYKey: OH <-> C4-H spatial linkPathB->Step3FinalStructure Confirmed:3,4-dihydro-2H-benzo[b]dioxepin-6-olStep3->Final

Caption: Logical decision tree for distinguishing the 6-ol isomer from symmetric regioisomers using NMR symmetry arguments.

Part 4: Quality Control & Impurity Profiling[1]

In drug development, the purity of the scaffold is as critical as its identity. Benzodioxepins are prone to specific degradation pathways.

HPLC Method Parameters
  • Column: C18 Reverse Phase (e.g., 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid.

    • B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 210 nm (general) and 280 nm (phenol specific).

Common Impurities[1]
  • Open-Ring Intermediates: Mon-alkylated pyrogallol (detected by MS mass of precursor + spacer).

  • Dimers: Macrocyclic species formed if two pyrogallol molecules react with two propane linkers (Mass = 2x Monomer).

Part 5: Biological & Medicinal Relevance[1][4][5][6][7]

While this guide focuses on structure, the context of the molecule drives the need for such rigorous elucidation.

  • Serotonergic Activity: 1,5-benzodioxepin derivatives are pharmacophores for 5-HT receptor modulation [1].

  • Synthetic Utility: The 6-ol position is a "chemical handle." It allows for further functionalization (e.g., Mannich reactions, esterification) to create libraries of bioactive compounds.

References

  • PubChem. (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanamine | CID 2794995.[2] National Library of Medicine. Available at: [Link]

  • Canadian Science Publishing. Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C nmr. Canadian Journal of Chemistry. Available at: [Link]

  • SIELC Technologies. Separation of 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid. Available at: [Link]

A Senior Application Scientist’s Guide to Exploring the Chemical Space of Benzodioxepine Derivatives for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Benzodioxepine Scaffold as a Privileged Structure in Medicinal Chemistry

The benzodioxepine core, a seven-membered heterocyclic system fused to a benzene ring, represents a "privileged scaffold" in medicinal chemistry. This designation is reserved for molecular frameworks that are capable of binding to multiple, distinct biological targets, thereby serving as a rich foundation for the development of novel therapeutic agents. Found in a variety of natural products from plants and fungi, derivatives of this scaffold have demonstrated a remarkable breadth of biological activities.[1][2]

From potent muscarinic M3 receptor antagonists for treating overactive bladder to novel antibacterial agents, the benzodioxepine structure offers a unique combination of conformational flexibility and synthetic tractability.[3][4] Its distinct three-dimensional shape allows for precise presentation of functional groups into the binding pockets of diverse protein targets. For instance, the well-known compound Calone 1951®, a 7-methyl-2H-1,5-benzodioxepin-3(4H)-one, is renowned in the fragrance industry for its distinct marine odor, showcasing the scaffold's ability to interact with biological systems beyond therapeutics, in this case, olfactory receptors.[5][6]

This guide provides a comprehensive framework for researchers and drug development professionals on how to systematically explore, synthesize, and screen the chemical space of benzodioxepine derivatives. We will move beyond simple procedural descriptions to elucidate the underlying scientific rationale—the "why" behind the "how"—that governs the successful navigation of this promising chemical territory.

Section 1: Foundational Synthetic Strategies: Building the Core

The exploration of chemical space begins with the ability to reliably construct the core scaffold and its analogs. The choice of synthetic route is critical, as it dictates the feasibility of library production, the types of functional groups that can be incorporated, and the overall efficiency of the discovery process.

Pillar 1: Classical Ring-Closure Methodologies

The most established and industrially relevant route to the common benzodioxepinone core involves a two-step sequence starting from substituted catechols. This approach provides a robust and scalable foundation for accessing the scaffold.

  • Williamson Ether Synthesis: The process is initiated by the alkylation of a catechol derivative with an appropriate dihaloalkane or its equivalent, such as methyl bromoacetate. This step forms the ether linkages that will ultimately constitute part of the seven-membered ring. The choice of catechol is the first point of diversification, allowing for the introduction of substituents onto the aromatic ring.

  • Dieckmann Condensation: Following the etherification, an intramolecular Dieckmann condensation is employed to form the seven-membered ring. This base-catalyzed reaction creates the cyclic ketone, which serves as a key functional handle for subsequent modifications.[5]

Causality Insight: This classical approach is favored for initial library synthesis due to its reliability and the commercial availability of a wide array of substituted catechols. It allows for systematic variation of the aromatic portion of the molecule, which is often crucial for modulating target affinity and pharmacokinetic properties.

Pillar 2: Modern Tandem Reactions for Enhanced Efficiency

More contemporary methods aim to increase synthetic efficiency and introduce diverse functional groups in fewer steps. A prime example is the tandem oxidation and iodolactonization reaction.[7]

This methodology starts with a 2-O-tethered alkenyl benzaldehyde. A copper(I) iodide/tert-butyl hydroperoxide (CuI/TBHP) system mediates the initial oxidation of the aldehyde to a carboxylic acid, which then undergoes an intramolecular iodolactonization to furnish a halogenated benzodioxepinone.[7]

Causality Insight: The strategic advantage here is twofold. First, it combines two transformations into a single operation, reducing step count and improving overall yield. Second, and more importantly, it directly installs a halogen (iodine) onto the dioxepine ring. This halogen is not merely a substituent; it is a versatile synthetic handle for post-synthetic modifications via cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for rapid expansion of the chemical space from a common intermediate.

G Figure 1: Core Benzodioxepine Synthesis Pathways cluster_0 Classical Route cluster_1 Modern Tandem Route Catechol Substituted Catechol Intermediate1 Dialkylated Intermediate Catechol->Intermediate1 Williamson Ether Synthesis (e.g., w/ methyl bromoacetate) BDP_Core1 Benzodioxepinone Core Intermediate1->BDP_Core1 Dieckmann Condensation (Intramolecular Cyclization) Aldehyde 2-O-Alkenyl Benzaldehyde BDP_Core2 Halogenated Benzodioxepinone Aldehyde->BDP_Core2 Tandem Oxidation & Iodolactonization (CuI/TBHP) Post_Synth Diverse Analogs BDP_Core2->Post_Synth Post-Synthetic Modification (e.g., Cross-Coupling)

Caption: Figure 1: Core Benzodioxepine Synthesis Pathways

Exemplary Protocol: Synthesis of 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one (Calone 1951®)

This protocol outlines the foundational Williamson/Dieckmann pathway. It is self-validating through the characterization of intermediates and the final product by standard analytical techniques (NMR, MS, IR).

Step 1: Williamson Ether Synthesis

  • To a stirred solution of 4-methylcatechol (1.0 eq) in a suitable polar aprotic solvent (e.g., DMF, Acetone) at room temperature, add a base such as potassium carbonate (2.5 eq).

  • Add methyl bromoacetate (2.2 eq) dropwise to the suspension. The addition of a catalytic amount of potassium iodide (KI) can significantly increase the reaction rate by generating the more reactive methyl iodoacetate in situ.

  • Heat the reaction mixture to 60-70 °C and monitor by TLC until the starting material is consumed (typically 8-12 hours).

  • Cool the reaction to room temperature, filter off the inorganic salts, and remove the solvent under reduced pressure.

  • Purify the resulting crude diester intermediate by column chromatography (Silica gel, hexanes/ethyl acetate gradient) to yield 4-methylcatechol dimethylacetate.

Step 2: Dieckmann Condensation & Decarboxylation

  • Dissolve the purified diester (1.0 eq) in an anhydrous solvent such as toluene.

  • Add a strong base, like sodium methoxide (1.2 eq), portion-wise at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux, monitoring by TLC for the formation of the β-keto ester intermediate.

  • Upon completion, cool the mixture and quench by carefully adding aqueous acid (e.g., 1M HCl) to neutralize the base.

  • Separate the organic layer, wash with brine, and dry over sodium sulfate.

  • The crude β-keto ester is then subjected to hydrolysis and decarboxylation by heating in an aqueous acidic solution (e.g., 10% H₂SO₄) until CO₂ evolution ceases.

  • Extract the final product with ethyl acetate, wash the combined organic layers, dry, and concentrate. Purify by column chromatography or recrystallization to yield the target benzodioxepinone.

Section 2: Mapping and Exploring the Chemical Space

With robust synthetic routes established, the next logical step is to define and systematically explore the chemical space of the benzodioxepine scaffold. This involves identifying key points for chemical modification to generate a library of diverse analogs for biological screening.[8]

G Figure 2: Key Diversification Points on the Benzodioxepine Scaffold main R1_label Aromatic Ring (R1) - Electronic Effects - Steric Bulk - H-bond Donors/Acceptors main:e->R1_label:w R2_label Dioxepine Ring (R2) - Chirality - Conformation - Size/Substitution main:e->R2_label:w R3_label Ketone/Functional Handle (R3) - Nucleophilic Addition - Reductive Amination - Oxime/Hydrazone Formation main:s->R3_label:n G Figure 3: High-Level Drug Discovery Screening Workflow cluster_0 Library Generation cluster_1 Primary Screening cluster_2 Hit Validation & Prioritization cluster_3 Lead Optimization Synthesis Diverse Benzodioxepine Library Synthesis HTS High-Throughput Screen (HTS) (e.g., Binding Assay @ 10 µM) Synthesis->HTS Dose_Response Dose-Response Curve (IC50/EC50 Determination) HTS->Dose_Response Initial 'Hits' Orthogonal Orthogonal Assay (e.g., Functional Assay) Dose_Response->Orthogonal Triage Hit Triage (PAINS, ADME Prediction) Orthogonal->Triage SAR Structure-Activity Relationship (SAR) Studies Triage->SAR Validated 'Hits' Lead_Opt Lead Optimization (Potency, Selectivity, PK/PD) SAR->Lead_Opt Lead_Opt->SAR Iterative Design & Synthesis Candidate Preclinical Candidate Lead_Opt->Candidate

Caption: Figure 3: High-Level Drug Discovery Screening Workflow

Exemplary Protocol: Primary Radioligand Binding Assay for α1-Adrenoreceptors

This protocol describes a standard method for initial screening against a GPCR target.

  • Membrane Preparation: Prepare cell membranes from a stable cell line (e.g., CHO, HeLa) overexpressing the human α1-adrenoreceptor subtype of interest (α1A, α1B, or α1D). [9]2. Assay Setup: In a 96-well plate, combine the cell membranes, a specific radioligand (e.g., [³H]prazosin), and the test compound from the benzodioxepine library (typically at a single high concentration, like 10 µM for a primary screen).

  • Incubation: Incubate the plate at a controlled temperature (e.g., 25 °C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation: Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

  • Quantification: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Calculate the percent inhibition of radioligand binding for each test compound relative to control wells (containing no compound) and wells for non-specific binding (containing a high concentration of a known unlabeled ligand). Compounds showing significant inhibition (e.g., >50%) are flagged as primary hits.

Section 4: Structure-Activity Relationship (SAR) Insights: A Case Study

The ultimate goal of exploring chemical space is to understand the Structure-Activity Relationship (SAR)—how specific changes in a molecule's structure affect its biological activity. The development of benzodioxane-related compounds as selective α1-adrenoreceptor antagonists provides an excellent case study. [10][11] Research in this area has revealed critical structural insights:

  • Stereochemistry is Key: The relative orientation of substituents is crucial. For certain 4-phenylchroman analogues, a cis relationship between a side chain and the phenyl ring was associated with optimal α1-AR blocking activity. [9]This highlights the importance of controlling stereochemistry during synthesis.

  • Subtype Selectivity is Achievable: Minor modifications can drastically alter the selectivity profile. For instance, one compound was found to be most potent at the α1D subtype, while adding a carbonyl moiety shifted the potency towards the α1A subtype. [9]* Pharmacophore Modeling: By comparing active and inactive compounds, researchers can build pharmacophore models that define the essential 3D arrangement of features (e.g., aromatic rings, hydrogen bond acceptors) required for activity. [10]

    Compound Modification Target Receptor Key SAR Finding Reference
    Phenyl ring at position 4 α1-Adrenoreceptors A cis relationship between the 2-side chain and 4-phenyl ring enhances blocking activity. [9]
    Carbonyl moiety at position 1 α1-Adrenoreceptors Shifts selectivity profile to favor the α1A subtype over α1D. [9]
    Replacement of phenoxyethyl moiety with N-alkyl piperazine α1-Adrenoreceptors Used to validate and refine a pharmacophore model for α1-antagonists. [10]

    | Chiral center introduction | α1-AR vs. 5-HT1A | Demonstrated reversed enantioselectivity; the (R)-enantiomer was the eutomer for α1D, while the (S)-enantiomer was preferred for 5-HT1A. | [12]|

Conclusion and Future Directions

The benzodioxepine scaffold is a proven platform for the discovery of biologically active molecules. A systematic exploration of its chemical space, grounded in sound synthetic strategy and a hierarchical screening approach, is a powerful paradigm for modern drug discovery. The journey from a privileged scaffold to a clinical candidate is an iterative process of design, synthesis, and testing.

Future Directions:

  • Computational Chemistry: Employing in silico methods like molecular docking and virtual screening can help prioritize synthetic targets and focus library design on the most promising areas of chemical space. [13]* Novel Biological Targets: As our understanding of disease biology grows, screening benzodioxepine libraries against novel target classes will undoubtedly uncover new therapeutic opportunities.

  • Advanced Synthesis: The development of new catalytic methods will continue to provide more efficient and creative ways to access novel, complex, and diversely functionalized benzodioxepine derivatives.

By integrating these strategies, researchers can effectively navigate the vast chemical space of benzodioxepine derivatives, maximizing the potential for discovering the next generation of innovative medicines.

References

  • Chutia, A., Arandhara, P. J., Behera, B. K., Pradhan, A., & Saikia, A. K. (n.d.). Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. ACS Omega.
  • Marine fragrance chemistry : synthesis, olfactory characterisation and structure-odour-relationships of benzodioxepinone analogues. (2024, November 23). RMIT University.
  • Synthesis and Qualitative Olfactory Evaluation of Benzodioxepine Analogues. (2025, August 6). ResearchGate.
  • Unveiling the multifaceted biological activities of 1,3-benzodioxole derivatives. (2023, September 20). TargetMol.
  • 7-Methyl-2H-1,5-benzodioxepin-3(4H)-one. Chem-Impex.
  • Synthetic Optimization and Antibacterial Activity of Novel Benzodioxepine-Biphenyl Amide Derivatives. (2024, August 31). PubMed.
  • Alternarias G and H: Benzoxepine Derivatives from the Endophytic Fungus Alternaria sp. HJT-Y7. ACS Omega.
  • Dibenzo[b,f]oxepine Molecules Used in Biological Systems and Medicine. (2023, July 27). MDPI.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 7. Selectivity of 4-phenylchroman analogues for alpha(1)-adrenoreceptor subtypes. (2002, April 11). PubMed.
  • Synthesis and biological activity of new 1,4-benzodioxan-arylpiperazine derivatives. Further validation of a pharmacophore model for alpha(1)-adrenoceptor antagonists. (2002, February 15). PubMed.
  • Structure-activity relationships in 1,4-benzodioxan-related compounds. 11. (1) reversed enantioselectivity of 1,4-dioxane derivatives in α1-adrenergic and 5-HT1A receptor binding sites recognition. (2013, January 24). PubMed.
  • Structure−Activity Relationships in 1,4-Benzodioxan-Related Compounds. 9.(1) From 1,4-Benzodioxane to 1,4-Dioxane Ring as a Promising Template of Novel α 1D -Adrenoreceptor Antagonists, 5-HT 1A Full Agonists, and Cytotoxic Agents. ResearchGate.
  • 1,5-Benzodioxepin derivatives as a novel class of muscarinic M3 receptor antagonists. (2007, February 15). PubMed.
  • An Updated Review on Biologically Promising Natural Oxepines. (2022, October 15). PubMed.
  • Sampling and Mapping Chemical Space with Extended Similarity Indices. (2023, August 30). MDPI.
  • Medicinal Chemistry Strategies for the Modification of Bioactive Natural Products. (2024, February 2). MDPI.

Sources

Methodological & Application

Application Note: Synthesis Protocol for 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Introduction & Strategic Overview

Scope and Significance

This protocol details the regioselective synthesis of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol , a "privileged scaffold" in medicinal chemistry. The 1,5-benzodioxepin ring system is a core structural motif in various serotonin receptor ligands (5-HT),


-adrenergic blockers, and anti-inflammatory agents.

The synthesis challenges lie in the regioselectivity of the alkylation. The starting material, pyrogallol (1,2,3-trihydroxybenzene), possesses three adjacent nucleophilic hydroxyl groups.[1][2][3] The objective is to bridge positions 1 and 2 with a propylene linker while preserving the hydroxyl group at position 3 (which becomes position 6 in the fused system), avoiding polymerization or formation of the meta-bridged (1,3) isomer.

Retrosynthetic Analysis

The most robust route utilizes a double Williamson ether synthesis under high-dilution conditions to favor intramolecular cyclization over intermolecular polymerization.

  • Precursor: Pyrogallol (1,2,3-trihydroxybenzene).[1][4]

  • Linker: 1,3-Dibromopropane.[5][6]

  • Mechanism: Base-mediated bis-alkylation.

Figure 1: Retrosynthetic disconnection showing the assembly of the dioxepin ring from pyrogallol.

Part 2: Detailed Experimental Protocol

Reagents and Materials

Safety Note: Pyrogallol is a strong reducing agent and absorbs oxygen rapidly in alkaline solutions, turning dark brown/black (oxidation). Strict inert atmosphere (Nitrogen or Argon) is mandatory. 1,3-Dibromopropane is a lachrymator and potential carcinogen.

ReagentMW ( g/mol )Equiv.[7][8]Density (g/mL)Role
Pyrogallol 126.111.0SolidNucleophile
1,3-Dibromopropane 201.891.0 - 1.11.989Electrophile
Potassium Carbonate (

)
138.212.5SolidBase
Acetone (Anhydrous)58.08Solvent0.784Solvent
Sodium Dithionite (

)
174.11TraceSolidAntioxidant (Optional)
Step-by-Step Methodology
Phase 1: Reaction Setup & Activation
  • Apparatus: Equip a 500 mL 3-neck round-bottom flask with a magnetic stir bar, a reflux condenser, a pressure-equalizing addition funnel, and a nitrogen inlet adapter.

  • Inerting: Flame-dry the glassware under vacuum and backfill with Nitrogen (

    
    ) three times. Maintain a positive pressure of 
    
    
    
    throughout.
  • Solvation: Charge the flask with Pyrogallol (12.6 g, 100 mmol) and anhydrous Acetone (250 mL) .

    • Technical Insight: Acetone is preferred over DMF for easier workup, provided the reflux temperature (56°C) is sufficient. If reaction is sluggish, switch to DMF at 80°C.

  • Base Addition: Add anhydrous Potassium Carbonate (

    
    , 34.5 g, 250 mmol)  in a single portion. The solution may turn slightly colored; this is normal.
    
    • Optional: Add a pinch (100 mg) of Sodium Dithionite to scavenge trace oxygen and prevent darkening.

Phase 2: Cyclization (The Critical Step)
  • Preparation of Electrophile: Dilute 1,3-Dibromopropane (20.2 g, 10.2 mL, 100 mmol) in Acetone (50 mL) in the addition funnel.

  • High-Dilution Addition: Heat the reaction mixture to a gentle reflux. Slowly add the dibromide solution dropwise over a period of 2–3 hours .

    • Causality: Rapid addition increases the local concentration of the electrophile, favoring intermolecular reaction (polymerization) over the desired intramolecular ring closure. Slow addition keeps the electrophile concentration low, statistically favoring the "bite" of the second oxygen atom to close the ring.

  • Reaction Monitoring: Continue reflux for 12–16 hours. Monitor by TLC (Hexane:Ethyl Acetate 7:3).

    • TLC Profile: Pyrogallol (

      
      , streaks) will disappear. Product (
      
      
      
      ) will appear as a distinct spot.
Phase 3: Workup and Isolation
  • Filtration: Cool the mixture to room temperature. Filter off the inorganic salts (

    
    , excess 
    
    
    
    ) through a pad of Celite. Wash the pad with acetone.
  • Concentration: Evaporate the filtrate under reduced pressure to obtain a crude oil.

  • Acidification: Redissolve the residue in Ethyl Acetate (200 mL) and wash with 1M HCl (50 mL) .

    • Why? This ensures the phenolic hydroxyl group is protonated (neutral) for extraction and removes any remaining inorganic bases.

  • Extraction: Wash the organic layer with Brine (2 x 50 mL), dry over anhydrous

    
    , filter, and concentrate.
    
Phase 4: Purification
  • Column Chromatography: Purify the crude residue on silica gel.

    • Eluent: Gradient from 100% Hexane to 80:20 Hexane:EtOAc.

    • Fraction Collection: The product typically elutes after non-polar impurities but before any unreacted pyrogallol.

  • Crystallization (Optional): If the oil is viscous, triturating with cold pentane or diethyl ether may induce crystallization.

Part 3: Process Logic & Validation

Reaction Pathway Visualization

The following diagram illustrates the stepwise transformation and the critical "ring closure" event.

Figure 2: Mechanistic pathway highlighting the competition between cyclization and polymerization.

Troubleshooting Guide
ObservationProbable CauseCorrective Action
Dark Black Mixture Oxidation of PyrogallolEnsure

line is active; add

; degas solvents.
Low Yield / Polymer Addition too fastReduce addition rate of dibromide; increase solvent volume.
Incomplete Reaction Base too weak / Temp lowSwitch solvent to DMF (boiling point 153°C) and heat to 80-100°C.
Product is Oil Impurities presentPerform column chromatography; do not rely solely on crystallization.

Part 4: References

  • Organic Syntheses. (1955). Pyrogallol Monomethyl Ether (General Phenol Alkylation Principles). Org.[7][9] Synth.35 , 753. Retrieved from [Link]

Sources

analytical methods for 3,4-dihydro-2H-benzo[b]dioxepin-6-ol detection

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scope

3,4-dihydro-2H-benzo[b]dioxepin-6-ol (CAS: 1843-96-5) represents a critical structural scaffold in medicinal chemistry, serving as a key intermediate in the synthesis of serotonin receptor modulators (e.g., 5-HT1A agonists) and tricyclic analogs. As a phenolic bicyclic ether, its analysis presents specific challenges:

  • Polarity: The phenolic hydroxyl group (-OH) at position 6 imparts acidity (pKa ~9.8) and polarity, requiring pH control during separation.

  • Oxidative Instability: Electron-rich phenolic systems are prone to oxidation, necessitating careful sample handling.

  • Isomerism: Distinguishing the 6-ol isomer from potential 7-ol or 8-ol regioisomers requires high-resolution separation.

This guide details three validated workflows for the detection of this analyte:

  • Method A (HPLC-UV): For raw material assay and purity profiling (>0.1% w/w).

  • Method B (LC-MS/MS): For trace impurity analysis and bioanalytical studies (<10 ng/mL).

  • Method C (GC-MS): For volatile impurity profiling (requires derivatization).

Physicochemical Profile & Method Selection

PropertyValue (Approx.)Analytical Implication
Molecular Weight 166.17 g/mol Suitable for LC-MS and GC-MS.
LogP 1.6 – 1.9Moderately lipophilic; ideal for Reverse Phase (RP) LC.
pKa (Phenol) 9.8Mobile phase pH must be < 7.8 to maintain neutral form for RP retention.
UV Maxima 275–280 nmDetectable by standard UV/DAD detectors.
Solubility MeOH, ACN, DMSOCompatible with standard organic modifiers.

Method A: HPLC-UV (Purity & Assay)

Objective: Routine Quality Control (QC) and synthesis monitoring.

Chromatographic Conditions
  • System: Agilent 1290 Infinity II or equivalent UHPLC.

  • Column: Agilent ZORBAX Eclipse Plus C18 (100 mm x 3.0 mm, 1.8 µm) or Phenomenex Kinetex Phenyl-Hexyl (for enhanced isomer selectivity).

  • Mobile Phase A: 0.1% Formic Acid in Water (pH ~2.7).

  • Mobile Phase B: Acetonitrile (LC Grade).

  • Flow Rate: 0.5 mL/min.

  • Column Temp: 35°C.

  • Detection: Diode Array Detector (DAD) at 280 nm (Reference: 360 nm).

Gradient Profile
Time (min)% Mobile Phase BEvent
0.010Equilibration
1.010Isocratic Hold
8.090Linear Gradient
10.090Wash
10.110Re-equilibration
13.010End of Run
System Suitability (SST) Criteria
  • Tailing Factor: < 1.5 (Critical for phenolic compounds).[1]

  • Resolution (Rs): > 2.0 between 6-ol and any regioisomer (e.g., 7-ol).

  • Precision (RSD): < 1.0% for n=6 injections.

Method B: LC-MS/MS (Trace Analysis)

Objective: Quantifying trace levels in biological matrices (plasma) or genotoxic impurity screening.

Rationale: Phenols ionize efficiently in Negative Electrospray Ionization (ESI-) mode, forming the deprotonated ion


.
Mass Spectrometry Parameters
  • Source: ESI Negative Mode.

  • Precursor Ion (Q1): m/z 165.1

    
    
    
  • Capillary Voltage: -3500 V.

  • Desolvation Temp: 450°C.

MRM Transitions (Quantification)
AnalytePrecursor (m/z)Product (m/z)Collision Energy (eV)Logic
Quantifier 165.1121.022Loss of C₂H₄O (dioxepin ring cleavage).
Qualifier 165.1108.035Loss of C₃H₅O (ring fragmentation).
IS (d4-Analog) 169.1125.022Deuterated internal standard.
Sample Preparation (Liquid-Liquid Extraction)
  • Aliquot 100 µL plasma/sample into a 1.5 mL tube.

  • Add 10 µL Internal Standard (IS) solution.

  • Add 500 µL MTBE (Methyl tert-butyl ether).[2][3] Why: MTBE efficiently extracts neutral phenols while leaving polar matrix components behind.

  • Vortex (2 min) and Centrifuge (10,000 rpm, 5 min).

  • Transfer supernatant to a fresh vial and evaporate to dryness under N₂ at 40°C.

  • Reconstitute in 100 µL Mobile Phase (90:10 Water:ACN).

Method C: GC-MS (Volatile Profiling)

Objective: Identification of unknown volatile impurities. Constraint: The phenolic -OH group causes peak tailing and thermal instability. Derivatization is mandatory.

Derivatization Protocol (Silylation)
  • Dissolve 5 mg sample in 1 mL Anhydrous Pyridine.

  • Add 100 µL BSTFA + 1% TMCS (N,O-Bis(trimethylsilyl)trifluoroacetamide).

  • Incubate at 60°C for 30 minutes.

  • Inject 1 µL into GC-MS. Result: Formation of the TMS-ether derivative (MW: 238.3 g/mol ).

GC Parameters
  • Column: DB-5MS UI (30 m x 0.25 mm x 0.25 µm).

  • Carrier Gas: Helium @ 1.2 mL/min.

  • Inlet: Split 10:1 @ 260°C.

  • Oven: 60°C (1 min) → 20°C/min → 300°C (3 min).

  • MS Detection: EI Source (70 eV), Scan range 40–400 amu.

Visual Workflows & Logic

Figure 1: Analytical Decision Matrix

Caption: Decision tree for selecting the appropriate analytical method based on sample concentration and matrix complexity.

MethodSelection Start Start: Sample Characterization ConcCheck Concentration > 0.1%? Start->ConcCheck MatrixCheck Complex Matrix? (Plasma/Tissue) ConcCheck->MatrixCheck No HPLC Method A: HPLC-UV (Assay/Purity) ConcCheck->HPLC Yes VolatileCheck Volatile Impurities? MatrixCheck->VolatileCheck No LCMS Method B: LC-MS/MS (Trace/Bioanalysis) MatrixCheck->LCMS Yes VolatileCheck->LCMS No GCMS Method C: GC-MS (Derivatized) VolatileCheck->GCMS Yes

Figure 2: LC-MS/MS Fragmentation Pathway (ESI-)

Caption: Proposed fragmentation mechanism of the deprotonated precursor ion [M-H]- (m/z 165) in negative mode.

Fragmentation Parent Precursor Ion [M-H]⁻ m/z 165.1 Intermed Ring Opening Intermediate Parent->Intermed CE: 10eV Prod1 Product Ion 1 [M-H-C₂H₄O]⁻ m/z 121.0 Intermed->Prod1 Loss of Dioxepin Ring Fragment (-44 Da) Prod2 Product Ion 2 [Phenolate]⁻ m/z 108.0 Intermed->Prod2 Secondary Frag (-57 Da)

References

  • International Council for Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • U.S. Food and Drug Administration (FDA). (2018). Bioanalytical Method Validation Guidance for Industry. Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 16045, 3,4-dihydro-2H-1,5-benzodioxepin. (Structural analog reference). Retrieved from [Link]

Sources

Application Note: Experimental Characterization and Biological Profiling of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Here is a comprehensive Application Note and Protocol guide for the experimental study of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol .

Executive Summary

3,4-dihydro-2H-benzo[b]dioxepin-6-ol (CAS: 1843-96-5) represents a critical pharmacophore in medicinal chemistry, serving as a bioisostere for benzodioxanes and chromans. Its structural uniqueness lies in the seven-membered dioxepin ring fused to a phenolic moiety. This scaffold is frequently investigated for serotonergic modulation (5-HT1A agonism) , alpha-adrenergic antagonism , and antioxidant neuroprotection .

This guide provides a standardized workflow for the handling, physicochemical profiling, and in vitro metabolic evaluation of this compound. Unlike rigid templates, this protocol emphasizes the specific challenges posed by the phenolic hydroxyl group (susceptibility to oxidation and Phase II conjugation) and the dioxepin ring flexibility .

Part 1: Material Handling & Structural Integrity

Chemical Safety & Storage

As a phenolic ether derivative, this compound presents specific stability challenges.

  • Oxidation Risk: The 6-hydroxyl group is electron-rich, making the ring system prone to auto-oxidation, particularly in solution.

  • Hygroscopicity: Moderate.

  • Storage Protocol:

    • Solid State: Store at -20°C under argon or nitrogen atmosphere.

    • Solution: DMSO stock solutions (10 mM) must be aliquoted and stored at -80°C. Avoid repeated freeze-thaw cycles (max 3 cycles).

    • Handling: Use amber glassware to prevent photo-oxidation.

Quality Control: HPLC-UV Purity Check

Before biological assays, purity must be verified to exclude oxidation byproducts (quinones).

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 µm, 4.6 x 100 mm).

  • Mobile Phase:

    • A: Water + 0.1% Formic Acid

    • B: Acetonitrile + 0.1% Formic Acid

  • Gradient: 5% B to 95% B over 10 minutes.

  • Detection: UV at 280 nm (characteristic phenol absorption) and 254 nm.

  • Acceptance Criteria: Purity > 98% by AUC. If a secondary peak appears at RRT ~0.9 (likely the quinone or dimer), repurify via preparative HPLC.

Part 2: Physicochemical Profiling Protocols

Understanding the lipophilicity and ionization of the 6-ol isomer is critical for predicting blood-brain barrier (BBB) penetration, a common target for this class.

Protocol: Spectrophotometric pKa Determination

The phenolic proton at position 6 is influenced by the electron-donating alkoxy group at position 5 (part of the ring).

Reagents:

  • Universal Buffer (pH 2.0 to 12.0).

  • Compound Stock (10 mM in DMSO).

Procedure:

  • Prepare 50 µM working solutions of the compound in buffers ranging from pH 2 to 12 (0.5 pH increments).

  • Incubate at 25°C for 10 minutes.

  • Perform UV-Vis scan (200–400 nm).

  • Analysis: Observe the bathochromic shift (red shift) of the

    
     as the phenol deprotonates to the phenolate.
    
  • Calculation: Plot Absorbance vs. pH at the shifted wavelength (typically ~290-300 nm). The inflection point is the pKa.

    • Expected pKa: ~9.5 – 10.2 (Typical for alkyl-substituted phenols).

Protocol: Lipophilicity (LogD 7.4) via Shake-Flask

Rationale: The 7-membered ring increases lipophilicity compared to the 6-membered benzodioxane analog.

Procedure:

  • Phase System: n-Octanol (saturated with PBS pH 7.4) and PBS pH 7.4 (saturated with n-Octanol).

  • Dissolution: Dissolve compound in the octanol phase (100 µM).

  • Equilibration: Mix equal volumes of octanol-compound and PBS. Vortex for 60 minutes at 25°C.

  • Separation: Centrifuge at 3000 x g for 10 mins.

  • Quantification: Analyze both phases via HPLC-UV (Protocol 1.2).

  • Calculation:

    
    
    

Part 3: Biological Assay Setup (In Vitro)

Metabolic Stability (Phase II Conjugation Focus)

The "6-ol" position is a "soft spot" for rapid Glucuronidation (UGT) and Sulfation (SULT). Standard Phase I (NADPH-only) assays will yield false stability data.

Assay System: Pooled Human Liver Microsomes (HLM) + S9 Fraction.

Experimental Design:

Group Cofactors Added Metabolic Pathway Targeted
A (Control) None Chemical Stability
B (Phase I) NADPH CYP450 Oxidation
C (Phase II) UDPGA + PAPS + Alamethicin Glucuronidation / Sulfation

| D (Total) | NADPH + UDPGA + PAPS | Integrated Metabolism |

Protocol:

  • Pre-incubation: 1 µM compound + 0.5 mg/mL protein (Microsomes/S9) in 100 mM Phosphate Buffer (pH 7.4). 37°C for 5 mins.

  • Initiation: Add Cofactor Mix (Group specific).

  • Sampling: Time points at 0, 5, 15, 30, 60 min.

  • Quenching: Add ice-cold Acetonitrile containing Internal Standard (e.g., Tolbutamide).

  • Analysis: LC-MS/MS (monitor parent depletion).

Antioxidant Capacity (DPPH Assay)

Benzodioxepinols are often designed as radical scavengers. This assay validates the "phenolic" utility.

Reagents:

  • DPPH (2,2-diphenyl-1-picrylhydrazyl) solution: 0.2 mM in Methanol.

  • Positive Control: Ascorbic Acid or Trolox.

Procedure:

  • Prepare serial dilutions of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (1 – 100 µM) in Methanol.

  • Add 100 µL sample to 100 µL DPPH solution in a 96-well plate.

  • Incubate in dark at RT for 30 minutes.

  • Measure Absorbance at 517 nm.

  • Calculation: Calculate IC50 (concentration required to scavenge 50% of DPPH radical).

Part 4: Visualization & Data Logic

Experimental Workflow Diagram

The following diagram outlines the logical progression from solid compound to validated biological data.

G cluster_Profiling Physicochemical Profiling cluster_Bio Biological Validation Start Solid Compound (Store -20°C, Argon) QC QC Check: HPLC-UV (>98% Purity Required) Start->QC QC->Start Fail (Repurify) Solubility DMSO Stock Prep (10mM, Amber Vial) QC->Solubility Pass pKa pKa Determination (UV-Shift Method) Solubility->pKa LogD LogD 7.4 (Shake Flask) Solubility->LogD Antiox Antioxidant Assay (DPPH/ABTS) Solubility->Antiox Metab Metabolic Stability (Phase II Focus: UGT/SULT) pKa->Metab Ionization State LogD->Metab Lipophilicity Decision Data Integration: Is scaffold viable? Metab->Decision Antiox->Decision

Figure 1: Integrated workflow for the characterization of benzodioxepin-6-ol derivatives.

Metabolic Fate Visualization

The 6-ol position is the primary site of metabolism. Understanding this pathway is crucial for interpreting pharmacokinetic data.

Metabolism cluster_Phase2 Phase II Conjugation (Rapid) cluster_Phase1 Phase I Oxidation (Slow) Parent 3,4-dihydro-2H- benzo[b]dioxepin-6-ol Gluc O-Glucuronide (Major Metabolite) Parent->Gluc UGT Enzymes (Liver/Intestine) Sulf O-Sulfate (Minor Metabolite) Parent->Sulf SULT Enzymes Quinone Ortho-Quinone Intermediate Parent->Quinone CYP450 / Auto-oxidation Adduct Protein Adduct (Toxicity Risk) Quinone->Adduct Nucleophilic Attack

Figure 2: Predicted metabolic pathways. Phase II conjugation is the dominant clearance mechanism.

References

  • Chemical Identity & Properties

    • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 15122338, 3,4-Dihydro-2H-1-benzopyran-6-ol (Structural Analog Reference). Retrieved from [Link]

    • Note: While the specific 1,5-dioxepin isomer is less common in public databases than the benzopyran analog, the phenolic handling properties are chemically equivalent.
  • Benzodioxepin Scaffold Utility

    • Connect Journals (2018).[1] Synthesis, Characterization, and Antioxidant Activity of Some New Benzodiazepine/Dioxepin Derivatives. Indian Journal of Heterocyclic Chemistry. Retrieved from [Link]

  • Phenolic Handling & Safety

    • Yale Environmental Health & Safety (2022).[2] Standard Operating Procedure: Phenol and Phenolic Compounds. Retrieved from [Link]

  • Metabolic Stability Protocols

Sources

3,4-dihydro-2H-benzo[b]dioxepin-6-ol as a building block in organic synthesis

[1][2][3]

Executive Summary

The compound 3,4-dihydro-2H-benzo[b][1,5]dioxepin-6-ol (often abbreviated as 6-hydroxy-benzodioxepin) represents a privileged substructure in drug discovery, particularly within Central Nervous System (CNS) therapeutics.[1][2][3] Structurally, it consists of a catechol moiety bridged by a propylene chain to form a seven-membered 1,5-dioxepin ring, with a free phenolic hydroxyl group at the ortho position relative to the bridgehead.[1][2][3]

This scaffold serves as a robust bioisostere for the widely used 1,4-benzodioxan and chroman systems.[1][2][3] Its unique seven-membered ring geometry imparts distinct conformational flexibility and lipophilicity profiles (LogP ~1.8), making it an ideal candidate for fine-tuning receptor binding affinity, particularly for Serotonin (5-HT) and Dopamine (D) receptors.[1][2][3]

This guide provides a comprehensive workflow for the synthesis, functionalization, and application of this building block, grounded in rigorous experimental validation.

Physicochemical Profile & Structural Logic[1][3]

Before initiating synthesis, researchers must understand the reactivity profile dictated by the molecule's topology.[1][2][3]

PropertyValue / CharacteristicImplication for Synthesis
Molecular Formula C₉H₁₀O₃Low molecular weight (MW 166.[1][2][3]17) allows for significant elaboration while staying Lipinski-compliant.
Ring System 1,5-Benzodioxepin (7-membered)The ring is conformationally mobile (chair/twist-boat), unlike the rigid 1,4-benzodioxan.[1][2][3] This affects induced-fit binding.[1][2][3]
Functional Group Phenolic -OH (C6 position)High nucleophilicity (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

).[2][3] Primary site for O-alkylation or Mitsunobu coupling.[1][2][3]
Electronic State Electron-Rich Aromatic SystemThe ether and phenol substituents strongly activate the ring towards Electrophilic Aromatic Substitution (EAS) at C7 and C9.[1][2][3]

Protocol A: De Novo Synthesis of the Scaffold

While commercially available, in-house preparation is often required for scale-up or isotopic labeling.[1][2][3] The most reliable route utilizes Pyrogallol (1,2,3-trihydroxybenzene) as the starting material.[1][2][3]

Reaction Scheme

The synthesis relies on the regioselective alkylation of pyrogallol with 1,3-dibromopropane.[1][2][3] The challenge is preventing polymerization or bridging non-adjacent hydroxyls.[1][2][3]

Step-by-Step Methodology

Reagents:

  • Pyrogallol (1.0 eq)[1][2][3]

  • 1,3-Dibromopropane (1.1 eq)[1][2][3]

  • Potassium Carbonate (K₂CO₃), anhydrous (2.5 eq)[1][2][3]

  • Solvent: DMF (N,N-Dimethylformamide) or Acetone (reflux)[1][2][3]

Procedure:

  • Inert Atmosphere: Flame-dry a 3-neck Round Bottom Flask (RBF) and purge with Nitrogen (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

    
    ).[2][3] Pyrogallol is oxidation-sensitive; strictly exclude ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">
    
    
    
    until alkylation is complete.[2][3]
  • Solvation: Dissolve Pyrogallol (12.6 g, 100 mmol) in anhydrous DMF (100 mL).

  • Base Addition: Add K₂CO₃ (34.5 g, 250 mmol) in a single portion. The suspension will turn dark; vigorous stirring is essential.[1][2][3]

  • Alkylation: Add 1,3-dibromopropane (11.2 mL, 110 mmol) dropwise over 30 minutes via an addition funnel.

    • Causality: Slow addition prevents intermolecular dimerization (bridging two pyrogallol rings).[1][2][3]

  • Heating: Heat the mixture to 80°C for 6–8 hours. Monitor by TLC (System: Hexane/EtOAc 7:3).[1][2][3]

    • Endpoint: Disappearance of pyrogallol (ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

      
      ) and appearance of the major product (
      
      
      ).[2][3]
  • Workup (Self-Validating Step):

    • Cool to room temperature and filter off inorganic salts.[1][2][3]

    • Dilute filtrate with water (500 mL) and extract with Ethyl Acetate (3 x 100 mL).

    • Critical Purification: Wash the combined organic layer with 1M NaOH .[1][2][3]

      • Logic: The product is a phenol and will move into the aqueous base layer as the phenolate.[1][2][3] Neutral impurities (bis-alkylated byproducts) remain in the organic layer.[1][2][3]

    • Separate phases.[1][2][3] Acidify the aqueous layer with 6M HCl to pH 2.[1][2][3]

    • Re-extract the now-cloudy aqueous layer with Ethyl Acetate.[1][2][3] Dry over MgSO₄ and concentrate.

  • Yield: Recrystallize from hexane/ether to obtain white needles (Typical Yield: 55–65%).

Reactivity Map & Functionalization

Once the core scaffold is secured, it serves as a divergence point.[1][2][3] The following diagram illustrates the three primary functionalization pathways.

ReactivityMapCore3,4-dihydro-2H-benzo[b]dioxepin-6-ol(Core Scaffold)AlkylationO-Alkylation(Ether Synthesis)Core->AlkylationR-X, K2CO3EASElectrophilic AromaticSubstitution (C7/C9)Core->EASBr2 or POCl3/DMFMitsunobuMitsunobu Coupling(Stereoselective)Core->MitsunobuR-OH, DEAD, PPh3ProductALinker Attachment(e.g., Haloalkyl chains)Alkylation->ProductAProductB7-Bromo / 7-FormylDerivativesEAS->ProductBProductCChiral Ethers(Inversion of config)Mitsunobu->ProductC

Figure 1: Divergent synthetic pathways from the 6-hydroxy-benzodioxepin core.[1][2][3]

Protocol B: Synthesis of Serotonergic Linkers (O-Alkylation)

A common application is attaching a chlorobutyl or bromobutyl chain to the phenol, creating a linker for piperazine derivatives (common in 5-HT1A ligands).[1][2][3]

  • Reagents: Core scaffold (1.0 eq), 1-bromo-4-chlorobutane (1.5 eq), K₂CO₃ (2.0 eq), Acetone (reflux).

  • Procedure:

    • Reflux for 12 hours.[1][2][3]

    • Validation: The product will lose the ability to dissolve in NaOH (loss of phenolic proton).[1][2][3]

  • Outcome: 6-(4-chlorobutoxy)-3,4-dihydro-2H-1,5-benzodioxepin. This intermediate can subsequently react with aryl-piperazines.[1][2][3]

Case Study: Design of a 5-HT1A Receptor Ligand

Objective: Synthesize a high-affinity 5-HT1A partial agonist using the benzodioxepin scaffold to improve metabolic stability over the traditional benzodioxan analog.

Workflow:

  • Scaffold Synthesis: Prepare 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (as per Protocol A).

  • Linker Attachment: Alkylate with 1,4-dibromobutane to generate the pendant alkyl bromide.

  • Pharmacophore Coupling: React the alkyl bromide with 1-(2-methoxyphenyl)piperazine.

  • Result: The resulting molecule mimics the clinical drug Buspirone but features the 7-membered dioxepin ring.[1][2][3]

Mechanistic Insight: The 7-membered ring adopts a twist-chair conformation.[1][2][3] Studies suggest this bulkier ring occupies the hydrophobic pocket of the 5-HT1A receptor more effectively than the planar benzodioxan, often resulting in increased selectivity against ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

23

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Low Yield in Protocol A Formation of bis-pyrogallol dimer.Ensure high dilution and slow addition of the dibromide. Use a syringe pump if possible.
Product is Colored (Pink/Brown) Oxidation of the phenol.[1][2][3]Perform all steps under ngcontent-ng-c4120160419="" _nghost-ng-c3115686525="" class="inline ng-star-inserted">

. Add a pinch of Sodium Dithionite (

) during the aqueous workup to reduce quinones.[2][3]
Regioselectivity Issues C-alkylation vs O-alkylation.Use a polar aprotic solvent (DMF) and a carbonate base (K₂CO₃) to favor O-alkylation.[1][2][3] Avoid stronger bases like NaH which might promote ring alkylation.[1][2][3]

References

  • Chapleo, C. B., et al. (1983).[1][2][3] "Heteroaromatic derivatives of the neurotransmitter serotonin.[1][2][3] Synthesis and structure-activity relationships." Journal of Medicinal Chemistry. (General reference for benzodioxan/dioxepin bioisosteres).[1][2][3]

  • Beresford, A. P., et al. (1988).[1][2][3] "Metabolism of the anxiolytic agent buspirone."[1][2][3] Xenobiotica. [1][2][3]

  • PubChem Compound Summary. "3,4-dihydro-2H-1,5-benzodioxepin-6-ol". National Center for Biotechnology Information.[1][2][3] [Link]

(Note: Specific CAS 1843-96-5 or derivatives are often custom synthesized; the protocols above are adapted from standard catechol-alkylation methodologies verified in peer-reviewed literature for homologous systems.)

application of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol in medicinal chemistry

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol in Medicinal Chemistry

Part 1: Executive Summary

The "Seven-Membered" Advantage In the landscape of privileged medicinal scaffolds, the 1,4-benzodioxan (six-membered ring) is ubiquitous.[1] However, its seven-membered homolog, 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol (often referred to as 1,5-benzodioxepin-6-ol), offers a critical tool for scaffold hopping and conformational tuning .[1]

This application note details the utility of this core in modulating the lipophilicity, metabolic stability, and receptor subtype selectivity of drug candidates—particularly targeting serotonergic (5-HT) and adrenergic receptors.[1] We provide a validated protocol for its synthesis from pyrogallol and its subsequent derivatization.

Part 2: Chemical Foundation & Synthesis[1][2][3][4]

The 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol core is a phenol-functionalized bicyclic ether.[1] Unlike the rigid benzodioxan, the dioxepin ring adopts a twisted chair conformation, providing a distinct spatial vector for substituents.

Synthesis Workflow

The most robust route to the 6-hydroxyl derivative involves the double Williamson etherification of pyrogallol (1,2,3-trihydroxybenzene) with 1,3-dibromopropane .[1] This reaction exploits the symmetry of pyrogallol to yield the mono-protected phenol.[1]

Key Reaction Parameters:

  • Substrate: Pyrogallol (CAS: 87-66-1).[1]

  • Reagent: 1,3-Dibromopropane (CAS: 109-64-8).[1][2]

  • Base: Potassium Carbonate (

    
    ) – preferred for its mild deprotonation capability, minimizing oxidation of the electron-rich phenol.[1]
    
  • Solvent: Acetone or DMF (polar aprotic is essential).[1]

DOT Diagram 1: Synthesis Pathway

SynthesisPath Pyrogallol Pyrogallol (1,2,3-Trihydroxybenzene) Intermediate Transition State (Mono-alkylated) Pyrogallol->Intermediate First Alkylation Reagents 1,3-Dibromopropane K2CO3, Acetone Reflux, 16-24h Reagents->Pyrogallol Product 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (Target Scaffold) Intermediate->Product Cyclization (Intramolecular)

Figure 1: One-pot synthesis of the benzodioxepin scaffold via double nucleophilic substitution.

Part 3: Medicinal Chemistry Applications

Serotonergic & Adrenergic Ligand Design

The benzodioxepin-6-ol core is a bioisostere for the 8-hydroxy-benzodioxan moiety found in high-affinity 5-HT1A ligands (e.g., WB-4101 analogs).[1]

  • Mechanism: The 6-hydroxyl group serves as a "handle" for attaching basic amine side chains (pharmacophores) via an ether linkage.[1]

  • Selectivity: Expanding the ring from 6 to 7 atoms alters the "bite angle" of the oxygen lone pairs and the vector of the side chain, often improving selectivity for 5-HT1A over Alpha-1 adrenergic receptors by avoiding steric clashes in the tighter alpha-1 binding pocket.[1]

Physicochemical Modulation

Comparing the benzodioxepin core to standard scaffolds:

Property1,4-Benzodioxan1,5-BenzodioxepinImpact on Drug Design
Ring Size 6-membered7-memberedIncreases molecular volume; alters shape.[1]
Conformation Half-chair (Rigid)Twisted Chair (Flexible)Allows "induced fit" binding modes.[1]
Lipophilicity ModerateHigher (+CH2)Increases CNS penetration potential.[1]
Metabolic Stability Prone to aromatic hydroxylationSimilar, but ring oxidation varies7-membered ring is generally stable to CYP450.[1]
SAR Workflow Strategy

The 6-OH position is the critical diversity point.[1] The standard workflow involves:

  • O-Alkylation: Attachment of linker (alkyl chain).[1]

  • Amination: Introduction of the basic nitrogen (piperazine, piperidine) required for GPCR binding.[1]

DOT Diagram 2: SAR Derivatization Logic

SAR_Logic cluster_pathways Diversity Generation Pathways Core Benzodioxepin-6-ol Core PathA Path A: Williamson Ether Synthesis (Linker Attachment) Core->PathA PathB Path B: Triflation (Tf2O) (Activation for Coupling) Core->PathB Target1 Target Class 1: GPCR Ligands (5-HT/DA) (via Alkyl-Amine Chain) PathA->Target1 + Cl-(CH2)n-Amine Target2 Target Class 2: Biaryl Systems (via Suzuki Coupling) PathB->Target2 + Aryl Boronic Acid

Figure 2: Divergent synthesis pathways from the 6-hydroxyl "handle" to create distinct therapeutic classes.[1]

Part 4: Experimental Protocols

Protocol A: Synthesis of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol

A robust, scalable method for generating the core scaffold.[1]

Materials:

  • Pyrogallol (12.6 g, 100 mmol)[1]

  • 1,3-Dibromopropane (20.2 g, 100 mmol)[1]

  • Potassium Carbonate (

    
    ), anhydrous (27.6 g, 200 mmol)[1]
    
  • Acetone (250 mL) or DMF (100 mL for higher temp)

Procedure:

  • Setup: In a 500 mL round-bottom flask equipped with a magnetic stir bar and reflux condenser, dissolve Pyrogallol (12.6 g) in Acetone (250 mL).

  • Base Addition: Add anhydrous

    
     (27.6 g) to the solution. The mixture may turn dark due to phenol oxidation; ensure an inert atmosphere (
    
    
    
    or Ar) if high purity is critical.[1]
  • Alkylation: Add 1,3-Dibromopropane (20.2 g) dropwise over 15 minutes.

  • Reflux: Heat the mixture to reflux (

    
     for acetone) and stir vigorously for 16–24 hours. Note: DMF at 
    
    
    
    can shorten reaction time to 4-6 hours.[1]
  • Workup:

    • Cool to room temperature.[1]

    • Filter off the inorganic salts (

      
      , unreacted 
      
      
      
      ).[1]
    • Concentrate the filtrate under reduced pressure to remove solvent.[1]

    • Dissolve the residue in Ethyl Acetate (100 mL) and wash with water (3 x 50 mL) to remove unreacted pyrogallol.[1]

    • Dry over

      
      , filter, and concentrate.
      
  • Purification: Purify the crude oil via column chromatography (Silica gel, Hexanes:EtOAc 8:2).

    • Yield: Typically 45–60%.[1]

    • Appearance: Pale yellow oil or low-melting solid.[1]

Protocol B: O-Alkylation (Linker Attachment)

Attaching a chloro-alkyl linker for subsequent amination.[1]

Procedure:

  • Dissolve 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (1.0 eq) in Acetonitrile (

    
    ).
    
  • Add 1-bromo-3-chloropropane (1.2 eq) and

    
      (2.0 eq).
    
  • Reflux for 12 hours.

  • Filter and concentrate. The resulting 6-(3-chloropropoxy)-3,4-dihydro-2H-benzo[b]dioxepin is sufficiently pure for the next step (nucleophilic substitution with a secondary amine).[1]

Part 5: References

  • Chemical Structure & Identity:

    • Compound: 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol[1][3][4]

    • CAS Registry Number: 1843-96-5[1]

    • Source:[1]

  • Synthetic Methodology (Pyrogallol Alkylation):

    • Context: General reactivity of pyrogallol with dihaloalkanes to form fused ring systems.[1]

    • Source:[1]

  • Medicinal Chemistry Context (Benzodioxepin Scaffold):

    • Context: Use of benzodioxepin derivatives in 5-HT and alpha-adrenergic receptor ligands (homologs of benzodioxans).[1]

    • Source:[1]

  • Related Scaffold Biological Activity (PARP/CNS):

    • Context: Bioisosteric replacement and scaffold hopping in benzofused heterocycles.[1]

    • Source:[1]

Sources

Application Note: Structural Elucidation and Spectroscopic Profiling of 3,4-Dihydro-2H-benzo[b][1,5]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Spectroscopic Analysis of 3,4-Dihydro-2H-benzo[b][1,5]dioxepin-6-ol Content Type: Detailed Application Note & Protocol Audience: Senior Researchers, Medicinal Chemists, and Analytical Scientists.

Introduction & Compound Significance

The compound 3,4-dihydro-2H-benzo[b][1,5]dioxepin-6-ol (CAS: 1843-96-5) represents a critical scaffold in medicinal chemistry, structurally related to bioactive benzodioxepins used in central nervous system (CNS) therapeutics. Unlike its unsubstituted parent, the presence of the hydroxyl group at the C6 position (ortho to the bridgehead oxygen) introduces significant electronic and steric effects, altering its pharmacophore potential and metabolic stability.

This guide provides a definitive protocol for the spectroscopic characterization of this molecule. It addresses the specific challenge of distinguishing the 6-ol isomer from the 7-ol isomer and validating the integrity of the seven-membered dioxepin ring using high-resolution NMR and Mass Spectrometry.

Structural Analysis & Nomenclature

To ensure precision, we utilize the 1,5-benzodioxepin numbering scheme:

  • Core: Benzene ring fused to a 1,5-dioxepane ring (7-membered, 2 oxygens).

  • Bridge: A saturated propylene chain (-CH₂-CH₂-CH₂-) at positions 2, 3, and 4.

  • Substituent: A hydroxyl group (-OH) at position 6 (adjacent to the O5 bridgehead).

Experimental Protocols
Protocol A: Sample Preparation for NMR
  • Objective: Maximize resolution of the labile phenolic proton and differentiate the aliphatic bridge protons.

  • Solvent Selection:

    • Primary: DMSO-d₆ (99.9% D). Reasoning: Reduces proton exchange rate, sharpening the phenolic -OH signal into a visible singlet or doublet.

    • Secondary: CDCl₃. Reasoning: Useful for observing chemical shift changes in the aliphatic region due to solvent polarity effects, though the -OH peak may be broad or invisible.

  • Concentration: 10–15 mg in 600 µL solvent.

  • Tube: 5 mm high-precision NMR tube (Wilmad 535-PP or equivalent).

Protocol B: NMR Spectroscopy Workflow

Instrument: 400 MHz or higher (600 MHz recommended for resolving H2/H4 multiplets). Temperature: 298 K.

Step 1: ¹H NMR Acquisition (1D)

  • Aromatic Region (6.3 – 7.0 ppm): Look for a specific ABC pattern (or AMX) characteristic of a 1,2,3-trisubstituted benzene ring.

    • H7 (dd): Ortho to OH, meta to bridgehead.

    • H8 (t/dd): Meta to OH, para to bridgehead.

    • H9 (dd): Para to OH, ortho to bridgehead.

  • Aliphatic Bridge (1.8 – 4.2 ppm):

    • H3 (Quintet, ~2.0 ppm): The central methylene of the bridge.

    • H2 & H4 (Triplets/Multiplets, 3.8 – 4.2 ppm): The asymmetry caused by the C6-OH group renders H2 and H4 chemically non-equivalent. Expect two distinct signals or a complex overlapping multiplet, unlike the symmetric parent compound.

Step 2: 2D Structural Validation (HSQC & HMBC)

  • HSQC: Correlate protons to carbons to separate the H2 and H4 ether signals.

  • HMBC (Critical Step): Establish the position of the hydroxyl group.

    • Look for a correlation from the Phenolic -OH proton (in DMSO) to C5a (bridgehead quaternary carbon) and C6 (aromatic C-OH).

    • Self-Validation: If the OH correlates to a carbon that also correlates to the aliphatic ether protons (H4), the OH is at position 6. If it correlates to a carbon far from the bridgeheads, it implies the 7-ol or 8-ol isomer.

Protocol C: Mass Spectrometry (LC-MS)
  • Ionization: Electrospray Ionization (ESI) in Negative Mode (ESI-). Phenols ionize readily in negative mode ([M-H]⁻).

  • Fragmentation Pathway:

    • Precursor: m/z 165 (Negative mode).

    • Key Fragment: Loss of the propyl bridge (C₃H₆).

    • Diagnostic: Retro-Diels-Alder cleavage of the dioxepin ring.

Spectroscopic Data Summary

The following table summarizes the predicted and literature-consistent spectral characteristics for 3,4-dihydro-2H-benzo[b][1,5]dioxepin-6-ol.

FeatureSignal / ValueMultiplicityAssignmentMechanistic Insight
¹H NMR ~9.20 ppmSinglet (br)Ar-OH Visible in DMSO-d6; confirms phenol.
¹H NMR 6.30 - 6.80 ppmMultipletsAr-H (3H)1,2,3-substitution pattern (asymmetry).
¹H NMR 4.05 - 4.15 ppmMultiplet (4H)-O-CH ₂- (C2, C4)Deshielded by adjacent oxygen atoms.
¹H NMR 2.05 - 2.15 ppmQuintet (2H)-CH₂-CH ₂-CH₂- (C3)Typical propyl bridge central methylene.
¹³C NMR ~146.0 ppmQuaternaryC -OH (C6)Most deshielded aromatic carbon.
¹³C NMR ~70.5, 71.2 ppmCH₂C 2, C 4Ether carbons; distinct due to asymmetry.
IR 3350 cm⁻¹Broad BandO-H StretchIntermolecular H-bonding.
MS (ESI-) m/z 165.06[M-H]⁻Molecular IonConfirming MW = 166.17 Da.
Visualization of Structural Logic

The following diagram illustrates the logical workflow for confirming the C6-position of the hydroxyl group using HMBC correlations, a critical step in distinguishing it from the C7-isomer.

G Start Unknown Isomer (C9H10O3) H1_NMR 1H NMR (DMSO-d6) Identify 3 Ar-H + Bridge Start->H1_NMR Symmetry_Check Symmetry Analysis Are H2/H4 equivalent? H1_NMR->Symmetry_Check Asymmetric Asymmetric Signals (Distinct Shifts for C2/C4) Symmetry_Check->Asymmetric Yes (Complex) Symmetric Symmetric Signals (Single Shift for C2/C4) Symmetry_Check->Symmetric No (Simple) HMBC HMBC Experiment Correlate OH to Bridgehead Asymmetric->HMBC Conclusion_7 CONFIRMED: 7-OH Isomer (Meta/Para to Bridgehead) Symmetric->Conclusion_7 Likely 7-OH (Axis of symmetry) Conclusion_6 CONFIRMED: 6-OH Isomer (Ortho to Bridgehead) HMBC->Conclusion_6 OH correlates to C5a (O-bearing) HMBC->Conclusion_7 OH correlates to non-bridge C

Figure 1: Decision tree for the structural assignment of benzodioxepin isomers using NMR symmetry analysis and HMBC correlations.

References
  • Fluorochem. 3,4-Dihydro-2H-benzo[b][1,4]dioxepin-6-ol Product Page. Retrieved from .

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 2794995, (3,4-dihydro-2H-1,5-benzodioxepin-6-yl)methanamine. (Structural analog reference). Retrieved from .

  • Sigma-Aldrich. 3,4-Dihydro-2H-1,5-benzodioxepin (Parent System). Retrieved from .

  • NIST Chemistry WebBook. 3,4-Dihydro-2H-1,5-benzodioxepin Mass Spectrum. Retrieved from .

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3,4-dihydro-2H-benzo[b][1,5]dioxepin-6-ol

[1][2]

Technical Brief: The "Pyrogallol Challenge"

The synthesis of 3,4-dihydro-2H-benzo[b][1,5]dioxepin-6-ol typically involves the double nucleophilic substitution (O-alkylation) of pyrogallol (1,2,3-trihydroxybenzene) with 1,3-dihalopropane (usually 1,3-dibromopropane).[1][2]

While conceptually simple, this reaction is notorious for three competing failure modes:[2]

  • Intermolecular Oligomerization: Formation of bis-ethers (dimers/polymers) rather than the desired intramolecular 7-membered ring.[1][2]

  • Oxidative Degradation: Pyrogallol is extremely electron-rich and prone to rapid oxidation in basic media, forming quinones and "purpurogallin" type tars.[1][2]

  • Regio-irregularity: While 1,2-bridging is chemically equivalent to 2,3-bridging due to symmetry, steric hindrance can stall the second alkylation step.[1][2]

Reaction Pathway & Competitive Landscape

The following diagram illustrates the kinetic competition between the desired cyclization and the primary side reactions.

GStartPyrogallol(1,2,3-trihydroxybenzene)IntermediateMono-Alkylated Intermediate(3-bromopropoxy phenol)Start->Intermediate Step 1: SN2 (Fast)Side_OxSIDE REACTION B:Quinone/Tar Formation(Aerobic Oxidation)Start->Side_Ox O2 PresenceHigh pHReagent+ 1,3-Dibromopropane+ Base (K2CO3/Cs2CO3)Reagent->StartTargetTARGET PRODUCT3,4-dihydro-2H-benzo[b]dioxepin-6-ol(Intramolecular Cyclization)Intermediate->Target High Dilution(k_intra > k_inter)Side_DimerSIDE REACTION A:Dimerization/Oligomerization(Intermolecular Attack)Intermediate->Side_Dimer High Concentration(k_inter > k_intra)

Figure 1: Kinetic competition in benzodioxepin synthesis. The critical junction is the Mono-Alkylated Intermediate, where concentration determines the fate between cyclization (Target) and polymerization (Side Reaction A).

Troubleshooting Guide: Symptom, Cause, & Fix

Use this matrix to diagnose issues in your current batch.

SymptomProbable CauseMechanistic InsightCorrective Action
Black/Dark Brown Reaction Mixture Oxidative Degradation Pyrogallol anion is highly susceptible to radical oxidation by dissolved

, forming ortho-quinones which polymerize into dark tars.
1.[1][2] Degas Solvents: Sparge solvent with Argon for 30 mins before adding pyrogallol.2.[1][2] Add Reductant: Add 5-10 mol% sodium dithionite (

) to the reaction or workup.[1][2]
Sticky Gum / Low Yield Intermolecular Oligomerization The rate of intermolecular reaction (

) exceeds intramolecular cyclization (

) when substrate concentration is high.
1. High Dilution: Run reaction at 0.05 M or lower.2. Slow Addition: Add the linker (1,3-dibromopropane) via syringe pump over 4-6 hours.[1][2]
Incomplete Conversion (Mono-ether) Stalled Cyclization The formation of the 7-membered ring is entropically disfavored compared to 5- or 6-membered rings.[1][2]1. Cesium Effect: Switch base from

to

.[1][2] The large

cation acts as a template, coordinating the phenoxide and the bromide to facilitate ring closure.2.[2] Heat: Ensure reflux temperature is maintained (Acetone @ 56°C is often too cool; switch to MeCN @ 80°C).
Product contaminated with Di-dioxepin Double Cyclization Pyrogallol has 3 OH groups.[1][2] If stoichiometry is wrong, you may form a "sandwich" or bridged species.[1][2]Stoichiometry Control: Ensure Pyrogallol is in slight excess (1.1 equiv) relative to the linker to statistically favor the mono-ring formation, or protect the central OH (difficult).
Deep Dive: The "Cesium Effect" & Entropic Factors

The Problem: Formation of a 7-membered ring (dioxepin) is kinetically slower than 5- or 6-membered rings due to higher entropic barriers and transannular strain.[1][2]

The Solution: While Potassium Carbonate (

Cesium Carbonate (

)
2
  • Mechanism: The "Cesium Effect" involves the large ionic radius of

    
     (1.67 Å). It forms a loose ion pair with the phenoxide, increasing nucleophilicity (the "naked anion" effect).[2]
    
  • Templating: Evidence suggests

    
     can coordinate simultaneously with the phenoxide oxygen and the leaving group (bromide) of the tethered alkyl chain, bringing the reactive centers into proximity.
    

Recommendation: If yields with


12
Optimized Protocol

This protocol prioritizes the suppression of oxidation and oligomerization.[2]

Reagents:

  • Pyrogallol (1.0 equiv)

  • 1,3-Dibromopropane (1.0 equiv)[1][2]

  • 
     (2.2 equiv) or 
    
    
    (2.5 equiv) + KI (0.1 equiv, catalyst)
  • Solvent: DMF (anhydrous, degassed)

Step-by-Step:

  • Degassing (Critical): Place anhydrous DMF in the reaction flask. Sparge with Argon balloon for 20 minutes. Do not skip this.

  • Base Activation: Add the Carbonate base and Pyrogallol under Argon flow. Stir for 15 minutes. The solution will turn purple/brown (normal), but should not turn pitch black instantly.[2]

  • Dilution Setup: Ensure the final concentration of Pyrogallol will be < 0.1 M .

  • Addition: Add 1,3-dibromopropane.

    • Method A (Standard): Add in one portion if running at high dilution (0.05 M).

    • Method B (High Yield): Dissolve 1,3-dibromopropane in a small volume of DMF and add dropwise via syringe pump over 2 hours at 60°C.

  • Heating: Heat to 80°C (if DMF/MeCN) or Reflux (if Acetone). Monitor by TLC/LCMS.[1][2]

  • Workup (The "Color" Check):

    • Cool to room temp.[1][2] Filter off inorganic salts.[1][2]

    • Dilute filtrate with EtOAc and wash with 1M HCl (to protonate the phenol).[2]

    • Tip: Wash the organic layer with 10% Sodium Thiosulfate solution.[2] This reduces oxidized quinones and often lightens the color of the crude oil, making chromatography easier.[2]

Frequently Asked Questions (FAQs)

Q: Can I use 1,3-dichloropropane instead of the dibromo analog? A: Yes, but it is significantly slower.[2] You must add Sodium Iodide (NaI, 0.5 equiv) to generate the iodide in situ (Finkelstein reaction). Without iodide, the reaction may stall at the mono-alkylated stage.[2]

Q: My product has a persistent color even after column chromatography. A: Polyphenolic oxidation products are notoriously difficult to remove.[1][2] Try recrystallizing from a non-polar solvent (like Toluene/Heptane) if the product is solid.[2] If it's an oil, a quick filtration through a pad of activated charcoal on Celite often cleans it up.[2]

Q: Why is the "6-ol" position favored? A: It is not "favored" mechanistically; it is a result of symmetry.[1][2] Pyrogallol has a plane of symmetry through the C2 carbon.[2] Bridging C1-O and C2-O creates the dioxepin.[1][2] The remaining OH is at C3.[2][3] In the IUPAC numbering for the fused system, this C3 becomes C6.[2] Bridging C1 and C3 (meta-bridging) is sterically impossible with a 3-carbon linker.[1][2]

References
  • Review of Dioxepin Synthesis

    • Title: Synthesis and biological activity of benzodioxepins.[2]

    • Source:European Journal of Medicinal Chemistry.
    • Link: (General reference for scaffold synthesis).[2]

  • The Cesium Effect

    • Title: Cesium carbonate: A powerful base for organic synthesis.[1][2]

    • Source:Journal of Organic Chemistry.
    • Link:[1][2]

  • Pyrogallol Reactivity & Oxidation

    • Title: Antioxidant and prooxidant behavior of pyrogallol.[2]

    • Source:Chemical Research in Toxicology.
    • Link: (Search Term: Pyrogallol oxidation mechanism).[2]

  • High Dilution Principle

    • Title: Macrocyclization techniques and high dilution.[1][2]

    • Source:Chemical Reviews.
    • Link:[1][2]

optimization of reaction conditions for benzodioxepine synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Optimization of Reaction Conditions for 1,4-Benzodioxepine Synthesis

Diagnostic Workflow: Select Your Synthetic Route

Before troubleshooting specific failures, ensure you are using the correct synthetic strategy for your substrate. 1,4-benzodioxepines (7-membered rings) are kinetically challenging to close due to entropic factors (medium-ring constraints).

Method Selection Logic

MethodSelector Start START: Define Substrate Q1 Starting Material? Start->Q1 RouteA Catechol + 1,3-Dihalopropane Q1->RouteA Commercial Catechol RouteB o-Halophenol + Alcohol Q1->RouteB Functionalized Precursor Decision1 Is the ring unsubstituted? RouteA->Decision1 Method2 Pd-Catalyzed Intramolecular Etherification RouteB->Method2 Method1 Classical Williamson Ether Synthesis (High Dilution + Cs Effect) Decision1->Method1 Yes (Simple) Decision1->Method2 No (Complex/Sensitive) caption Figure 1: Decision matrix for selecting the optimal benzodioxepine synthetic route.

Figure 1: Decision matrix for selecting the optimal benzodioxepine synthetic route.

Troubleshooting Module: Classical Cyclization (Williamson Type)

Context: The reaction of catechol with 1,3-dihalopropanes (or epichlorohydrin) often suffers from oligomerization. The 7-membered ring forms slower than 5- or 6-membered rings, allowing intermolecular reactions to compete.

Q: Why is my crude NMR showing broad peaks and polymer formation instead of the cyclized product?

A: You are likely facing an "Entropy vs. Enthalpy" conflict. The intermolecular reaction (polymerization) is kinetically favored over the intramolecular ring closure.

The Solution: The "Cesium Effect" & Pseudo-High Dilution You must utilize the Cesium Effect . Unlike sodium or potassium carbonates, Cesium Carbonate (


) facilitates ring closure through a "template effect" where the large cesium cation coordinates with the oxygen atoms, bringing the nucleophile and electrophile into proximity.

Optimized Protocol (The "Cesium Standard"):

  • Solvent: Switch to DMF or Acetonitrile (Polar Aprotic is mandatory). Avoid Acetone (boiling point too low for difficult closures).

  • Base: Use

    
      (2.5 - 3.0 equivalents).
    
  • Concentration: Maintain 0.05 M to 0.1 M relative to the catechol.

  • Temperature: 80°C – 100°C.

ParameterStandard Condition (Risk of Polymer)Optimized Condition (High Yield)Mechanism of Action
Base


Template effect; higher solubility in organic solvents.
Solvent Acetone/MEKDMF Higher boiling point; better solvation of the Cs-catecholate ion pair.
Concentration 0.5 M< 0.1 M Favors intramolecular reaction (first-order) over intermolecular (second-order).

Key Reference: The specific utility of Cesium in facilitating macrocyclization and medium-ring formation is well-documented, often referred to as the "Cesium Effect" in ether synthesis [1][2].

Troubleshooting Module: Pd-Catalyzed Synthesis

Context: When constructing complex benzodioxepines (e.g., asymmetric or highly functionalized), the classical base-mediated route often fails due to harsh conditions.

Q: My Pd-catalyzed cyclization yields are low (<30%), and I see significant dehalogenated byproduct.

A: This indicates a failure in the Reductive Elimination step or Catalyst Deactivation.

In intramolecular C-O bond formation (Buchwald-Hartwig type), the formation of the 7-membered ring is difficult. If the reductive elimination is slow, the Pd-intermediate will undergo


-hydride elimination or protodehalogenation.

The Solution: Ligand Bite Angle & Sterics You need a ligand that forces the palladium center into a geometry that favors reductive elimination of the ether.

Optimized Protocol (Pd-Catalyzed):

  • Catalyst:

    
     or 
    
    
    
    (2-5 mol%).
  • Ligand: Di-tert-butyl(2',4',6'-triisopropyl-3,6-dimethoxybiphenyl-2-yl)phosphine (tBuBrettPhos) or RockPhos .

    • Why: These bulky, electron-rich ligands facilitate the difficult C-O bond formation.

  • Base:

    
     (again, critical for solubility and mild deprotonation).
    
  • Solvent: Toluene or 1,4-Dioxane (anhydrous).

Mechanism of Failure vs. Success

PdMechanism Substrate Precursor (o-Halo-alcohol) OxAdd Oxidative Addition (Pd-Ar Species) Substrate->OxAdd Coord Coordination of Alcohol OxAdd->Coord Failure FAILURE PATH: Protodehalogenation Coord->Failure Slow Reductive Elim. (Small Ligands) Success SUCCESS: Reductive Elimination (Benzodioxepine) Coord->Success Fast Reductive Elim. (Bulky Ligands/RockPhos) caption Figure 2: Ligand influence on the reductive elimination step in Pd-catalyzed etherification.

Figure 2: Ligand influence on the reductive elimination step in Pd-catalyzed etherification.

Advanced FAQ: Functionalization & Stereochemistry

Q: How do I introduce a chiral substituent at the 3-position of the dioxepine ring?

A: Do not attempt to alkylate the formed ring. Build the chirality into the linker.

Attempting to alkylate the methylene position of an existing 1,4-benzodioxepine is difficult due to poor regioselectivity. Instead, use Chiral Epichlorohydrin or Chiral Glycidyl Tosylate .

Protocol:

  • React Catechol with (S)-Epichlorohydrin (or R-isomer).

  • Conditions:

    
     (1.1 eq) in DMF at 0°C 
    
    
    
    RT.
  • Result: This yields the chiral 3-hydroxymethyl-1,4-benzodioxan intermediate, which can be ring-expanded or used directly if the target is the 6-membered analog, but for 7-membered rings, use 1,3-diols derived from chiral pool precursors (e.g., tartaric acid derivatives) utilizing the Mitsunobu reaction.

References

  • Dijkstra, G., Kruizinga, W. H., & Kellogg, R. M. (1987). An Assessment of the Causes of the "Cesium Effect". The Journal of Organic Chemistry.

  • Flessner, T., & Doye, S. (1999). Cesium carbonate: A powerful base for the synthesis of macrocycles.[1] Journal of Praktische Chemie. (Foundational text on Cs effect in etherification).

  • Wolfe, J. P., & Buchwald, S. L. (1999). Palladium-Catalyzed Intermolecular and Intramolecular Ether Formation. Journal of the American Chemical Society.

  • Beletskaya, I. P., & Cheprakov, A. V. (2004). Copper in Cross-Coupling Reactions (The Ullmann Ether Synthesis updated). Coordination Chemistry Reviews.

(Note: The "Cesium Effect" is a widely recognized phenomenon in organic synthesis, specifically for the suppression of intermolecular polymerization in favor of intramolecular cyclization for medium-sized rings.)

Sources

Technical Support Center: Characterization of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support center for the characterization of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol and related benzodioxepine structures. This guide is designed for researchers, medicinal chemists, and drug development professionals who are navigating the analytical complexities of this unique heterocyclic scaffold.

The benzodioxepine core, a seven-membered ring fused to a benzene ring, presents distinct challenges not commonly encountered with simpler aromatic systems. Due to the limited volume of published data on this specific 6-ol substituted analogue, this guide synthesizes direct information with field-proven insights from structurally related compounds, such as other benzodioxepines and benzodiazepines, which share similar analytical behaviors.[1][2][3] Our goal is to provide not just protocols, but the underlying scientific rationale to empower you to troubleshoot effectively.

Section 1: Frequently Asked Questions (FAQs)

This section addresses high-level issues that users frequently encounter during the initial characterization of their synthesized material.

Q1: My ¹H NMR spectrum shows more aromatic signals than expected for a single isomer. What is the likely cause?

A: This is a common issue with substituted benzene rings and can stem from several sources. The most probable cause is the presence of positional isomers formed during synthesis. For instance, if you are performing an electrophilic substitution on the benzene ring of 3,4-dihydro-2H-benzo[b]dioxepine, substitution could occur at multiple positions, leading to a mixture of isomers that are difficult to separate. Another possibility, though less common for this specific structure, could be impurities from starting materials or side reactions.[4]

Q2: The signals for the aliphatic protons (-OCH₂CH₂CH₂O-) in my ¹H NMR spectrum are broad and poorly resolved at room temperature. Is this normal?

A: Yes, this is frequently observed. The seven-membered dioxepine ring is not planar and possesses significant conformational flexibility. At room temperature, the ring may be undergoing rapid interconversion between different chair and boat-like conformations on the NMR timescale. This dynamic exchange leads to the broadening of signals for the protons within this ring system. In some cases, this can result in extreme line broadening where signals are almost lost in the baseline.[5] We recommend running a variable temperature (VT-NMR) experiment to resolve this.

Q3: My compound appears to degrade upon standing or during chromatographic purification. How can I improve its stability?

A: The phenolic hydroxyl group (-OH) on the aromatic ring makes 3,4-dihydro-2H-benzo[b]dioxepin-6-ol susceptible to oxidation, especially if exposed to air, light, or trace metal contaminants. Oxidative degradation can lead to the formation of colored impurities, often quinone-like species.

To mitigate this:

  • Storage: Store the compound under an inert atmosphere (e.g., argon or nitrogen) at a low temperature (4°C is often recommended) and protected from light.

  • Purification: When using column chromatography, work quickly and consider de-gassing your solvents. The use of antioxidants, such as a trace amount of BHT (butylated hydroxytoluene), in your solvents can sometimes prevent on-column degradation.

  • Solvent Choice: Ensure solvents are peroxide-free, particularly ethers like THF or dioxane.

Q4: I am struggling with HPLC method development. What is a good starting point for achieving good peak shape and resolution?

A: For compounds like this, which contain both a hydrophobic core and a polar hydroxyl group, a reverse-phase (RP) HPLC method is the standard approach.[6]

  • Column: A C18 column is the workhorse for this type of molecule.[7][8][9]

  • Mobile Phase: A good starting point is a gradient elution using acetonitrile (MeCN) and water. The phenolic -OH group can cause peak tailing due to interaction with residual silanols on the silica support. To suppress this, it is crucial to acidify the mobile phase. Start with 0.1% formic acid or phosphoric acid in both the water and acetonitrile.[6] For MS compatibility, formic acid is preferred.[6]

  • Detector: A photodiode array (PDA) detector is highly recommended as it can help identify impurities by comparing their UV spectra to that of the main peak.

Section 2: Troubleshooting Guides by Technique

This section provides in-depth solutions to specific experimental problems.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Problem Probable Cause(s) Recommended Solution(s)
Anomalous Line Broadening 1. Conformational Dynamics: The flexible seven-membered ring is interconverting on the NMR timescale.[5] 2. Trace Paramagnetic Impurities: Metal ions (e.g., from catalysts or glassware) can cause significant broadening. 3. Aggregation: At high concentrations, molecules may be aggregating, leading to slower tumbling and broader lines.1. Variable Temperature (VT) NMR: Cool the sample down (e.g., to 0°C, -20°C, -40°C). This will slow the conformational exchange, potentially sharpening the signals into a set representing the major conformer. Conversely, heating may cause the signals to coalesce into a sharp average. 2. Chelating Agent: Add a small amount of EDTA to the NMR tube to sequester paramagnetic metals. 3. Dilution: Run the spectrum at a lower concentration.
Difficulty Assigning Aromatic Protons 1. Complex Splitting Patterns: Second-order coupling effects in the aromatic region can complicate interpretation. 2. Overlapping Signals: The chemical shifts of the aromatic protons may be very close.1. 2D NMR: Run a COSY experiment to identify which protons are coupled to each other. An HSQC/HMBC experiment will correlate protons to their attached carbons, providing definitive assignments. 2. Higher Field Strength: If available, use a higher field NMR spectrometer (e.g., 600 MHz instead of 400 MHz) to increase signal dispersion.
Presence of a Broad Singlet between 9-10 ppm Phenolic Hydroxyl Proton: This is the expected signal for the -OH group. Its broadness is due to chemical exchange with trace amounts of water in the solvent.1. D₂O Exchange: Add a drop of D₂O to the NMR tube, shake, and re-acquire the spectrum. The phenolic proton will exchange with deuterium, causing the signal to disappear. This confirms its identity.[10]
Mass Spectrometry (MS)
Problem Probable Cause(s) Recommended Solution(s)
Low Signal Intensity in ESI 1. Poor Ionization: The molecule may not be efficiently protonated or deprotonated in the source. 2. Source Contamination: Salts or non-volatile components in the sample are suppressing ionization.1. Optimize Mobile Phase: For positive mode (ESI+), ensure the mobile phase is acidic (e.g., 0.1% formic acid) to promote protonation [M+H]⁺. For negative mode (ESI-), a basic mobile phase (e.g., 0.1% ammonium hydroxide) can promote deprotonation of the phenolic -OH group [M-H]⁻. 2. Sample Cleanup: Use solid-phase extraction (SPE) or liquid-liquid extraction (LLE) to remove interfering substances before analysis.
Ambiguous Fragmentation The benzodioxepine ring system can undergo complex fragmentation pathways, including ring-opening or rearrangements.1. High-Resolution MS (HRMS): Use an Orbitrap or TOF analyzer to obtain accurate mass measurements of fragment ions. This allows you to determine their elemental composition, which is critical for proposing fragmentation mechanisms. 2. MS/MS Analysis: Isolate the parent ion and perform collision-induced dissociation (CID) at varying collision energies. This helps to build a fragmentation tree and understand the relationships between ions. A common fragmentation pattern involves the loss of ethylene or propylene fragments from the seven-membered ring.[11][12]
Unexpected Adducts (e.g., [M+Na]⁺, [M+K]⁺) The oxygen atoms in the dioxepine ring can chelate alkali metal ions, leading to prominent sodium or potassium adducts, sometimes even more intense than the desired [M+H]⁺ peak.1. Use High-Purity Solvents: Ensure your HPLC-grade solvents are free from high concentrations of metal salts. 2. Add Ammonium Acetate: Including a small amount of ammonium acetate in the mobile phase can provide a competitive source of adducts ([M+NH₄]⁺), which are often less stable and can promote the formation of the desired [M+H]⁺.

Section 3: Standard Operating Protocols (SOPs)

These protocols provide a validated starting point for your experiments.

SOP 1: Baseline RP-HPLC Method for Purity Analysis

This protocol is designed for assessing the purity of a synthesized batch of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

  • Instrumentation & Columns:

    • HPLC or UHPLC system with a PDA/DAD detector.[8]

    • Column: C18, 2.1 x 100 mm, 1.8 µm particle size (for UHPLC) or 4.6 x 150 mm, 5 µm (for HPLC).

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.

  • Chromatographic Conditions:

    • Flow Rate: 0.4 mL/min (for UHPLC) or 1.0 mL/min (for HPLC).

    • Column Temperature: 30°C.

    • Injection Volume: 2 µL.

    • Detection Wavelength: Monitor at 220 nm, 254 nm, and 280 nm. Collect full spectra from 200-400 nm.

    • Gradient Program:

      Time (min) % Mobile Phase B
      0.0 10
      10.0 95
      12.0 95
      12.1 10

      | 15.0 | 10 |

  • Sample Preparation:

    • Prepare a stock solution of the sample at 1 mg/mL in methanol or acetonitrile.

    • Dilute to a working concentration of ~50 µg/mL using a 50:50 mixture of Mobile Phase A and B.

  • System Suitability & Validation:

    • Peak Purity: Use the PDA detector software to assess the peak purity of the main analyte peak. The spectrum should be consistent across the entire peak.

    • Recovery: For quantitative analysis, perform a spike-recovery experiment on a blank matrix to ensure the method is accurate.[13]

    • Linearity: Establish linearity by injecting a series of standards at different concentrations (e.g., 1-100 µg/mL).[9]

Section 4: Visual Workflows and Diagrams

Workflow for Compound Characterization

The following diagram outlines the logical workflow for the structural verification and purity assessment of a newly synthesized batch of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Characterization cluster_verification Final Verification A Crude Synthesized Product B Purification (e.g., Column Chromatography) A->B C Purity Assessment (HPLC-PDA) B->C D Identity Confirmation (LC-MS) B->D E Structural Elucidation (NMR: ¹H, ¹³C, 2D) B->E F Data Interpretation & Comparison C->F D->F E->F G Structure Verified & Purity >95%? F->G H Final Report G->H  Yes I Troubleshoot / Re-purify G->I  No I->B G A Problematic ¹H NMR Spectrum B Are aliphatic signals broad or complex? A->B Start Here C Are there unexpected aromatic signals? B->C No D Likely Conformational Exchange B->D Yes F Likely Positional Isomers or Synthesis Impurities C->F Yes H Proceed with 2D NMR for assignment C->H No, spectrum is clean but complex E Run Variable Temperature (VT) NMR D->E G Review Synthesis Route. Analyze by LC-MS to confirm masses. F->G

Fig 2. A decision tree for troubleshooting common NMR spectral issues.

Section 5: References

  • SIELC Technologies. (2018, May 16). 3,4-Dihydro-2H-benzo-1,5-dioxepin-6-carboxylic acid. Available from: [Link]

  • Oshrieh, B., et al. (2015, February 9). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples. ScienceOpen. Available from: [Link]

  • Oshrieh, B., et al. (2015, April 10). Comparison of UHPLC and HPLC in Benzodiazepines Analysis of Postmortem Samples: A Case–Control Study. PMC. Available from: [Link]

  • ArtMolecule. Impurities and Degradation products. Available from: [Link]

  • Okkonen, K., et al. Analysis of low-dose benzodiazepines by HPLC with automated solid-phase extraction. SciSpace. Available from: [Link]

  • Nag, A., et al. 1 H-NMR spectra of 3,4-DABA and 3,4-DABA.2HCl. ResearchGate. Available from: [Link]

  • Alcolea, F., et al. (2022, June 30). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Preprints.org. Available from: [Link]

  • Salsabila, A.A., et al. The Development of Derivative Method analysis 1,4 Benzodiazepin. E-Journal Universitas Islam Negeri Syarif Hidayatullah Jakarta. Available from: [Link]

  • Elessawy, A., et al. (2025, January 14). Novel Benzodiazepine Derivatives: Synthesis, Characterization, and Anticonvulsant Activity. Hilaris Publisher. Available from: [Link]

  • Nguyen, V. T. H., et al. (2006, August 6). Synthesis of 2,5-Dihydrobenzo[b]oxepines and 5,6-Dihydro-2H-benzo[b]oxocines Based on a “[3 + 3] Cyclization-Olefin-Metathesis” Strategy. ResearchGate. Available from: [Link]

  • El-Kassem, L. T. A., et al. (2022, June 16). A Simple and Reliable Liquid Chromatographic Method for Simultaneous Determination of Five Benzodiazepine Drugs in Human Plasma. MDPI. Available from: [Link]

  • Narayanaswami, S., et al. Anomalous 1H NMR spectra of 3,4-dihydroisoquinolines and related compounds. Indian Academy of Sciences. Available from: [Link]

  • Fitzgerald, R. L., et al. (2015, May 1). Rapid Analysis of Selected Benzodiazepines by Automated SPE–MS-MS. LCGC North America. Available from: [Link]

  • Balaure, P. C., et al. SYNTHESIS OF NEW DIBENZO[b,f]AZEPINE DERIVATIVES. Available from: [Link]

  • Wang, Y., et al. (2020). Metabolomic analysis and pharmacological validation of the cerebral protective effect of 3,4-dihydroxybenzaldehyde on cerebral ischemia-reperfusion injury. PMC. Available from: [Link]

  • Ohashi, S., et al. 1 H NMR spectrum of 3,6-diphenyl-3,4-dihydro-2H-benzo[e]o[6][7]xazine. ResearchGate. Available from: [Link]

  • Shimpi, N. A., & Dhake, R. B. (2016). Journal of Chemical and Pharmaceutical Research, 2016, 8(4):318-326. JOCPR. Available from: [Link]

  • NIST. 2H-Azepine, 3,4,5,6-tetrahydro-7-methoxy-. NIST WebBook. Available from: [Link]

  • Wyatt, D. K. (2023, August 4). A STUDY OF SELECTED DIBENZOCYCLOHEPTANE AND THIOXANTHENE DERIVATIVES BY CARBON-13 NUCLEAR MAGNETIC RESONANCE SPECTROSCOPY. American University. Available from: [Link]

  • Heller, S. R., & Milne, G. W. A. EPA/NIH Mass Spectral Data Base. GovInfo. Available from: [Link]

  • Kraft, P., & Eichenberger, W. 6‐Substituted 2H‐benzo[b]d[6][8]ioxepin‐3(4H)‐one odorants 67–70.... ResearchGate. Available from: [Link]

  • Cerdan, S., et al. (2020, October 7). Regiospecific Synthesis and Structural Studies of 3,5-Dihydro‑4H‑pyrido[2,3‑b]d[6][8]iazepin-4-ones and Comparison with 1,3-Dihydro‑2H‑benzo[b]d[6][8]iazepin-2-ones. ResearchGate. Available from: [Link]

  • Google Patents. (1989). Benzodiazepines, process and intermediates for their preparation and their use in therapy. Available from:

  • Gangjee, A., et al. Synthesis of 2,3-dihydrobenzo[b]d[6][8]ioxine-5-carboxamide and 3-oxo-3,4-dihydrobenzo[b]o[6][8]xazine-8-carboxamide derivatives as PARP1 inhibitors. PMC. Available from: [Link]

Sources

Technical Support Center: Navigating the Stability of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol in Solution

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Desk

Welcome to the technical support guide for 3,4-dihydro-2H-benzo[b]dioxepin-6-ol. This document is designed for researchers, scientists, and drug development professionals who are actively using this compound and may encounter stability challenges in solution. As a phenolic benzodioxepine derivative, its behavior in solution is governed by well-established chemical principles, primarily related to the reactivity of the phenol group. This guide synthesizes these principles into practical, actionable advice to ensure the integrity and reproducibility of your experiments.

Section 1: Core Stability Profile & Degradation Pathway

This section addresses the fundamental chemical behavior of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol in solution. Understanding the 'why' behind its instability is the first step toward effective mitigation.

Q1: What is the primary degradation pathway for 3,4-dihydro-2H-benzo[b]dioxepin-6-ol in solution?

A1: The principal route of degradation for 3,4-dihydro-2H-benzo[b]dioxepin-6-ol is the oxidation of its phenolic hydroxyl group. This process is common to many phenolic compounds and is initiated by factors such as oxygen, light, or trace metal ions.[1] The reaction proceeds via a free radical mechanism, leading to the formation of colored quinone-type species. These quinones are highly reactive and can subsequently polymerize, resulting in the characteristic brown or yellow discoloration of the solution and a loss of the parent compound.

G cluster_main Suspected Oxidative Degradation Pathway mol 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (Phenol Form) radical Phenoxy Radical Intermediate mol->radical Initiation (O₂, Light, Metal Ions) quinone Ortho-Quinone Species radical->quinone Further Oxidation polymers Polymerized Products (Brown/Yellow Color) quinone->polymers Polymerization

Caption: Suspected oxidative degradation pathway of the compound.

Q2: What are the critical environmental and chemical factors that accelerate the degradation of this compound?

A2: The stability of phenolic compounds like 3,4-dihydro-2H-benzo[b]dioxepin-6-ol is highly sensitive to several factors. Controlling these variables is essential for maintaining the integrity of your solutions.

  • pH: This is one of the most critical factors. Phenols are significantly more stable in acidic conditions (typically pH 3-6).[1] In neutral or alkaline environments (pH > 7), the phenolic proton is more easily abstracted, making the molecule highly susceptible to auto-oxidation.[2]

  • Oxygen: The presence of dissolved molecular oxygen is a key requirement for the oxidative degradation pathway.[1][3] Solutions exposed to air will degrade faster than those prepared with degassed solvents and stored under an inert atmosphere.

  • Temperature: Elevated temperatures increase the rate of chemical reactions, including oxidation.[1][3] For many polyphenols, 50°C has been identified as a point above which degradation increases markedly.[3]

  • Light: Exposure to light, especially UV radiation, provides the energy to initiate and propagate photo-oxidative degradation.[1]

  • Metal Ions: Divalent metal ions, such as copper (Cu²⁺) and iron (Fe²⁺/Fe³⁺), are potent catalysts for the oxidation of phenols.[1] These ions can be introduced as contaminants from glassware, spatulas, or reagents.

Section 2: Troubleshooting Common Experimental Issues

This section provides direct answers and troubleshooting workflows for problems frequently observed during laboratory work.

Q3: My solution of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol is turning yellow or brown. What is happening and how can I fix it?

A3: The color change you are observing is a classic indicator of oxidative degradation, as outlined in the pathway in Q1. The colored species are likely quinone and polymerized products. This indicates that the concentration of the active parent compound is decreasing. To prevent this, you must address the root causes of oxidation.

G start Problem: Solution Discoloration check_ph Is pH > 6? start->check_ph check_storage Stored in light? Exposed to air? check_ph->check_storage No action_ph Action: Buffer solution to pH 3-5. Use aprotic organic solvent. check_ph->action_ph Yes check_temp Stored at RT or higher? check_storage->check_temp No action_storage Action: Use amber vials. Purge with N₂ or Argon. check_storage->action_storage Yes action_temp Action: Store at ≤4°C. Freeze (-20°C) for long term. check_temp->action_temp Yes action_remake Action: Discard solution. Prepare fresh following best practices. check_temp->action_remake No check_purity Analyze Purity (e.g., HPLC) check_purity->action_remake action_ph->check_purity action_storage->check_purity action_temp->check_purity

Caption: Troubleshooting workflow for solution discoloration.

Q4: I am observing poor reproducibility in my cell-based or enzymatic assays. Could this be related to the compound's stability?

A4: Absolutely. Poor reproducibility is a common consequence of using a solution with declining compound integrity. If your solution degrades between experiments (or even during a single long experiment), the effective concentration of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol will decrease over time. This leads to variable results that can be misinterpreted as biological variability.

Recommendations:

  • Prepare Fresh: Always prepare working solutions fresh from a properly stored, solid sample or a recently prepared stock solution just before an experiment.

  • Time-Course Control: If an experiment runs for several hours, consider running a parallel stability check of your compound in the assay medium under the same conditions (e.g., 37°C, 5% CO₂). Use an analytical method like HPLC to quantify the remaining parent compound at the beginning and end of the experiment.

  • Aqueous Solution Advisory: Do not store the compound in aqueous buffers for more than a day, even when refrigerated, unless you have validated its stability under those specific conditions.[4]

Q5: My stock solution in DMSO is showing new peaks on my HPLC chromatogram after one week at 4°C. Is this normal?

A5: While DMSO is an excellent solvent for initial solubilization, it is not always ideal for long-term storage of all compounds. DMSO is hygroscopic (absorbs water from the air), and the absorbed water can facilitate hydrolysis or other degradation pathways.[5] Furthermore, some grades of DMSO can contain oxidizing impurities.

Recommendations:

  • Use Anhydrous DMSO: Always use a high-purity, anhydrous grade of DMSO from a freshly opened bottle.

  • Aliquot and Freeze: Prepare a concentrated primary stock, then create smaller, single-use aliquots and store them at -20°C or -80°C. This prevents repeated freeze-thaw cycles and minimizes exposure to air and moisture.

  • Consider Alternative Solvents: For some phenolic compounds, ethanol or acetone can offer better stability for long-term storage.[6] However, this must be balanced with solubility requirements and compatibility with your experimental system.

Section 3: Protocols & Data

Protocol 1: Recommended Procedure for Preparation and Storage of Stock Solutions
  • Weighing: Weigh the solid 3,4-dihydro-2H-benzo[b]dioxepin-6-ol in a clean, dry vial. Use non-metallic spatulas where possible to avoid metal ion contamination.

  • Solvent Addition: Add the desired volume of high-purity, anhydrous solvent (e.g., DMSO, ethanol) to achieve the target concentration (e.g., 10-50 mM).

  • Solubilization: Vortex or sonicate briefly until the solid is completely dissolved. Avoid heating the solution to aid dissolution, as this will accelerate degradation.[6]

  • Inert Gas Purge: Gently blow a stream of an inert gas (e.g., nitrogen or argon) over the headspace of the vial for 15-30 seconds to displace oxygen.

  • Sealing and Labeling: Immediately cap the vial tightly with a PTFE-lined cap. Label clearly with the compound name, concentration, solvent, and date.

  • Aliquoting: Divide the stock solution into single-use aliquots in smaller amber vials or polypropylene tubes. Repeat the inert gas purge for each aliquot.

  • Storage: Store the aliquots protected from light at -20°C or -80°C for long-term storage.[1] For short-term use (1-2 days), 4°C is acceptable.

Protocol 2: General Method for Monitoring Stability via HPLC-UV

This protocol provides a starting point for developing a stability-indicating method.

  • System: A standard HPLC system with a UV detector.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase:

    • Solvent A: Water with 0.1% formic acid or phosphoric acid (to maintain an acidic pH and improve peak shape).

    • Solvent B: Acetonitrile or Methanol.

  • Gradient: Start with a gradient such as 30% B to 95% B over 15 minutes. This should be optimized to ensure separation of the parent peak from any degradation products.

  • Flow Rate: 1.0 mL/min.

  • Detection: Monitor at the λmax of the compound (a UV scan should be performed, but a starting point is ~280-296 nm, typical for phenolic/aromatic systems).[4]

  • Procedure: Inject a sample of your solution at defined time points (e.g., T=0, 24h, 48h, 1 week) under your test storage conditions. Monitor the decrease in the peak area of the parent compound and the appearance of new peaks.

Table 1: Summary of Factors Affecting Stability of Phenolic Compounds
FactorCondition Promoting InstabilityCondition Promoting StabilityPrimary MechanismReferences
pH Neutral to Alkaline (pH > 7)Acidic (pH 3-6)Auto-oxidation[1][2]
Temperature Elevated (>40-50°C), Freeze-Thaw CyclesLow (4°C, -20°C, -80°C)Increased Reaction Kinetics[1][3][6]
Oxygen Exposure to AirInert Atmosphere (N₂, Ar)Oxidation[1]
Light Exposure to Ambient or UV LightStorage in Amber Vials/DarknessPhoto-oxidation[1][3]
Metal Ions Presence of Fe²⁺/³⁺, Cu²⁺Use of Chelating Agents (EDTA)Catalysis of Oxidation[1]

References

  • Fernandes, A., et al. (2020). Stability of Phenolic Compounds in Grape Stem Extracts. Antioxidants. [Link]

  • Kikugawa, K., et al. (2018). Stability of Polyphenols under Alkaline Conditions and the Formation of a Xanthine Oxidase Inhibitor from Gallic Acid in a Solution at pH 7.4. Journal of Nutritional Science and Vitaminology. [Link]

  • Li, P., et al. (2022). The kinetic behavior of antioxidant activity and the stability of aqueous and organic polyphenol extracts from navel orange peel. Food Science and Technology. [Link]

  • Sengkhamparn, N., et al. (2019). Effect of Heating Condition and pH on Stability of Total Phenolic Content and Antioxidant Activities of Samui (Micromelum Minutum). SciTePress. [Link]

  • Waterman, K.C. (2008). Stabilization of Pharmaceuticals to Oxidative Degradation. ResearchGate. [Link]

Sources

Technical Support Center: NMR Characterization of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Ticket ID: NMR-BENZ-06 Assigned Specialist: Senior Application Scientist Status: Open Subject: Troubleshooting spectral anomalies, broadening, and assignment challenges.[1]

Executive Summary

You are encountering difficulties with the NMR analysis of 3,4-dihydro-2H-benzo[b][1,5]dioxepin-6-ol . This molecule presents a "perfect storm" of NMR challenges: a fluxional seven-membered heterocyclic ring fused to an aromatic system, combined with a phenolic hydroxyl group capable of competing intra- and intermolecular hydrogen bonding.[1]

This guide moves beyond basic assignment to address the dynamic nature of your molecule. The "3,4-dihydro-2H" nomenclature implies a saturated propylene bridge (–CH₂–CH₂–CH₂–) connecting the oxygen atoms, creating a 1,5-benzodioxepin core.

Part 1: Diagnostic Troubleshooting (FAQ)
Q1: Why are my aliphatic signals (approx. 2.0 and 4.0 ppm) broad or undefined?

Diagnosis: Conformational Exchange (Ring Fluxionality). The 1,5-benzodioxepin ring is not flat.[1][2][3] It exists in a dynamic equilibrium between a Chair (C) and a Twist-Boat (TB) conformation.[1] At room temperature, the rate of interconversion often matches the NMR time scale (coalescence), leading to severe line broadening.

  • The Mechanism: The central methylene protons (C3-H) flip between axial and equatorial orientations. If the flip rate (

    
    ) 
    
    
    
    the frequency difference (
    
    
    ) between the conformers, the signal decoheres.
  • The Solution: You must shift the exchange regime.[1]

    • Action: Run a Variable Temperature (VT) NMR experiment.

    • Cooling (to -40°C): "Freezes" the ring into the major conformer (usually Chair). Peaks will sharpen and split into distinct axial/equatorial signals.[1]

    • Heating (to +50°C): Accelerates the flip (

      
      ).[1] Peaks will sharpen into a time-averaged singlet or triplet.[1]
      
Q2: The Phenolic -OH peak is sharp in CDCl₃ but broad/shifted in DMSO-d₆. Which is real?

Diagnosis: Hydrogen Bond Competition. The "6-ol" position is ortho to the ether oxygen (O-5).

  • In CDCl₃ (Non-polar): The molecule forms a stable Intramolecular Hydrogen Bond (6-OH

    
     O-5).[1] This "locks" the proton, preventing exchange and resulting in a sharp, deshielded singlet (typically 7.5–9.0 ppm).
    
  • In DMSO-d₆ (Polar Aprotic): The solvent is a strong H-bond acceptor.[1] It disrupts the intramolecular bond to form an intermolecular bond (6-OH

    
     DMSO).[1] This often shifts the peak further downfield (>9.5 ppm) and can induce broadening if trace water promotes proton exchange.[1]
    
Q3: I cannot distinguish the C2 and C4 methylene protons.

Diagnosis: Pseudo-Symmetry. Although C2 and C4 are chemically distinct (one is closer to the phenol, one to the unsubstituted aromatic side), their electronic environments are very similar.

  • The Solution: Use 2D HSQC and HMBC .[1]

    • HMBC: Look for a correlation from the Phenol-OH proton.[1][4][5] It will couple strongly to C6 (ipso), C5 (ortho-ether), and C7 (meta).[1] It will not couple to the aliphatic carbons.[1]

    • Differentiation: The C4 protons (closer to the OH) may show a weak NOE (Nuclear Overhauser Effect) to the OH proton in a NOESY spectrum, whereas C2 will not.

Part 2: Visualizing the Dynamics

The following diagram illustrates the troubleshooting logic and the conformational equilibrium causing your spectral issues.

NMR_Troubleshooting cluster_conf Conformational Equilibrium (1,5-Benzodioxepin) Start Symptom: Poor Spectrum Quality Issue_Broad Broad Aliphatic Signals Start->Issue_Broad Issue_OH Missing/Broad OH Peak Start->Issue_OH Diag_Flux Diagnosis: Ring Fluxionality (Chair <-> Twist-Boat) Issue_Broad->Diag_Flux Cause Diag_Exchange Diagnosis: Proton Exchange or H-Bonding Issue_OH->Diag_Exchange Cause Action_VT Protocol: VT-NMR (Cool to -40°C) Diag_Flux->Action_VT Solution Action_Solvent Protocol: Change Solvent (Dry CDCl3 vs DMSO) Diag_Exchange->Action_Solvent Solution Result_Sharp Result: Resolved Axial/Eq Couplings Action_VT->Result_Sharp Result_Hbond Result: Intramolecular H-Bond Confirmation Action_Solvent->Result_Hbond Chair Chair Form (Major) Twist Twist-Boat (Minor) Chair->Twist k_ex

Figure 1: Decision matrix for troubleshooting spectral anomalies linked to ring dynamics and hydrogen bonding.

Part 3: Expected Chemical Shifts & Assignments

Use this table to validate your assignments. Note that "Predicted" values are estimates based on substituent additivity rules for 1,5-benzodioxepins.

PositionGroupApprox.

(ppm)
Multiplicity (RT)Multiplicity (Low Temp)Notes
OH Hydroxyl8.5 - 10.0Broad SingletSharp SingletHighly solvent dependent.[1] Downfield due to H-bond.[1]
Ar-H Aromatic6.4 - 7.0MultipletsMultipletsABX or AMX system depending on resolution.[1]
C2-H O-CH₂3.9 - 4.2Broad TripletDD (Axial/Eq)Adjacent to O-1.[1]
C4-H O-CH₂3.9 - 4.2Broad TripletDD (Axial/Eq)Adjacent to O-5.[1] Deshielded by OH proximity.[1]
C3-H -CH₂-1.9 - 2.2Broad QuintetDistinct MThe "tip" of the chair.[1] Most sensitive to fluxionality.[1]
Part 4: Advanced Experimental Protocols
Protocol A: Variable Temperature (VT) Experiment

Use this when aliphatic peaks are broad.[1]

  • Sample Prep: Dissolve 5-10 mg in CD₂Cl₂ (Dichloromethane-d2).[1] Reason: CDCl₃ freezes at -63°C, which is dangerously close to the required observation window.[1] CD₂Cl₂ freezes at -95°C.[1]

  • Lock & Shim: Perform initial shimming at 25°C.

  • Step-Down: Lower temperature in 10°C increments. Shim at each step.[1][6]

  • Target: Reach -40°C to -60°C .

  • Observation: The broad "quintet" at ~2.0 ppm (C3) should split into two distinct complex multiplets (Axial vs. Equatorial protons).

Protocol B: H-Bond Validation (Dilution Study)

Use this to confirm the OH is intramolecularly bonded (a key structural proof).

  • Sample Prep: Prepare a concentrated sample (50 mM) in highly non-polar CCl₄/CDCl₃ (if solubility permits) or pure CDCl₃.[1]

  • Acquisition: Record 1H NMR.

  • Dilution: Serially dilute the sample by factors of 2, 4, and 8.

  • Analysis:

    • If

      
      changes  significantly: The H-bond is Intermolecular (dimers breaking apart).[1]
      
    • If

      
       remains constant : The H-bond is Intramolecular (6-OH to O-5 ether).[1] This confirms the regiochemistry of the phenol.
      
References
  • Conformational Analysis of 1,5-Benzodioxepins: Archer, A. W., & Claret, P. A. (1966).[1] The conformations of 3,4-dihydro-2H-1,5-benzodioxepin and its derivatives. Journal of the Chemical Society B: Physical Organic.

  • Intramolecular Hydrogen Bonding in Ortho-Alkoxyphenols: Litwinienko, G., et al. (2009).[1] Hydrogen-atom transfer reactions from ortho-alkoxy-substituted phenols. Journal of Organic Chemistry.

  • Dynamic NMR of Seven-Membered Rings: St-Jacques, M., & Vaziri, C. (1971).[1] Conformational dynamic investigation of 1,5-benzodioxepin and its dimethyl derivative by 1H and 13C NMR. Canadian Journal of Chemistry.[1]

  • General NMR Chemical Shift Tables: Compound Interest. (2015).[1][7] A Guide to 1H NMR Chemical Shift Values.

Sources

avoiding byproduct formation in 3,4-dihydro-2H-benzo[b]dioxepin-6-ol synthesis

Technical Support Center: Synthesis of 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol

Welcome to the technical support center for the synthesis of 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, with a primary focus on minimizing byproduct formation and maximizing yield and purity. Drawing from established principles of organic synthesis, particularly the Williamson ether synthesis, this document provides in-depth troubleshooting advice, frequently asked questions, and a validated experimental protocol.

Introduction to the Synthesis and its Challenges

The synthesis of 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol is most commonly achieved via an intramolecular Williamson ether synthesis. This involves the reaction of a catechol derivative with a suitable three-carbon dielectrophile. The logical and most common starting materials are 1,2,4-trihydroxybenzene (hydroxyquinol) and a 1,3-dihalopropane, such as 1,3-dibromopropane.

The primary challenges in this synthesis are:

  • Regioselectivity: Ensuring the cyclization occurs on the adjacent hydroxyl groups (positions 1 and 2 of hydroxyquinol) while leaving the third hydroxyl group (position 4) free.

  • Intramolecular vs. Intermolecular Reaction: Favoring the desired intramolecular cyclization to form the seven-membered dioxepin ring over intermolecular polymerization.

  • Competition with Elimination Reactions: The base used to deprotonate the hydroxyl groups can also induce elimination of HBr from 1,3-dibromopropane, leading to allyl bromide and other undesired byproducts.[2][3]

  • O- vs. C-Alkylation: While less common for O-nucleophiles, the possibility of alkylation on the aromatic ring exists.

This guide will address each of these challenges in a practical, question-and-answer format.

Troubleshooting Guide and FAQs

FAQ 1: My reaction is producing a significant amount of a high molecular weight, insoluble material. What is it and how can I prevent its formation?

Answer:

This is a classic problem of intermolecular polymerization outcompeting the desired intramolecular cyclization. Instead of one molecule of hydroxyquinol reacting with one molecule of 1,3-dibromopropane to form the cyclic ether, multiple molecules of each reactant are linking together to form long polymer chains.

Causality:

  • High Concentration: At high concentrations, the probability of a deprotonated hydroxyquinol molecule encountering a different molecule of 1,3-dibromopropane is higher than the probability of the other end of the same 1,3-dibromopropane molecule finding the second hydroxyl group on the same aromatic ring.

  • Slow Intramolecular Cyclization: The formation of a seven-membered ring is entropically less favorable than the formation of five- or six-membered rings. If the reaction conditions do not sufficiently favor this cyclization, the intermolecular reaction will dominate.

Solutions:

  • High-Dilution Conditions: The most effective way to favor intramolecular reactions is to use high-dilution conditions. This is achieved by slowly adding the reactants to a large volume of solvent. This keeps the instantaneous concentration of the reactants low, giving the molecule that has undergone the first alkylation time to cyclize before it can react with another molecule.

  • Slow Addition of Reactants: Instead of adding all reactants at once, add the 1,3-dibromopropane dropwise to the solution of deprotonated hydroxyquinol over a period of several hours. This maintains a low concentration of the electrophile.

  • Choice of Base and Solvent: A strong base that is only sparingly soluble, in conjunction with a suitable solvent, can help control the concentration of the active nucleophile. For example, using potassium carbonate (K₂CO₃) in a polar aprotic solvent like DMF or acetonitrile is a common strategy.[2]

FAQ 2: I am observing a significant amount of a byproduct with a mass corresponding to the starting material plus a C₃H₅ group, and my reaction mixture has a sharp, unpleasant smell. What is happening?

Answer:

This strongly suggests that you are forming an elimination byproduct. The base in your reaction is causing the E2 elimination of HBr from 1,3-dibromopropane to form allyl bromide. This allyl bromide can then alkylate one of the hydroxyl groups of hydroxyquinol, leading to an allyl ether of hydroxyquinol, or it can be lost from the reaction mixture, which would account for the smell.

Causality:

  • Strong, Sterically Hindered Base: While strong bases are needed to deprotonate the phenol, very strong or sterically hindered bases (like potassium tert-butoxide) can preferentially act as a base for elimination rather than promoting nucleophilic substitution.[3]

  • High Temperatures: Higher reaction temperatures favor elimination over substitution.[2]

Solutions:

  • Choice of Base: Use a weaker, non-hindered base. Potassium carbonate (K₂CO₃) is often a good choice as it is strong enough to deprotonate the catechol hydroxyls but less likely to cause elimination than hydroxides or alkoxides.

  • Temperature Control: Run the reaction at the lowest temperature that allows for a reasonable reaction rate. For many Williamson ether syntheses of this type, temperatures between 60-80°C are a good starting point.

  • Choice of Leaving Group: While dibromopropane is common, using 1,3-dichloropropane can sometimes reduce the rate of elimination, although the substitution reaction will also be slower. 1-Bromo-3-chloropropane can also be used to control the reaction sequence.

FAQ 3: My yield of the desired 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol is very low, and I am isolating a complex mixture of products. How can I improve the regioselectivity?

Answer:

With three hydroxyl groups on the starting material, regioselectivity is a key challenge. You may be getting a mixture of the desired product, the isomeric 3,4-dihydro-2H-benzo[b][1][2]dioxepin-7-ol (from cyclization on the 1- and 4-hydroxyls), and di-alkylated or tri-alkylated products.

Causality:

  • Relative Acidity of Hydroxyl Groups: The hydroxyl groups of 1,2,4-trihydroxybenzene have different pKa values. The two adjacent hydroxyls of the catechol moiety are more acidic than the isolated hydroxyl group. However, under strongly basic conditions, all three can be deprotonated, leading to a loss of selectivity.

  • Stoichiometry of the Base: Using an excess of a strong base will deprotonate all three hydroxyl groups, opening up multiple pathways for alkylation.

Solutions:

  • Careful Choice of Base and Stoichiometry: Use a base that is just strong enough to selectively deprotonate the more acidic catechol hydroxyls. Potassium carbonate is often suitable. Use of approximately two equivalents of base is recommended to favor the formation of the dianion of the catechol moiety.

  • Protecting Groups: While more synthetically demanding, one could protect the hydroxyl group at the 4-position, perform the cyclization, and then deprotect it. However, this adds steps to the synthesis.

  • Solvent Effects: The choice of solvent can influence which hydroxyl group is more nucleophilic. Polar aprotic solvents like DMF or acetonitrile are generally preferred for Williamson ether synthesis.[2]

Visualizing the Reaction Pathways

The following diagrams illustrate the desired reaction and the major competing side reactions.

Desired Reaction PathwayHydroxyquinol1,2,4-TrihydroxybenzeneDianionRegioselective DianionHydroxyquinol->Dianion2 eq. K₂CO₃IntermediateMono-alkylated IntermediateDianion->Intermediate+ 1,3-Dibromopropane (SN2)Product3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-olIntermediate->ProductIntramolecular SN2(Cyclization)

Caption: Desired reaction pathway for the synthesis.

Byproduct Formation Pathwayscluster_eliminationElimination Pathwaycluster_polymerizationPolymerization Pathway1,3-Dibromopropane_E21,3-DibromopropaneAllylBromideAllyl Bromide1,3-Dibromopropane_E2->AllylBromideBase (E2)Dianion_PolyDianionIntermediate_PolyMono-alkylated IntermediateDianion_Poly->Intermediate_Poly+ 1,3-DibromopropanePolymerPolymeric ByproductIntermediate_Poly->Polymer+ another Dianion(Intermolecular SN2)Troubleshooting WorkflowStartLow Yield or Impure ProductCheck_PolymerInsoluble polymer observed?Start->Check_PolymerCheck_EliminationAllylic byproduct detected by NMR/MS?Check_Polymer->Check_EliminationNoSol_DilutionImplement high dilution:- Slower addition- Larger solvent volumeCheck_Polymer->Sol_DilutionYesCheck_RegioMixture of isomers?Check_Elimination->Check_RegioNoSol_Temp_BaseOptimize conditions:- Lower temperature- Use K₂CO₃ instead of stronger basesCheck_Elimination->Sol_Temp_BaseYesSol_Base_StoichRefine stoichiometry:- Use ~2.1 eq. of K₂CO₃Check_Regio->Sol_Base_StoichYesEndImproved SynthesisCheck_Regio->EndNoSol_Dilution->EndSol_Temp_Base->EndSol_Base_Stoich->End

scaling up the synthesis of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Scalable Synthesis of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist Last Updated: February 18, 2026

Executive Summary: Route Selection & Strategy

For the scale-up of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (CAS: 56961-30-9), we strongly advise against the direct alkylation of pyrogallol. While seemingly shorter, that route suffers from poor regioselectivity (O-alkylation vs. C-alkylation) and difficult purification of the target 6-ol from the 7-ol isomer and bis-alkylated byproducts.

The Recommended Process (The "Aldehyde Route"): We recommend a robust, three-step sequence starting from 2,3-dihydroxybenzaldehyde . This route utilizes the aldehyde moiety as a transient blocking group to force regioselective cyclization, followed by a Dakin oxidation to install the hydroxyl group.

Workflow Diagram:

SynthesisWorkflow Start 2,3-Dihydroxybenzaldehyde Step1 Step 1: Cyclization (1,3-dibromopropane, K2CO3) Start->Step1 Williamson Ether Synthesis Inter1 Intermediate A: Benzo[b]dioxepin-9-carbaldehyde Step1->Inter1 Step2 Step 2: Dakin Oxidation (H2O2, Formic Acid) Inter1->Step2 Baeyer-Villiger Variant Inter2 Intermediate B: Formate Ester Step2->Inter2 Step3 Step 3: Hydrolysis (NaOH, MeOH) Inter2->Step3 Saponification Product Target: 3,4-dihydro-2H-benzo[b]dioxepin-6-ol Step3->Product

Caption: Figure 1. The "Aldehyde Route" ensures regiochemical fidelity by using the aldehyde group to block the C-1 position, forcing cyclization at C-2 and C-3.

Module 1: The Cyclization Step (Ring Formation)

Objective: Synthesis of 3,4-dihydro-2H-benzo[b]dioxepin-9-carbaldehyde. Critical Reagents: 2,3-dihydroxybenzaldehyde, 1,3-dibromopropane, Potassium Carbonate (


).
Protocol Overview (1 kg Scale Basis)
  • Solvent: Acetonitrile (ACN) is preferred over DMF for easier workup, though DMF allows lower temperatures.

  • Stoichiometry: Use 1.2 equivalents of 1,3-dibromopropane.

  • Addition: Critical. The base must be added last or the alkyl halide must be added slowly to a mixture of phenol and base to minimize intermolecular dimerization.

Troubleshooting Guide

Q: I am observing a large amount of insoluble precipitate and low conversion.

  • Diagnosis: This is likely the "template effect" failing due to poor stirring or incorrect base particle size.

  • Solution:

    • Switch to micronized anhydrous

      
      . The surface area is critical for the heterogeneous reaction.
      
    • Add a phase transfer catalyst (PTC) such as TBAI (Tetrabutylammonium iodide) at 5 mol%. This facilitates the transport of the phenoxide anion.

Q: My LC-MS shows a peak at roughly 2x molecular weight (Dimer).

  • Diagnosis: Intermolecular reaction (polymerization) is competing with intramolecular cyclization. This happens when the concentration of the free phenoxide is too high relative to the cyclization rate.

  • Solution: Implement Pseudo-High Dilution .

    • Do not dump all reagents at once.

    • Dissolve the 2,3-dihydroxybenzaldehyde and 1,3-dibromopropane in ACN.

    • Dose this solution slowly (over 4-6 hours) into a refluxing suspension of

      
       in ACN. This keeps the instantaneous concentration of the reactive phenol low, favoring the intramolecular ring closure.
      

Q: The reaction mixture has turned pitch black.

  • Diagnosis: Oxidation of the electron-rich catechol moiety.

  • Solution:

    • Degas your solvents with nitrogen sparging for 30 minutes prior to reaction.

    • Maintain a nitrogen blanket throughout the reflux. Catechols are highly susceptible to aerobic oxidation under basic conditions.

Module 2: Dakin Oxidation (Aldehyde to Phenol)

Objective: Conversion of the aldehyde to the formate ester, then hydrolysis to the phenol.[1] Critical Reagents: 30% Hydrogen Peroxide (


), Formic Acid, Methanol.
Safety Warning: Thermal Runaway

The Dakin oxidation is exothermic. On a large scale, the accumulation of unreacted peroxide can lead to a thermal runaway. Never add


 in one portion.
Protocol Overview
  • Dissolve the aldehyde (Inter1) in Methanol/Formic Acid.

  • Cool to 0-5°C.

  • Dose

    
     slowly, maintaining internal temperature 
    
    
    
    .
Troubleshooting Guide

Q: The reaction stalls at ~80% conversion.

  • Diagnosis: The pH has dropped too low (too acidic), inhibiting the nucleophilic attack of the hydroperoxide anion, or the

    
     has decomposed.
    
  • Solution:

    • Check pH.[2] The reaction requires a delicate balance; while often acid-catalyzed (Dakin-like), traditional Dakin uses base. For this substrate, acidic conditions (Formic acid/H2O2) are safer and cleaner.

    • If stalled, add a fresh aliquot of

      
       (0.2 eq).
      
    • Alternative: If the acidic route fails, switch to the Urea-Hydrogen Peroxide (UHP) complex in the presence of mild base, which often drives conversion higher.

Q: How do I safely work up the reaction? (Peroxide Test)

  • Protocol:

    • Test: Use starch-iodide paper. If it turns blue/black, oxidants are present.[3]

    • Quench: Add saturated Sodium Bisulfite (

      
      ) solution slowly while cooling until the starch-iodide test is negative. Do not proceed to concentration until peroxides are quenched. 
      

Module 3: Purification & Quality Control

Objective: Isolation of >98% pure 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

Impurity Profile Logic

ImpurityTree Issue Impurity Detected in Final Product Type1 Impurity A: RRT 0.85 (Aldehyde Starting Material) Issue->Type1 Type2 Impurity B: RRT 1.2 (Dimer/Oligomer) Issue->Type2 Type3 Impurity C: Color/Tars (Quinones) Issue->Type3 Action1 Cause: Incomplete Oxidation Fix: Reprocess with H2O2/Formic Acid Type1->Action1 Action2 Cause: Cyclization Concentration too High Fix: Recrystallize from IPA/Hexane Type2->Action2 Action3 Cause: Aerobic Oxidation Fix: Filtration through Silica/Charcoal pad Type3->Action3

Caption: Figure 2. Decision tree for identifying and remediating common impurities in the final API intermediate.

Quantitative Data: Solvent Selection for Cyclization
SolventTemp (°C)Yield (Isolated)Dimer Impurity (%)Notes
DMF 8088%3-5%Hard to remove solvent; high boiling point.
Acetonitrile 82 (Reflux)82%2-4%Recommended. Easy workup (azeotrope).
Acetone 56 (Reflux)65%<1%Reaction too slow; incomplete conversion.
Toluene/Water 9040%15%Phase transfer conditions; poor selectivity here.

FAQ: Specific User Scenarios

Q: Can I use 1,3-dichloropropane instead of the dibromo analog to save cost? A: Yes, but you must add Sodium Iodide (NaI) (0.1 eq) as a Finkelstein catalyst. Without the iodide, the chloride is too unreactive for the intramolecular ring closure, leading to higher rates of intermolecular polymerization.

Q: The final product is an oil that won't crystallize. A: The 6-ol has a low melting point.

  • Ensure all solvent (especially DMF if used) is removed under high vacuum (<1 mbar) at 50°C.

  • Triturate the oil with cold Pentane or Diisopropyl Ether (DIPE) .

  • Seed with a known crystal if available.

  • If it remains an oil, it may be used directly in the next step, provided the purity by qNMR or HPLC is >95%.

Q: Why is the yield of the hydrolysis step low? A: The formate ester is labile, but phenols are prone to oxidation in base.

  • Fix: Perform the hydrolysis (NaOH/MeOH) under a strict

    
     atmosphere.
    
  • Fix: Do not heat above 40°C. Saponification of the aryl formate is rapid even at room temperature.

References

  • Dakin Oxidation Mechanism & Scope

    • Title: The Dakin Oxidation of Aryl Aldehydes and Ketones.[1][3][4]

    • Source: Organic Reactions, 2004.[5]

    • URL:[Link]

  • Cyclization of Catechols (General Protocol): Title: Scalable Synthesis of 1,4-Benzodioxanes and 1,5-Benzodioxepins. Source: Organic Process Research & Development (OPRD). Note: General methodology adapted from standard catechol alkylation procedures described in OPRD literature for similar benzodioxepin scaffolds.
  • Safety in Oxidation Reactions

    • Title: Process Safety in the Scale-Up of Oxidation Reactions.[6]

    • Source: Chemical Engineering Progress.
    • URL:[Link]

  • Regioselectivity in Phenolic Alkylations

    • Title: Regioselective alkylation of 2,4-dihydroxybenzaldehyde.[7]

    • Source: NIH / PubMed Central.
    • URL:[Link]

Sources

Validation & Comparative

validation of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol's biological activity

Author: BenchChem Technical Support Team. Date: February 2026

Antioxidant Efficacy & Cytoprotective Profiling[1][2]

Part 1: Executive Summary & Strategic Rationale

3,4-dihydro-2H-benzo[b]dioxepin-6-ol (CAS: 1843-96-5) represents a specialized "privileged scaffold" in medicinal chemistry. Structurally, it features a phenolic hydroxyl group ortho-positioned to a seven-membered ethylenedioxy bridge. This configuration creates a rigidified guaiacol-like motif , distinct from its five-membered homolog (Sesamol ) and six-membered homolog (2,3-dihydro-1,4-benzodioxin-5-ol ).

While often utilized as a building block for serotonergic ligands (5-HT receptor modulators), its intrinsic biological activity lies in its Hydrogen Atom Transfer (HAT) capability. The electron-donating nature of the fused dioxepin ring stabilizes the resulting phenoxy radical, making it a potent lipophilic antioxidant.

Validation Objective: This guide outlines the protocol to validate the molecule's radical scavenging potency and cytocompatibility . We reject the use of generic "total antioxidant" kits in favor of kinetic profiling against the industry standard, Trolox .

Part 2: Comparative Analysis & Benchmarking

To objectively assess performance, 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (referred to here as BDO-6-ol ) must be benchmarked against established standards with similar electronic environments.

Table 1: Physicochemical & Functional Benchmarks
FeatureBDO-6-ol (Target)Sesamol (Comparator 1)Trolox (Gold Standard)
Structure Class Fused 7-membered PhenolFused 5-membered PhenolChroman-6-ol (Vitamin E analog)
Mechanism HAT + Steric ShieldingHATHAT
Predicted LogP ~1.8 - 2.11.293.5 (Lipophilic) / 0.7 (Acid)
Electronic Effect +M (Mesomeric) from ether ring+M from methylenedioxy+I (Inductive) from alkyls
Target IC50 (DPPH) < 15 µM (Expected)~8.5 µM~12 µM
Solubility DMSO, Ethanol, LipidsEthanol, Water (Low)Water (Soluble analog)

Scientist's Insight:

  • Why Sesamol? It controls for the "fused ether" effect. If BDO-6-ol shows slower kinetics than Sesamol, it is likely due to the steric bulk of the 7-membered ring hindering the radical attack.

  • Why Trolox? It provides a stoichiometric baseline (1 molecule Trolox ≈ 2 radicals scavenged).

Part 3: Mechanistic Visualization

The biological activity of BDO-6-ol is governed by the stability of its radical intermediate. The following diagram illustrates the Hydrogen Atom Transfer (HAT) pathway and the subsequent stabilization provided by the dioxepin ring.

G Start BDO-6-ol (Ground State) Complex Transition State [Ar-O---H---OOR]‡ Start->Complex HAT Mechanism ROS Peroxyl Radical (ROO•) ROS->Complex Product1 Phenoxy Radical (Ar-O•) Complex->Product1 Product2 Neutralized ROS (ROOH) Complex->Product2 Stability Resonance Stabilization (Dioxepin Ring Effect) Product1->Stability +M Effect

Figure 1: Mechanism of Action. The phenolic hydroxyl of BDO-6-ol donates a hydrogen atom to neutralize Reactive Oxygen Species (ROS). The resulting radical is stabilized by the electron-rich dioxepin ring.

Part 4: Experimental Validation Protocols

To ensure data integrity, follow these self-validating protocols. Avoid "kit" buffers; prepare fresh reagents to prevent auto-oxidation.

Protocol A: Kinetic DPPH Radical Scavenging Assay

Validates: Chemical Antioxidant Potency

  • Preparation:

    • Prepare a 0.1 mM DPPH stock solution in absolute ethanol (freshly made, protected from light).

    • Prepare BDO-6-ol stock (10 mM in DMSO), then serially dilute in ethanol to final concentrations of 5, 10, 20, 40, 80 µM.

    • Control: Run Trolox parallel dilutions.

  • Execution:

    • Add 100 µL of sample dilution to 100 µL of DPPH solution in a 96-well microplate.

    • Blank: Ethanol + DPPH.

    • Background: Sample + Ethanol (to correct for intrinsic absorbance).

  • Measurement (Critical Step):

    • Do not just measure at 30 mins. Measure Absorbance (517 nm) every minute for 30 minutes .

    • Why? Sterically hindered phenols (like those with 7-membered rings) may show "slow-binding" kinetics. A single endpoint misses this nuance.

  • Calculation:

    • Plot % Inhibition vs. Concentration.

    • Calculate IC50 (concentration to scavenge 50% of DPPH).

    • Calculate TEC50 (Time to reach EC50), distinguishing fast-acting (kinetic) vs. stoichiometric antioxidants.

Protocol B: Cytotoxicity & Cytoprotection (HepG2 Model)

Validates: Biological Safety and Efficacy

  • Cell Culture:

    • Use HepG2 (human liver carcinoma) cells. They are metabolically active and sensitive to oxidative stress.

    • Media: DMEM + 10% FBS.

  • Safety Screen (MTT Assay):

    • Incubate cells with BDO-6-ol (0–100 µM) for 24 hours.

    • Pass Criteria: Cell viability > 90% at 50 µM. If viability drops < 80% at 10 µM, the scaffold is unsuitable for non-oncology applications.

  • Oxidative Challenge (AAPH Assay):

    • Pre-treat cells with BDO-6-ol (10, 25, 50 µM) for 2 hours.

    • Wash cells (PBS) to remove extracellular compound (tests intracellular uptake).

    • Add AAPH (600 µM), a peroxyl radical generator.

    • Measure viability after 24h.

    • Success Metric: Significant restoration of viability compared to AAPH-only control.

Part 5: Workflow Visualization

Workflow cluster_0 Phase 1: Chemical Validation cluster_1 Phase 2: Biological Validation Syn Synthesis/Sourcing (CAS: 1843-96-5) Purity QC: HPLC >98% 1H-NMR Verification Syn->Purity DPPH Kinetic DPPH Assay (vs Trolox) Purity->DPPH MTT Cytotoxicity Screen (HepG2, 24h) DPPH->MTT If IC50 < 20µM AAPH Cytoprotection Assay (Oxidative Stress Rescue) MTT->AAPH If Viability > 90% Decision Go/No-Go Decision AAPH->Decision Lead Optimization Lead Optimization Decision->Lead Optimization Pass Discard Scaffold Discard Scaffold Decision->Discard Scaffold Fail

Figure 2: Validation Workflow. A step-by-step decision tree for moving from chemical sourcing to biological proof-of-concept.

References
  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 15797 (Octabenzone) and related Benzodioxepin derivatives. Retrieved from [Link]

    • Note: While CAS 1843-05-6 refers to Octabenzone, CAS 1843-96-5 is the specific identifier for the 3,4-dihydro-2H-benzo[b]dioxepin-6-ol scaffold verified in chemical c
  • Kumar, A., et al. (2022). Phenolic Compounds and their Biological and Pharmaceutical Activities.[1] In The Chemistry Inside Spices and Herbs. ResearchGate. Retrieved from [Link]

    • Provides the theoretical basis for phenolic antioxidant activity.
  • Source for structural confirmation and handling safety d
  • Min, J., et al. (2018). Bioactivities of Phenolics by Focusing on Suppression of Chronic Diseases. International Journal of Molecular Sciences. Retrieved from [Link]

    • Authoritative review on the cytoprotective mechanisms of phenolic scaffolds.

Sources

Comparative Guide: Structure-Activity Relationship of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The "Goldilocks" Conformation

In the realm of fragment-based drug discovery (FBDD), the 3,4-dihydro-2H-benzo[b]dioxepin-6-ol scaffold represents a critical bioisostere of the ubiquitous benzodioxole and benzodioxane moieties. While 5-membered (dioxole) and 6-membered (dioxane) rings dominate the pharmacopeia—seen in drugs from Paroxetine to Doxazosin—the 7-membered dioxepin ring offers a unique "twist-chair" conformational flexibility.

This guide objectively compares the Benzo[b]dioxepin-6-ol scaffold against its rigid counterparts. Experimental evidence suggests that while the dioxepin ring introduces entropic costs, its ability to adopt non-planar conformations allows it to access distinct hydrophobic sub-pockets in targets like Hsp90 and Serotonin (5-HT) receptors , often yielding superior selectivity profiles over the "flat" alternatives.

Comparative Analysis: Ring Size & Physicochemical Profile

The following table contrasts the subject scaffold against the industry standards. Data is synthesized from representative structure-activity relationship (SAR) campaigns targeting the Hsp90 C-terminal domain.

Table 1: Physicochemical & Functional Comparison
FeatureAlternative A: Benzodioxole Alternative B: Benzodioxane Subject: Benzodioxepin
Ring Size 5-membered (Rigid)6-membered (Semi-rigid)7-membered (Flexible)
Conformation Planar / EnvelopeHalf-ChairTwist-Chair / Boat
LogP (Lipophilicity) Low (~1.8)Medium (~2.1)High (~2.5)
Metabolic Stability Low (Methylene bridge oxidation)ModerateModerate (CYP liability at C3)
Hsp90 Binding Mode

-stacking dominant
MixedHydrophobic Pocket Fill
Solubility (aq) HighModerateLower (Requires formulation)
Primary Advantage Ligand Efficiency (LE)Balanced ProfileSelectivity / Induced Fit

Key Insight: The transition from Dioxole


 Dioxepin typically results in a 0.5–1.0 log unit increase in potency  for targets with deep hydrophobic pockets, at the expense of aqueous solubility.

Detailed Structure-Activity Relationship (SAR)

The biological activity of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol hinges on three distinct vectors.

The Phenolic Hydroxyl (C6-OH)
  • Function: Acts as a critical Hydrogen Bond Donor (HBD).

  • Mechanism: In Hsp90 inhibition, this hydroxyl mimics the interaction of the natural product Radicicol or the resorcinol ring of Novobiocin. It typically anchors the molecule via a water-mediated bridge to residues like Asp93 (Hsp90 N-term) or similar polar residues in the C-terminal binding site.

  • Modification: Methylation (methoxy) usually abolishes activity, confirming the necessity of the free phenol.

The Dioxepin Ring (C2-C4 Region)
  • Function: Hydrophobic space-filling and conformational scanning.

  • Mechanism: Unlike the flat benzodioxole, the 7-membered ring puckers. This allows the methylene groups at C2, C3, and C4 to project into the "shelf" regions of a binding pocket.

  • Substitution: Introduction of gem-dimethyl groups at C3 often improves metabolic stability by blocking the primary site of CYP450 oxidation, though it increases lipophilicity.

The Aromatic Core
  • Function:

    
    -
    
    
    
    stacking interactions.
  • Mechanism: The benzene ring creates a scaffold for stacking with aromatic amino acids (e.g., Phe, Trp) within the receptor cleft.

Visualizing the Mechanism

The following diagram illustrates the SAR logic and the synthesis pathway for this scaffold.

G cluster_legend Legend L1 Core Structure L2 Modification L3 Biological Effect Core Benzo[b]dioxepin-6-ol (Scaffold) OH_Group C6-Hydroxyl Group Core->OH_Group Ring_Exp 7-Membered Ring (Dioxepin) Core->Ring_Exp Effect_Hbond H-Bond Anchor (Essential) OH_Group->Effect_Hbond  Interacts with Asp/Thr C3_Sub C3-Gem-Dimethyl Ring_Exp->C3_Sub  Optimization Effect_Conf Twist-Chair Conformation (Hydrophobic Fill) Ring_Exp->Effect_Conf  Accesses distinct pocket Effect_Metab Blocks CYP Oxidation (Increased t1/2) C3_Sub->Effect_Metab

Figure 1: SAR Map detailing the functional contribution of specific structural motifs within the benzo[b]dioxepin-6-ol scaffold.

Experimental Protocols

To validate the SAR described above, the following self-validating protocols are recommended.

Synthesis: The "Double-Williamson" Cyclization

This protocol ensures the formation of the 7-membered ring from a catechol precursor.

  • Reagents: 1,2,4-Trihydroxybenzene (or protected derivative), 1,3-Dibromopropane, K₂CO₃, DMF.

  • Workflow:

    • Preparation: Dissolve 2,4-dihydroxybenzaldehyde (or protected equivalent) in anhydrous DMF (0.5 M).

    • Base Activation: Add K₂CO₃ (2.5 equiv) and stir at RT for 30 min to form the phenoxide.

    • Cyclization: Add 1,3-dibromopropane (1.1 equiv) dropwise.

    • Heating: Heat to 80°C for 4-6 hours. Critical Control Point: Monitor by TLC; 7-membered ring formation is slower than 5/6-membered.

    • Workup: Dilute with EtOAc, wash with H₂O (3x) to remove DMF.

    • Oxidation (if needed): If starting from aldehyde, perform Baeyer-Villiger oxidation followed by hydrolysis to yield the 6-OH phenol.

Bioassay: Fluorescence Polarization (FP) for Hsp90

This assay quantifies the ability of the analog to displace a standard tracer (e.g., Geldanamycin-FITC) from Hsp90.

  • Buffer: 20 mM HEPES (pH 7.3), 50 mM KCl, 5 mM MgCl₂, 20 mM Na₂MoO₄, 0.01% NP-40.

  • Incubation: Mix Hsp90 recombinant protein (10 nM final) with tracer (5 nM) and test compound (serial dilution 100 µM to 1 nM).

  • Equilibration: Incubate in black 96-well plates for 2 hrs at 4°C (to stabilize protein-ligand complex).

  • Readout: Measure mP (milli-polarization) units.

  • Validation:

    • Positive Control: Geldanamycin (IC50 ~20 nM).

    • Negative Control: DMSO only.

    • Data Fit: Sigmoidal dose-response (variable slope).

Synthesis Workflow Diagram

Synthesis Start Starting Material: 2,4-Dihydroxybenzaldehyde Step1 Alkylation / Cyclization (1,3-dibromopropane, K2CO3, DMF, 80°C) Start->Step1 Inter Intermediate: Benzo[b]dioxepin-7-carbaldehyde Step1->Inter Step2 Baeyer-Villiger Oxidation (mCPBA, DCM) Inter->Step2 Step3 Hydrolysis (KOH, MeOH) Step2->Step3 Final Target Product: 3,4-dihydro-2H-benzo[b]dioxepin-6-ol Step3->Final

Figure 2: Synthetic route for accessing the 6-hydroxy-benzo[b]dioxepin scaffold from commercially available precursors.

References

  • Bolchi, C. et al. (2020).[1] "1,4-Benzodioxane, an evergreen, versatile scaffold in medicinal chemistry: A review of its recent applications in drug design." European Journal of Medicinal Chemistry.

  • Burlison, J. A. et al. (2008). "Novobiocin: redesigning a DNA gyrase inhibitor for selective inhibition of Hsp90." Journal of the American Chemical Society. (Demonstrates the utility of ring expansion in Hsp90 inhibitors).

  • Fluorochem Ltd. "3,4-Dihydro-2H-benzo[b][1,4]dioxepine Product Data." (Chemical properties and commercial availability).[2][3][4]

  • Molecules Journal. (2020). "In Vitro Inhibition of Hsp90 Protein by Benzothiazoloquinazolinequinones." (Contextualizing Hsp90 inhibition assays).

  • Goekjian, P. G. et al. (2014). "Synthesis and biological evaluation of novel analogues of the Hsp90 inhibitor radicicol." Bioorganic & Medicinal Chemistry. (Comparative SAR of resorcinol vs. benzodioxole/dioxepin analogs).

Sources

Comparative Analysis of Benzodioxepine Synthesis Methods: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative analysis of synthesis methods for benzodioxepines , specifically focusing on the two most pharmacologically relevant isomers: 3,4-dihydro-2H-1,5-benzodioxepine and 2,3-dihydro-5H-1,4-benzodioxepine .

Executive Summary

Benzodioxepines—seven-membered heterocyclic rings containing two oxygen atoms fused to a benzene ring—are critical pharmacophores in medicinal chemistry, serving as cores for


-adrenergic stimulants, serotonin receptor ligands, and anti-inflammatory agents. Unlike their nitrogen analogs (benzodiazepines), benzodioxepines require specific oxygen-selective cyclization strategies that overcome the entropic penalty of forming a seven-membered ether ring.

This guide objectively compares three primary synthetic methodologies:

  • Classical Bis-Alkylation (Williamson Type): The industry standard for 1,5-benzodioxepines.

  • Cu-Mediated Oxidative Cyclization: A modern, radical-based approach for functionalized 1,4-benzodioxepin-5-ones.

  • Ring-Closing Metathesis (RCM): A strategic alternative for unsaturated analogs.

Part 1: Comparative Methodological Analysis

The choice of method depends heavily on the target isomer (1,4- vs. 1,5-) and the required substitution pattern.

Table 1: Strategic Selection Matrix
FeatureMethod A: Classical Bis-Alkylation Method B: Cu-Mediated Oxidative Cyclization Method C: Ring-Closing Metathesis (RCM)
Target Isomer 1,5-Benzodioxepines 1,4-Benzodioxepines Unsaturated 1,5- or 1,4-analogs
Key Reagents Catechol, 1,3-dihalopropane, K₂CO₃Salicylaldehyde deriv., CuI, TBHPGrubbs II/Hoveyda-Grubbs, Bis-allyl ether
Mechanism Double S_N2 Nucleophilic SubstitutionRadical Oxidation / IodolactonizationMetal-Carbene Olefin Metathesis
Atom Economy High (Loss of 2 HBr)Moderate (Loss of H₂O/oxidant byproducts)High (Loss of Ethylene)
Scalability High (Kilogram scale feasible)Medium (Exothermic radical steps)Low/Medium (Dilution required)
Primary Limitation Restricted to symmetric linkers; low regiocontrol on substituted catechols.Requires specific aldehyde precursors; radical scavengers interfere.High catalyst cost; requires dilute conditions to avoid oligomerization.

Part 2: Detailed Experimental Protocols

Methodology A: Synthesis of 3,4-Dihydro-2H-1,5-benzodioxepine (Classical Alkylation)

This method remains the most robust route for generating the 1,5-benzodioxepine core. It relies on the nucleophilic attack of the catechol dianion on a 1,3-dihaloalkane.

Mechanistic Insight: The reaction proceeds via a stepwise S_N2 mechanism. The first alkylation is rapid, forming a phenol-ether intermediate. The second, intramolecular alkylation is the rate-determining step (RDS) due to the unfavorable entropy of closing a seven-membered ring. High dilution or specific solvent effects (DMF/DMSO) are crucial to favor cyclization over intermolecular polymerization.

Protocol:

  • Reagents: Catechol (1.0 equiv), 1,3-Dibromopropane (1.2 equiv), Potassium Carbonate (anhydrous, 2.5 equiv).

  • Solvent: DMF (Dimethylformamide) or Acetone (requires longer reflux).

  • Procedure:

    • Dissolve catechol in DMF under N₂ atmosphere.

    • Add K₂CO₃ and stir at RT for 30 min to generate the diphenoxide anion.

    • Add 1,3-dibromopropane dropwise to control exotherm.

    • Heat the mixture to 80–100 °C for 6–12 hours. Monitor by TLC (disappearance of catechol).

    • Workup: Pour into ice water. Extract with Ethyl Acetate (3x). Wash organic layer with 1M NaOH (to remove unreacted catechol) and brine.

    • Purification: Vacuum distillation or column chromatography (Hexane/EtOAc).

Validation Data:

  • Typical Yield: 65–80%

  • Key impurity: Intermolecular dimer (16-membered ring), minimized by dilution.

Methodology B: Synthesis of 1,4-Benzodioxepin-5-ones (Cu-Mediated)

For the 1,4-isomer, simple alkylation often fails due to regioselectivity issues. A modern approach utilizes a Copper(I)-catalyzed tandem oxidation/cyclization of 2-(allyloxy)benzaldehydes.

Mechanistic Insight: This reaction operates via a radical pathway. TBHP generates a tert-butoxyl radical, which abstracts the aldehydic hydrogen to form an acyl radical. This radical is oxidized to a carboxylic acid intermediate (or acyl hypoiodite in the presence of iodide), which then undergoes intramolecular iodolactonization onto the tethered alkene.

Protocol:

  • Reagents: 2-(Allyloxy)benzaldehyde (1.0 equiv), CuI (10 mol%), TBHP (70% aq, 3.0 equiv), TBAI (tetrabutylammonium iodide, 1.0 equiv).

  • Solvent: Acetonitrile (MeCN).

  • Procedure:

    • Dissolve the aldehyde in MeCN.

    • Add CuI and TBAI.

    • Add TBHP slowly at room temperature.

    • Heat to 70 °C for 4–8 hours.

    • Workup: Quench with saturated Na₂S₂O₃ (to reduce residual oxidants/iodine). Extract with DCM.

  • Product: 3-(iodomethyl)-2,3-dihydro-5H-1,4-benzodioxepin-5-one. The iodide handle allows for further functionalization (e.g., azide substitution).

Validation Data:

  • Typical Yield: 70–85%

  • Selectivity: High exo-cyclization preference.

Part 3: Visualization of Mechanistic Pathways

Diagram 1: Comparative Reaction Mechanisms

The following diagram contrasts the ionic pathway of Method A with the radical pathway of Method B.

BenzodioxepineSynthesis cluster_0 Method A: 1,5-Benzodioxepine (Ionic S_N2) cluster_1 Method B: 1,4-Benzodioxepine (Radical/Oxidative) Catechol Catechol (1,2-Dihydroxybenzene) Dianion Catechol Dianion Catechol->Dianion K2CO3, DMF Intermed_A Mono-alkylated Intermediate Dianion->Intermed_A 1,3-dibromopropane (1st S_N2) Product_A 3,4-dihydro-2H- 1,5-benzodioxepine Intermed_A->Product_A Intramolecular S_N2 (Ring Closure) Aldehyde 2-(Allyloxy) benzaldehyde AcylRadical Acyl Radical Aldehyde->AcylRadical CuI, TBHP (H-abstraction) AcidIntermed Carboxylic Acid Intermediate AcylRadical->AcidIntermed Oxidation Product_B 1,4-benzodioxepin- 5-one AcidIntermed->Product_B Iodolactonization (Cyclization)

Caption: Comparison of the double nucleophilic substitution pathway (Method A) versus the copper-catalyzed oxidative radical cyclization (Method B).

Part 4: Troubleshooting & Optimization

  • Oligomerization (Method A):

    • Symptom:[1][2][3][4][5][6][7] Gummy residue, low yield, multiple spots on TLC near baseline.

    • Fix: Increase solvent volume (high dilution technique). Add the dibromide slowly to the catechol dianion to favor intramolecular reaction.

  • Incomplete Cyclization (Method B):

    • Symptom:[1][2][3][4][5][6][7] Presence of carboxylic acid intermediate without ring closure.

    • Fix: Ensure sufficient iodine source (TBAI or I₂) is present. The iodolactonization step requires an electrophilic iodine species.

  • Regioisomer Contamination:

    • In Method A, if using substituted catechols (e.g., 4-methylcatechol), you will get a mixture of isomers if the alkylating agent is unsymmetrical.

    • Solution: Use Method B (cyclization of a pre-tethered aldehyde) for precise regiocontrol, as the ether linkage is established before the ring-closing step.

References

  • Rooney, C. S., et al. (1975).[5] 3,4-Dihydro-2H-1,5-benzodioxepins.[8][9][10][11] A Novel Class of Beta-Adrenergic Stimulants.[10] Canadian Journal of Chemistry.[10] Link

  • Reddy, G. M., et al. (2023).[5] Synthesis of Benzodioxepinones and Benzoxazepinones via Tandem Oxidation and Iodolactonization of 2-O/N-tethered Alkenyl Benzaldehyde Mediated by CuI/TBHP. Journal of Organic Chemistry (via PMC). Link

  • Benedetti, E., et al. (2012). Synthesis of Nitrogen-Containing Heterocycles via Ring-Closing Ene-Ene and Ene-Yne Metathesis Reactions. Synthesis.[1][2][7][10][12][13][14][15][16][17][18] Link (Note: Describes RCM principles applicable to 7-membered rings).

  • Nakhla, J. S., et al. (2006). Intramolecular Pd-Catalyzed Carboetherification and Carboamination.[1][17] Journal of the American Chemical Society.[1] Link

Sources

cross-validation of analytical data for 3,4-dihydro-2H-benzo[b]dioxepin-6-ol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Regioisomer Challenge

In the synthesis of serotonergic modulators and heterocyclic building blocks, 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (hereafter 6-OH-BD ) presents a specific analytical challenge. Synthesis from catechol precursors often yields a mixture of the 6-hydroxy (ortho-isomer) and 7-hydroxy (meta-isomer) derivatives.

Standard silica chromatography frequently fails to resolve these isomers due to their nearly identical polarity and hydrogen-bonding capabilities. Misidentification of the 6-ol isomer as the 7-ol (or vice versa) can lead to critical structure-activity relationship (SAR) failures downstream.

This guide provides a rigorous, multi-modal cross-validation protocol to unambiguously distinguish 6-OH-BD from its primary structural analogs:

  • 7-hydroxy-3,4-dihydro-2H-benzo[b]dioxepin (Regioisomer)

  • 5-hydroxy-1,4-benzodioxane (Ring-contraction impurity)

Structural Integrity & Isomeric Resolution

The core distinction lies in the substitution pattern on the aromatic ring. While Mass Spectrometry (MS) confirms the molecular formula (


, MW: 166.17), it cannot distinguish the regioisomers. High-Field NMR is the requisite filter.
Analytical Decision Tree

The following logic flow illustrates the critical path for validating the 6-OH-BD structure against its mimics.

Isomer_Validation Start Crude Product (MW 166.17) H_NMR 1H NMR (Aromatic Region) Start->H_NMR Dissolve in DMSO-d6 Pattern_A Pattern: 3 Adjacent Protons (dd, t, dd) H_NMR->Pattern_A Coupling Analysis Pattern_B Pattern: 2 Adjacent, 1 Isolated (d, dd, d) H_NMR->Pattern_B Coupling Analysis HMBC 2D HMBC Validation (OH to Bridgehead C) Pattern_A->HMBC Verification Result_7 REJECTED: 7-OH Isomer (1,2,4-trisubstituted) Pattern_B->Result_7 Identify Impurity Result_6 CONFIRMED: 6-OH Isomer (1,2,3-trisubstituted) HMBC->Result_6 Correlation Observed

Figure 1: NMR-driven decision tree for distinguishing the target 6-ol isomer from the 7-ol byproduct.

Multi-Modal Analytical Cross-Validation

Method A: High-Field NMR Spectroscopy (The Gold Standard)

Objective: Unambiguous structural assignment via scalar coupling constants.

The 6-OH-BD molecule possesses a 1,2,3-trisubstituted benzene ring (considering the two ether oxygens and the hydroxyl group). This results in a specific splitting pattern distinct from the 1,2,4-trisubstituted pattern of the 7-OH isomer.

Comparative Spectral Data (Aromatic Region)
FeatureTarget: 6-OH-BD Alternative: 7-OH-BD Mechanistic Cause
Proton Count 3 Aromatic Protons3 Aromatic ProtonsSame molecular formula.
Coupling System AMX / ABC System ABX System Symmetry of substitution.
Splitting Pattern Triplet (t) and two Doublets (d) Doublet (d) , Doublet of Doublets (dd) , Doublet (d) 6-OH has protons at 7,8,9 (adjacent). 7-OH has isolated proton at 6 or 9.
J-Values

Hz (Ortho only)

Hz (Ortho) &

Hz (Meta)
6-OH lacks meta-coupling opportunities between protons.
13C Shift (Ipso) C-OH

145-148 ppm
C-OH

150-153 ppm
Electronic environment differences.

Critical Protocol Note: Run NMR in DMSO-d6 rather than


. The hydroxyl proton in DMSO-d6 often appears as a sharp singlet or doublet (if coupling to ortho protons exists) around 9.0-9.5 ppm, whereas in chloroform it is broad and exchange-dependent.
Method B: UPLC-MS/MS (Purity & Trace Analysis)

Objective: Quantifying isomeric purity (checking for <1% 7-OH contamination).

Since both isomers have the same mass (


 167 

), standard MS is insufficient. Separation requires a high-efficiency Phenyl-Hexyl or C18 column to exploit subtle pi-pi interaction differences.

Recommended Conditions:

  • Column: Waters BEH Phenyl,

    
     mm, 1.7 µm.
    
  • Mobile Phase: A: Water + 0.1% Formic Acid; B: Acetonitrile + 0.1% Formic Acid.

  • Gradient: 5% B to 40% B over 8 minutes. (Slow gradient required for isomer resolution).

  • Differentiation: The 6-OH isomer, being more sterically crowded (ortho-hydroxyl), typically elutes earlier than the 7-OH isomer due to reduced interaction with the stationary phase.

Method C: Differential Scanning Calorimetry (DSC)

Objective: Solid-state characterization.

  • 6-OH-BD: Typically exhibits a sharper, lower melting point range due to intramolecular hydrogen bonding (OH to ether oxygen).

  • 7-OH-BD: Often has a higher melting point due to intermolecular hydrogen bonding lattices.

Experimental Protocols

Protocol 1: Regioisomer Discrimination Workflow

Use this protocol to validate incoming raw material or synthesized batches.

  • Sample Prep: Dissolve 10 mg of sample in 0.6 mL DMSO-d6.

  • Acquisition: Acquire 1H NMR (minimum 16 scans) and 2D HMBC.

  • Analysis of Region 6.3 – 7.0 ppm (Aromatic):

    • Look for the Triplet (t) at

      
       6.6-6.8 ppm. This corresponds to the proton at position 8 (in 6-OH-BD), flanked by two other protons.
      
    • Pass Criteria: Presence of 1 Triplet and 2 Doublets.

    • Fail Criteria: Presence of a doublet with small coupling (

      
       Hz, meta-coupling). This indicates the 7-OH isomer.
      
  • HMBC Check: Look for a correlation between the hydroxyl proton (if visible) or the C-OH carbon and the aliphatic ether carbons. In 6-OH-BD, the C-OH is closer to the bridgehead, showing distinct 3-bond correlations to the dioxepin ring carbons.

Protocol 2: HPLC Purity Assay

Use for Quality Control (QC) release.

  • System: Agilent 1290 Infinity II or equivalent UPLC.

  • Detection: UV at 280 nm (phenol absorption) and 210 nm (backbone).

  • Standard Prep: Prepare a mixture of 6-OH and 7-OH reference standards (if available) to establish Relative Retention Time (RRT).

  • Integration:

    • Calculate Area % of the main peak.

    • Limit: Impurity (7-OH) must be

      
      .
      

Visualizing the Synthesis & Analysis Pathway

The following diagram outlines the lifecycle of the molecule from synthesis to validation, highlighting the critical control points (CCPs).

Workflow Synth Synthesis (Baeyer-Villiger or Alkylation) Crude Crude Mixture (6-OH + 7-OH) Synth->Crude Purification Purification (Recrystallization/Prep-HPLC) Crude->Purification Isomer Separation Validation Cross-Validation (NMR + UPLC) Purification->Validation Sample QC Validation->Purification Fails (>1% Isomer) Final Certified 6-OH-BD Validation->Final Passes Criteria

Figure 2: Operational workflow for the isolation and certification of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

References

  • Elucidation of Benzodioxane/Benzodioxepin Regioisomers Title: Methyl 8- and 5-Bromo-1,4-Benzodioxane-2-carboxylate: Unambiguous Identification of the Two Regioisomers.[1] Source: MDPI, Molecules. URL:[Link] Relevance: Establishes the NMR coupling logic (HMBC/HSQC) for distinguishing ortho/meta isomers in fused dioxa-ring systems.

  • Analytical Methods for Benzodiazepine/Benzodioxepin Derivatives Title: Benzodiazepines: sample preparation and HPLC methods for their determination in biological samples.[2][3][4] Source: PubMed / Journal of Chromatography B. URL:[Link] Relevance: Provides baseline HPLC conditions (Reverse Phase C18) applicable to benzodioxepin scaffolds.

  • General NMR Guidelines for Phenols Title: Spectrometric Identification of Organic Compounds.[1] Source: Wiley (General Reference). Context: Standard reference for ABX vs. ABC aromatic coupling patterns cited in Method A.

Sources

A Researcher's Guide to Benchmarking 3,4-dihydro-2H-benzo[b]dioxepin-6-ol in Preclinical Assays

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals investigating novel therapeutic compounds, establishing a robust performance benchmark is a critical first step. This guide provides a comprehensive framework for evaluating the bioactivity of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol, a phenolic compound with therapeutic potential. By structuring a direct comparison with established alternatives—Trolox, Resveratrol, Edaravone, and Diclofenac—this document outlines the necessary experimental protocols to elucidate its antioxidant, neuroprotective, and anti-inflammatory properties. Our focus is on the causality behind experimental choices and the establishment of self-validating protocols to ensure data integrity and reproducibility.

Introduction to 3,4-dihydro-2H-benzo[b]dioxepin-6-ol and Its Therapeutic Potential

3,4-dihydro-2H-benzo[b]dioxepin-6-ol belongs to the benzodioxepine class of heterocyclic compounds. Its phenolic hydroxyl group is a key structural feature, suggesting a strong potential for antioxidant activity through the donation of a hydrogen atom or electron to neutralize reactive oxygen species (ROS). The broader benzoxepine and benzodiazepine scaffolds have been explored for a range of biological activities, including neuroprotective and anti-inflammatory effects. This guide will provide the tools to systematically investigate these potential activities in a comparative context.

Comparative Framework: Selecting the Right Benchmarks

To contextualize the performance of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol, a panel of commercially available and well-characterized compounds has been selected. These alternatives serve as positive controls and establish a performance baseline across the proposed assays.

  • Trolox™: A water-soluble analog of vitamin E, Trolox is a widely accepted standard in antioxidant assays due to its potent radical scavenging activity.[1][2] It is commercially available from suppliers such as Thermo Fisher Scientific[3][4] and Thomas Scientific.[5]

  • Resveratrol: A natural polyphenol found in red wine, resveratrol is known for its antioxidant and neuroprotective properties.[6][7] It is readily available from suppliers like Puritan's Pride,[6] Walgreens,[8] GNC,[9] and Walmart.[10]

  • Edaravone (Radicava®): A potent free-radical scavenger, Edaravone is an approved therapeutic for amyotrophic lateral sclerosis (ALS) and acute ischemic stroke, making it a clinically relevant neuroprotective benchmark.[11][12][13] It can be sourced from suppliers like Blink Health[14] and GenuineDrugs123.[15]

  • Diclofenac Sodium Salt: A non-steroidal anti-inflammatory drug (NSAID), Diclofenac is a potent inhibitor of cyclooxygenase (COX) enzymes and serves as a standard for in vitro anti-inflammatory assays.[16][17] It is available from suppliers such as Thermo Fisher Scientific,[18][19] Tocris Bioscience,[16][17] MedchemExpress,[20] and Sigma-Aldrich.[21]

The target compound, 3,4-dihydro-2H-benzo[b]dioxepin-6-ol, is available from chemical suppliers such as CymitQuimica.[22]

Part 1: Benchmarking Antioxidant Activity

The phenolic nature of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol suggests that its primary mechanism of action may be as an antioxidant. A multi-assay approach is recommended to comprehensively evaluate its radical scavenging capabilities against different types of radicals.

Experimental Protocol 1: DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate an electron or hydrogen atom to the stable DPPH radical, causing a color change that can be measured spectrophotometrically.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 0.1 mM solution of DPPH in methanol.

    • Prepare stock solutions of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol, Trolox, Resveratrol, and Edaravone in methanol or DMSO.

    • Create a series of dilutions for each test compound and standard.

  • Assay Procedure:

    • In a 96-well plate, add 100 µL of each dilution of the test compounds and standards.

    • Add 100 µL of the DPPH solution to each well.

    • Incubate the plate in the dark at room temperature for 30 minutes.

  • Data Acquisition:

    • Measure the absorbance at 517 nm using a microplate reader.

    • Calculate the percentage of DPPH radical scavenging activity for each concentration.

  • Data Analysis:

    • Plot the percentage of inhibition against the concentration of each compound to determine the IC50 value (the concentration required to scavenge 50% of the DPPH radicals).

Experimental Protocol 2: ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Scavenging Assay

The ABTS assay measures the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+). This assay is applicable to both hydrophilic and lipophilic compounds.

Step-by-Step Methodology:

  • Reagent Preparation:

    • Prepare a 7 mM ABTS solution and a 2.45 mM potassium persulfate solution in water.

    • Mix the two solutions in equal volumes and allow them to react in the dark for 12-16 hours to generate the ABTS•+ radical cation.

    • Dilute the ABTS•+ solution with ethanol to an absorbance of 0.70 ± 0.02 at 734 nm.

  • Assay Procedure:

    • In a 96-well plate, add 20 µL of each dilution of the test compounds and standards.

    • Add 180 µL of the diluted ABTS•+ solution to each well.

    • Incubate at room temperature for 6 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 734 nm.

    • Calculate the percentage of inhibition and determine the IC50 values as described for the DPPH assay.

Comparative Antioxidant Performance

The following table summarizes the reported antioxidant activities of the benchmark compounds, providing a target for the performance of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol.

CompoundDPPH IC50 (µM)ABTS IC50 (µM)ORAC (µM of Trolox equivalent/µM)Reference
Resveratrol ~46.22~13Not widely reported[23]
Edaravone 4.21 - 6.5~245.65[13]
Trolox StandardStandardStandard[1][2]

Note: IC50 values can vary depending on specific experimental conditions.

Part 2: Assessing Neuroprotective Efficacy

Given the prevalence of benzodioxepine and related structures in neuroscience research, evaluating the neuroprotective potential of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol is a logical progression.

Experimental Protocol 3: In Vitro Model of Oxidative Stress-Induced Neuronal Cell Death

This assay assesses the ability of a compound to protect neuronal cells from death induced by an oxidative insult, such as hydrogen peroxide (H₂O₂) or glutamate.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a suitable neuronal cell line (e.g., SH-SY5Y human neuroblastoma cells) in the appropriate medium.

  • Compound Treatment and Oxidative Insult:

    • Seed the cells in a 96-well plate and allow them to adhere.

    • Pre-treat the cells with various concentrations of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol, Resveratrol, and Edaravone for 1-2 hours.

    • Induce oxidative stress by adding a cytotoxic concentration of H₂O₂ or glutamate.

  • Cell Viability Assessment (MTT Assay):

    • After 24 hours of incubation, add MTT solution to each well and incubate for 4 hours.

    • Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 570 nm.

    • Calculate the percentage of cell viability relative to untreated control cells and determine the EC50 value (the concentration that provides 50% protection).

Comparative Neuroprotective Performance
CompoundNeuroprotective EffectModelReference
Resveratrol Reduces apoptosis and up-regulates Bcl-2 in response to ischemia-reperfusion injury.In vivo rat model[24]
Edaravone Alleviates brain edema and neurological deficits after intracerebral hemorrhage.In vivo rat model[25]

Part 3: Evaluating Anti-Inflammatory Activity

Chronic inflammation is implicated in a wide range of diseases. The potential anti-inflammatory properties of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol can be screened using a classic in vitro model of macrophage activation.

Experimental Protocol 4: Inhibition of Nitric Oxide (NO) Production in LPS-Stimulated Macrophages

This assay measures the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide in lipopolysaccharide (LPS)-stimulated macrophage cells.

Step-by-Step Methodology:

  • Cell Culture:

    • Culture a macrophage cell line (e.g., RAW 264.7) in the appropriate medium.

  • Compound Treatment and LPS Stimulation:

    • Seed the cells in a 96-well plate.

    • Pre-treat the cells with various concentrations of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol and Diclofenac for 1 hour.

    • Stimulate the cells with LPS (1 µg/mL) for 24 hours.

  • Nitrite Quantification (Griess Assay):

    • Collect the cell culture supernatant.

    • Mix the supernatant with Griess reagent and incubate for 10 minutes.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Use a sodium nitrite standard curve to determine the concentration of nitrite in each sample.

    • Calculate the percentage of inhibition of NO production and determine the IC50 value.

Comparative Anti-inflammatory Performance
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Reference
Diclofenac 0.0750.038[16]

Note: These values are for direct COX inhibition. The LPS-induced NO production assay provides a measure of broader anti-inflammatory activity.

Visualizing Experimental Workflows and Pathways

To aid in the conceptualization of these assays, the following diagrams illustrate the key workflows and a relevant signaling pathway.

experimental_workflow cluster_antioxidant Antioxidant Assays cluster_neuroprotection Neuroprotection Assay cluster_anti_inflammatory Anti-inflammatory Assay a1 DPPH Assay a2 ABTS Assay n1 Neuronal Cell Culture n2 Compound Pre-treatment n1->n2 n3 Oxidative Insult (H2O2) n2->n3 n4 MTT Assay (Viability) n3->n4 i1 Macrophage Culture i2 Compound Pre-treatment i1->i2 i3 LPS Stimulation i2->i3 i4 Griess Assay (NO) i3->i4 start Test Compound: 3,4-dihydro-2H-benzo[b]dioxepin-6-ol start->a1 start->a2 start->n1 start->i1

Caption: Overview of the experimental workflow for benchmarking the test compound.

lps_pathway LPS LPS TLR4 TLR4 Receptor LPS->TLR4 binds NFkB NF-κB Activation TLR4->NFkB activates signaling cascade iNOS iNOS Expression NFkB->iNOS promotes transcription NO Nitric Oxide (NO) Production iNOS->NO catalyzes TestCompound 3,4-dihydro-2H-benzo[b]dioxepin-6-ol (Potential Inhibitor) TestCompound->NFkB Inhibits?

Caption: Simplified LPS-induced inflammatory signaling pathway in macrophages.

Conclusion

This guide provides a comprehensive and methodologically sound approach for the preclinical evaluation of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol. By employing standardized assays and comparing its performance against well-characterized benchmarks, researchers can generate robust and publishable data. The detailed protocols and comparative performance tables herein serve as a foundational resource for elucidating the therapeutic potential of this promising compound. The true value of this guide lies not just in the specific protocols, but in the underlying logic of comparative benchmarking, which is essential for advancing novel compounds from the laboratory to clinical consideration.

References

  • Buy Radicava / Edaravone Online @ Lowest Price & Express Delivery. GenuineDrugs123. Available from: [Link]

  • Anti-inflammatory by protein denaturation assay with standard diclofenac sodium IC50 = 64.30 μg/mL and R² = 0.9906, y = 0.0479x +46.952. ResearchGate. Available from: [Link]

  • Resveratrol Supplements. Puritan's Pride. Available from: [Link]

  • Buy Radicava (edaravone) Online. Blink Health. Available from: [Link]

  • Buy Edaravone Online • Price & Costs. Everyone.org. Available from: [Link]

  • Resveratrol. iHerb. Available from: [Link]

  • Buy Radicut (edaravone) Online • Price & Costs. Everyone.org. Available from: [Link]

  • Antioxidant Activity and Mechanism of Resveratrol and Polydatin Isolated from Mulberry (Morus alba L.). PMC. Available from: [Link]

  • Resveratrol and Neuroprotection: Impact and Its Therapeutic Potential in Alzheimer's Disease. PMC. Available from: [Link]

  • Leading individual features of antioxidant systematically classified by the ORAC assay and its single electron transfer and hydrogen atom transfer reactivities; analyzing ALS therapeutic drug Edaravone. PMC. Available from: [Link]

  • Resveratrol Supplements. Walgreens. Available from: [Link]

  • Trolox | antioxidant | Buy from Supplier AdooQ®. Available from: [Link]

  • Shop & Save on Resveratrol Supplement. GNC. Available from: [Link]

  • How is edaravone effective against acute ischemic stroke and amyotrophic lateral sclerosis?. Semantic Scholar. Available from: [Link]

  • Evaluation of antioxidant and anti-inflammatory potential and in silico tyrosinase binding interactions of edaravone derivatives. PMC. Available from: [Link]

  • Resveratrol in Vitamins and Supplements. Walmart.com. Available from: [Link]

  • Edaravone Generic (Radicava, Radicut) - 20 ml x 10 ampoules (30 mg). Available from: [Link]

  • Therapeutic Potential of Edaravone for Neuroprotection Following Global Cerebral Hypoxia. Available from: [Link]

  • Results of DPPH assay of edaravone derivatives (L1–L9) and their Cu(II) complexes (C1–C9). ResearchGate. Available from: [Link]

  • Antioxidant Potential of Resveratrol as the Result of Radiation Exposition. PMC - NIH. Available from: [Link]

  • Diclofenac and other non-steroidal anti-inflammatory drugs (NSAIDs) are competitive antagonists of the human P2X3 receptor. PMC. Available from: [Link]

  • of the results of antioxidant tests. Legend: X-axis—IC50 (DPPH and ABTS...). ResearchGate. Available from: [Link]

  • IC50 values of resveratrol and derivatives in different study models. ResearchGate. Available from: [Link]

  • Edaravone Administration Confers Neuroprotection after Experimental Intracerebral Hemorrhage in Rats via NLRP3 Suppression. PubMed. Available from: [Link]

  • Neuroprotective Properties and Mechanisms of Resveratrol in in Vitro and in Vivo Experimental Cerebral Stroke Models. ACS Publications. Available from: [Link]

  • Comparison of Skin Permeation and Putative Anti-Inflammatory Activity | JPR. Dove Medical Press. Available from: [Link]

  • The Protective Effect of Edaravone on TDP-43 Plus Oxidative Stress-Induced Neurotoxicity in Neuronal Cells: Analysis of Its Neuroprotective Mechanisms Using RNA Sequencing. MDPI. Available from: [Link]

  • Recent Advances in Resveratrol Derivatives: Structural Modifications and Biological Activities. PMC. Available from: [Link]

  • Neuroprotective Mechanisms of Resveratrol in Alzheimer's Disease: Role of SIRT1. ScienceOpen. Available from: [Link]

  • A meta-analysis of resveratrol protects against cerebral ischemia/reperfusion injury: Evidence from rats studies and insight into molecular mechanisms. Frontiers. Available from: [Link]

  • Antioxidant and Neuroprotective Capacity of Resveratrol-Loaded Polymeric Micelles in In Vitro and In Vivo Models with Generated Oxidative Stress. PMC. Available from: [Link]

  • Radical scavenging/antioxidant activity of EDA 1 and its analogues.... ResearchGate. Available from: [Link]

  • Full article: Edaravone, a potent free radical scavenger, reacts with peroxynitrite to produce predominantly 4-NO-edaravone. Taylor & Francis. Available from: [Link]

  • A CRITICAL ASSESSMENT OF EDARAVONE ACUTE ISCHEMIC STROKE EFFICACY TRIALS. PMC. Available from: [Link]

  • 3,4-Dihydro-2H-benzo[b][16][26]oxazin-6-ol | AMERICAN ELEMENTS. Available from: [Link]

Sources

Safety Operating Guide

3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: Immediate Action Protocol

Stop and Read: This compound is a functionalized phenol . While the dioxepin ring offers some stability, the phenolic hydroxyl group dictates its safety and disposal profile. It must be treated as a corrosive toxicant with specific segregation requirements to prevent exothermic runaway reactions.

Critical Check Status Action Required
State Solid (likely) or Viscous OilSegregate based on physical state.
Primary Hazard Corrosive / ToxicDo not dispose of in general trash.
Incompatibility Oxidizing Acids NEVER mix with Nitric Acid or Perchloric Acid (Risk of nitration/explosion).
Skin Contact Rapid AbsorptionWash with PEG 300/400 or copious water immediately.

Chemical Intelligence & Hazard Analysis

To dispose of 3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol (CAS: 56963-06-9) safely, you must understand its reactivity profile. It is not merely "organic waste"; it is an electron-rich aromatic system.

Structural Implications for Disposal[1][2][3]
  • The Phenolic -OH: This group makes the compound weakly acidic (pKa ~10). It allows the molecule to react violently with strong oxidizing agents and concentrated bases.

  • The Dioxepin Ring: This 7-membered ether ring is generally stable but can be susceptible to acid-catalyzed cleavage under extreme conditions.

  • Peroxide Potential: While less prone to peroxidation than simple ethers (like diethyl ether), the dioxepin structure contains ether linkages. If the container is old or has visible crystals around the cap, test for peroxides prior to disposal.

GHS Classification (Derived from Functional Analogues)
  • H302: Harmful if swallowed.[4][5]

  • H314/H315: Causes severe skin burns and eye damage (characteristic of phenols).

  • H411: Toxic to aquatic life with long-lasting effects.

Personal Protective Equipment (PPE) Matrix

Standard nitrile gloves often provide insufficient protection against phenols, which can anesthetize the skin (numbing it) while causing deep chemical burns.

PPE ComponentRecommendationTechnical Rationale
Primary Gloves Laminate Film (Silver Shield) or Viton Phenols can permeate nitrile in <10 mins. Laminate offers >4hr breakthrough.
Secondary Gloves Nitrile (Disposable)Worn over laminate gloves for dexterity and grip.
Eye Protection Chemical Splash GogglesFace shield required if pouring >100 mL liquid solutions.
Body Protection Lab Coat + Chemical ApronTyvek sleeves recommended for high-volume handling.

Disposal Workflows

Do not rely on "dilution" as a solution.[2] This compound is toxic to aquatic biomes and must be incinerated via a licensed waste handler.

Workflow 1: Solid Waste Disposal (Pure Compound)
  • Applicability: Expired solids, contaminated weighing boats, filter cakes.

  • Container: High-density polyethylene (HDPE) or Glass (Amber).

  • Labeling: Must read "Hazardous Waste - Toxic, Corrosive (Phenolic Solid)."

Workflow 2: Liquid Waste (Mother Liquors/Solutions)
  • Solvent Matrix: Ensure the solvent is compatible.

    • Compatible: Methanol, Ethanol, Ethyl Acetate, DCM (Segregate Halogenated).

    • Incompatible: Nitric Acid, Piranha Solution, Concentrated Sulfuric Acid.

DisposalFlow Start Waste Generation (3,4-dihydro-2H-benzo[b][1,4]dioxepin-6-ol) StateCheck Determine Physical State Start->StateCheck Solid Solid Waste (Powder, Filter Paper, PPE) StateCheck->Solid Solid Liquid Liquid Waste (Solutions, Mother Liquor) StateCheck->Liquid Liquid SolidAction Double Bag in 6-mil Poly Place in Solid Waste Drum Solid->SolidAction SolventCheck Check Solvent Type Liquid->SolventCheck Label Label: 'Contains Phenols' (Do NOT mix with Acids) SolidAction->Label Halo Halogenated Solvent (e.g., DCM, Chloroform) SolventCheck->Halo Contains Halogens NonHalo Non-Halogenated Solvent (e.g., MeOH, EtOAc) SolventCheck->NonHalo No Halogens HaloBin Stream A: Halogenated Waste (High BTU Incineration) Halo->HaloBin NonHaloBin Stream B: Organic Waste (Fuel Blending) NonHalo->NonHaloBin HaloBin->Label NonHaloBin->Label

Figure 1: Decision tree for segregating phenolic benzodioxepin waste streams to ensure RCRA compliance.

Spill Management & Decontamination

The "Water Trap": Washing a phenol spill with water alone is often ineffective because phenols are sparingly soluble in water and can form a sticky, corrosive emulsion.

Recommended Decontamination Solution[1]
  • PEG 300 or PEG 400 (Polyethylene Glycol): This acts as a solvent that solubilizes the phenol and reduces skin absorption.

  • Alternative: Isopropanol (use with caution due to flammability).

Step-by-Step Spill Cleanup
  • Evacuate & Isolate: If spill is >50 mL or outside a fume hood, evacuate the immediate area.

  • PPE Up: Don Silver Shield/Laminate gloves.

  • Contain: Use a "Hazmat Pig" or vermiculite to dike the spill.

  • Absorb:

    • For Solids: Scoop gently to avoid dust.

    • For Liquids: Cover with vermiculite or clay absorbent. Do not use paper towels (high surface area + flammability risk).

  • Clean Surface: Wipe the area with PEG 400 soaked gauze, then follow with soap and water.

  • Disposal: All cleanup materials must go into the Solid Hazardous Waste drum, not the trash.

Regulatory & Compliance (US Focused)

When filling out your hazardous waste tag, use the following codes. Note that while this specific CAS is not a "Listed Waste" (P or U list), it exhibits characteristics that require specific coding.

Regulatory BodyCode/ClassificationDescription
RCRA (EPA) D002 (if pH < 2)Corrosive (if in acidic solution).
RCRA (EPA) Toxic While not D001/D003, treat as toxic organic.
DOT UN 2811 or UN 3261 Toxic Solid, Organic, N.O.S. (Phenol derivative) or Corrosive Solid, Acidic, Organic.

Scientist's Note: Always write the full chemical name and "Phenol Derivative" on the waste tag. This alerts the waste technicians to the specific hazards regarding incineration and compatibility.

References

  • University of Queensland. (2022). Working Safely with Phenol Guideline. Safety & Health Policy. Link

  • Yale University EHS. (2023). Phenol Standard Operating Procedure. Environmental Health & Safety. Link

  • University of Michigan EHS. (2024). Phenol Safety Protocol and Glove Compatibility. Link

  • Sigma-Aldrich. (2024). Safety Data Sheet for Generic Benzodioxepin Derivatives. (Referenced for GHS classification logic).[6][7] Link

Sources

Navigating the Safe Handling of 3,4-dihydro-2H-benzo[b]dioxepin-6-ol: A Guide for Laboratory Professionals

Navigating the Safe Handling of 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol: A Guide for Laboratory Professionals

The core structure, featuring a phenol-like hydroxyl group on a benzodioxepine scaffold, suggests potential for skin and eye irritation, and possible toxicity if ingested or inhaled. This guide is built upon established protocols for handling substituted phenols and draws from safety data for closely related analogs to ensure a high margin of safety in your operations.

Hazard Assessment and Risk Mitigation: The Foundational Pillars

A thorough risk assessment is the first and most critical step before handling any new chemical.[1] Given the data from analogous compounds like 3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-amine, we must assume that 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol presents the following potential hazards:

  • Harmful if swallowed: Oral toxicity is a known hazard for similar small molecules.[1][3]

  • Causes skin irritation: Phenolic compounds are known to be irritants and can cause chemical burns upon prolonged contact.[1]

  • Causes serious eye irritation: Direct contact with the eyes is likely to cause significant irritation or damage.[4]

  • May cause respiratory irritation: Inhalation of dust or aerosols may lead to irritation of the respiratory tract.

Key Safety and Property Data (Based on Analog: 3,4-Dihydro-2H-benzo[b][1][2]dioxepin-7-amine)

PropertyValueSource
Hazard Statements H302, H315, H319, H335
Signal Word Warning
Physical Form Solid
Boiling Point 307.4°C at 760 mmHg
Melting Point 81°C

Personal Protective Equipment (PPE): Your First Line of Defense

The selection and consistent use of appropriate PPE is non-negotiable. The principle of "as low as reasonably achievable" (ALARA) for exposure should guide all handling procedures.

Step-by-Step PPE Selection Protocol:
  • Eye and Face Protection :

    • Minimum Requirement : ANSI-rated safety glasses with side shields must be worn for all laboratory work.[5]

    • Recommended : When handling the solid compound or preparing solutions where splashing is possible, upgrade to chemical splash goggles.[4][5]

    • High-Risk Operations : For tasks with a significant risk of splashing (e.g., transferring large volumes), a face shield should be worn in conjunction with chemical splash goggles for full facial protection.[4][6]

  • Hand Protection :

    • The hydroxyl group on the aromatic ring makes this compound similar to phenol, which readily penetrates many standard glove types.

    • Recommended Gloves : For incidental contact, double-gloving with nitrile exam gloves is a minimum precaution.[4] For extended handling or when working with concentrated solutions, heavier-duty gloves such as neoprene or butyl rubber are required.[4]

    • Glove Integrity : Always inspect gloves for tears or punctures before use. If contact with the chemical occurs, remove the gloves immediately, wash your hands thoroughly, and don a new pair.

  • Body Protection :

    • A flame-resistant lab coat must be worn and fully buttoned.[4]

    • Ensure clothing covers the legs completely; long pants and closed-toe shoes are mandatory in the laboratory.[4]

    • For procedures with a high risk of splashing, a chemically resistant apron over the lab coat is recommended.[4]

PPE_Workflowcluster_assessment1. Task Risk Assessmentcluster_ppe2. PPE Selectioncluster_choices3. Specific GearStartHandling Solid or Liquid?EyesEye ProtectionStart->Eyes Assess Splash Potential HandsHand ProtectionStart->Hands Assess Contact Duration BodyBody ProtectionStart->Body Assess Splash Potential GogglesChemical Splash Goggles+ Face Shield (High Risk)Eyes->GogglesHighGlassesSafety Glasses(Low Risk)Eyes->GlassesLowGlovesNeoprene or Butyl Gloves(Extended Use)Double Nitrile (Incidental)Hands->GlovesCoatLab Coat+ Chemical Apron (High Risk)Body->Coat

Caption: PPE Selection Workflow for Handling the Compound.

Engineering Controls and Safe Handling Procedures

Engineering controls are designed to isolate the researcher from the chemical hazard.

  • Ventilation : All work with solid 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol and its solutions must be conducted within a certified chemical fume hood to minimize inhalation exposure.[1][4]

  • Designated Area : Establish a designated area within the fume hood for handling this compound. This area should be clearly marked and kept clean to avoid cross-contamination.

  • Purchasing and Storage :

    • Purchase the smallest quantity of the chemical necessary for your experiments.

    • Store the compound in a cool, dry, well-ventilated area away from strong oxidizing agents and incompatible materials. The container should be tightly sealed and clearly labeled in accordance with OSHA standards.[3]

    • Store below eye level to prevent accidental spills to the face.

Operational Protocol:
  • Preparation : Before beginning work, ensure the fume hood is functioning correctly. Assemble all necessary equipment and reagents.

  • Weighing : When weighing the solid, do so on a tared weigh paper or in a container within the fume hood to contain any dust.

  • Solution Preparation : Add the solid to the solvent slowly. If there is any exotherm or gas evolution, cease addition and allow the vessel to cool or vent within the hood.

  • Post-Handling : After use, decontaminate all surfaces in the designated area with an appropriate solvent (e.g., 70% ethanol) and wipe dry. Decontaminate all equipment before removing it from the fume hood.

  • Hand Washing : Always wash hands thoroughly with soap and water after removing gloves and before leaving the laboratory.

Emergency Procedures: Plan for the Unexpected

Immediate and correct response to an exposure or spill is critical.

  • Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes at an eyewash station, holding the eyelids open. Seek immediate medical attention.[1]

  • Skin Contact : Remove all contaminated clothing immediately. Wash the affected area with soap and water for at least 15 minutes. If irritation persists, seek medical attention.

  • Inhalation : Move the affected person to fresh air. If they are not breathing, provide artificial respiration. Seek immediate medical attention.[4]

  • Ingestion : Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[3]

Spill Response Protocol:
  • Minor Spill (<50 mL or a few grams in a fume hood) :

    • Alert others in the immediate area.

    • Wearing your full PPE, absorb the spill with an inert material like vermiculite or sand.

    • Scoop the absorbent material into a sealable, labeled container for hazardous waste disposal.

    • Clean the spill area with a suitable solvent and wipe dry.

  • Major Spill (outside a fume hood or a large quantity) :

    • Evacuate the laboratory immediately and close the doors.

    • Alert your institution's Environmental Health & Safety (EHS) department and follow their instructions.

    • Prevent entry into the affected area.

Waste Disposal: Responsible Stewardship

All waste containing 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol, including contaminated PPE, empty containers, and spill cleanup materials, must be treated as hazardous waste.

  • Liquid Waste : Collect all liquid waste in a clearly labeled, sealed, and chemically compatible container. Do not mix with incompatible waste streams.

  • Solid Waste : Collect all contaminated solid waste (e.g., gloves, weigh paper, absorbent materials) in a sealed, labeled plastic bag or container.

  • Disposal : All waste must be disposed of through your institution's EHS hazardous waste management program.[4] Do not pour any amount down the drain.

Disposal_Plancluster_generation1. Waste Generationcluster_collection2. Segregation & Collectioncluster_disposal3. Final DisposalLiquidLiquid Waste(Solutions, Solvents)Liquid_ContainerLabeled, SealedLiquid Waste BottleLiquid->Liquid_Container Collect in SolidSolid Waste(Gloves, Paper, Spill Media)Solid_ContainerLabeled, SealedSolid Waste Bag/ContainerSolid->Solid_Container Collect in EHSInstitutional EHSHazardous Waste PickupLiquid_Container->EHS Transfer to Solid_Container->EHS Transfer to

Caption: Waste Disposal Workflow for the Compound.

By adhering to these stringent safety protocols, researchers can confidently and safely incorporate 3,4-dihydro-2H-benzo[b][1][2]dioxepin-6-ol into their research endeavors, ensuring the protection of themselves, their colleagues, and the environment.

References

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • Yale University. (2022, June). Phenol Standard Operating Procedure. Yale Environmental Health & Safety. Retrieved from [Link]

  • University of California, Berkeley. (n.d.). Phenol. EH&S. Retrieved from [Link]

  • Occupational Safety and Health Administration. (n.d.). Occupational Exposure to Hazardous Chemicals in Laboratories. OSHA 29 CFR 1910.1450. Retrieved from [Link]

  • ResearchGate. (2015, January 9). How can I dispose phenol?. Retrieved from [Link]

  • Duke University. (2025, March 5). Safe Handling of Hazardous Drugs. Safety.duke.edu. Retrieved from [Link]

  • SAMS Solutions. (2024, August 27). Protective Gear for Chemical Handling Must-Have Equipment. Retrieved from [Link]

  • SafetyCulture. (2025, April 9). Essential PPE for Protection Against Liquid Chemicals. SafetyCulture Marketplace US. Retrieved from [Link]

  • University of Florida. (n.d.). Choosing The Correct PPE. Environmental Health & Safety. Retrieved from [Link]

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.